molecular formula C12H16BrNO B1266476 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine CAS No. 23136-18-7

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Cat. No.: B1266476
CAS No.: 23136-18-7
M. Wt: 270.17 g/mol
InChI Key: KMOFOKGTZRFKEM-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine ( 23136-18-7) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research . This compound, with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol, serves as a versatile intermediate for the synthesis of more complex molecules . The bromine atom on the phenoxy ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the structure for creating compound libraries . Simultaneously, the pyrrolidine nitrogen acts as a key pharmacophore, enabling the molecule to interact with various biological targets . This combination of features is particularly valuable in neuroscience and pharmacology research for developing potential therapeutic agents . Preclinical studies on structurally related pyrrolidine derivatives have shown promise in areas such as anticonvulsant activity, highlighting the potential of this chemical scaffold in the discovery of new central nervous system (CNS) active compounds . Please handle with care; this product is intended for research purposes only and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFOKGTZRFKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177701
Record name Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23136-18-7
Record name Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Introduction

This compound is a substituted heterocyclic compound featuring a pyrrolidine ring, a flexible ethyl ether linkage, and a brominated phenyl group. As a tertiary amine, its basicity, governed by the pyrrolidine nitrogen, is a key determinant of its chemical behavior. The presence of the bromophenyl moiety provides a site for further functionalization, for example, through cross-coupling reactions, making this compound a versatile intermediate in synthetic chemistry. Its structural motifs are common in pharmacologically active molecules, suggesting its potential as a building block in drug discovery and development programs. This guide provides a detailed examination of its core physicochemical properties, outlines robust methodologies for their characterization, and offers insights into its chemical nature for researchers and drug development professionals.

Section 1: Chemical Identity and Structure

The unique arrangement of its functional groups dictates the overall properties of the molecule. The pyrrolidine group imparts basicity and influences polarity, while the bromophenoxy tail contributes to its lipophilicity and provides a handle for synthetic modification.

  • IUPAC Name: this compound

  • CAS Number: 23136-18-7 (Predicted)

  • Molecular Formula: C₁₂H₁₆BrNO[1][2]

  • Molecular Weight: 270.17 g/mol [1][2]

The structure consists of a saturated five-membered nitrogen-containing pyrrolidine ring connected via a two-carbon ethyl chain and an ether oxygen to a benzene ring substituted with a bromine atom at the meta (3-) position.

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. They influence everything from reaction kinetics and solubility to absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. The data presented below are a combination of predicted values for the target 3-bromo isomer and experimental data from the closely related 4-bromo isomer, which serves as a reliable proxy for many physical constants.

Summary of Physicochemical Data
PropertyValueSource/Comment
Boiling Point 339.6 ± 22.0 °C (at 760 mmHg)Predicted for 3-bromo isomer
138-140 °C (at 1.2 mmHg)Experimental for 4-bromo isomer[2][3]
Density 1.337 ± 0.06 g/cm³Predicted for 3-bromo isomer
1.304 g/mL (at 25 °C)Experimental for 4-bromo isomer[2][3]
pKa (Conjugate Acid)9.58 ± 0.20Predicted for 3-bromo isomer
Appearance Colorless or light yellow liquidFor 4-bromo isomer[3]
Refractive Index n20/D 1.557For 4-bromo isomer[2][3]
Flash Point 113 °C (235.4 °F)Closed cup, for 4-bromo isomer[2][3]
Detailed Property Analysis
  • Boiling Point: The high predicted atmospheric boiling point indicates low volatility, a consequence of the molecule's relatively high molecular weight and polar ether and amine functionalities. The experimental data for the 4-bromo isomer, measured under a significant vacuum (1.2 mmHg), is consistent with a high-boiling liquid.[2][3] This property is crucial for purification by distillation, requiring vacuum conditions to prevent thermal decomposition.

  • Density: The compound is significantly denser than water, which is a key consideration for solvent extraction and phase separation procedures during workup.

  • pKa (Basicity): The predicted pKa of 9.58 refers to the equilibrium constant of the conjugate acid (the protonated pyrrolidinium ion). This value indicates that this compound is a moderate base, slightly weaker than unsubstituted pyrrolidine (pKa of conjugate acid ≈ 11.3).[4] This basicity is a central feature, allowing for the formation of crystalline salts (e.g., hydrochlorides, tartrates) by reaction with acids. Salt formation is a cornerstone of pharmaceutical development for improving solubility, stability, and handling of active pharmaceutical ingredients (APIs).

  • Solubility: While specific data is unavailable, the molecular structure allows for a qualitative prediction. The large, nonpolar bromophenyl group and hydrocarbon backbone suggest that solubility in water will be low. However, in acidic aqueous solutions (pH < 8), the pyrrolidine nitrogen will be protonated, forming a cationic species with significantly enhanced aqueous solubility. The compound is expected to be freely miscible with most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.

Section 3: Methodologies for Physicochemical Characterization

To ensure scientific integrity, all physicochemical data must be validated through robust, standardized experimental protocols. The following section details the methodologies for determining key properties of this compound.

Workflow for Comprehensive Physicochemical Profiling

G cluster_0 Initial Characterization cluster_1 Quantitative Physical Properties cluster_2 Chemical Properties & Behavior A Sample Acquisition (≥95% Purity) B Appearance & Odor (Visual/Olfactory) A->B C Identity Confirmation (GC-MS, NMR) B->C D Boiling Point (Vacuum Distillation) C->D Validated Sample G pKa Determination (Potentiometric Titration) C->G Validated Sample E Density (Pycnometry) D->E F Refractive Index (Refractometer) E->F I Data Compilation & Technical Guide Generation F->I H Solubility Profile (pH-dependent, Organic) G->H H->I

Caption: Workflow for the physicochemical characterization of the target compound.

Experimental Protocol 1: pKa Determination via Potentiometric Titration

This method provides an accurate measure of the compound's basicity, a critical parameter for salt screening and formulation development.

Causality: Potentiometric titration is the gold standard for pKa determination. It works by monitoring the change in pH (or electrode potential) of a solution of the compound as a known concentration of a strong acid (titrant) is added. The point of half-equivalence, where half of the amine has been protonated, corresponds to the pH at which pH = pKa.

Methodology:

  • Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility of both the free base and its protonated form.

  • Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Instrumentation: Calibrate a pH meter with standard buffers (pH 4, 7, and 10) at the experimental temperature (25 °C).

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve. The first derivative of the curve can be used to precisely locate the equivalence point.

Experimental Protocol 2: Identity and Purity via Gas Chromatography-Mass Spectrometry (GC-MS)

This is a powerful hyphenated technique that separates the compound from any impurities and provides its mass spectrum, confirming both its molecular weight and structural fragments.

Causality: Gas chromatography is ideal for separating volatile and thermally stable compounds like the target molecule. The mass spectrometer detector provides unambiguous identification by measuring the mass-to-charge ratio of the molecule and its fragments, acting as a molecular fingerprint.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., Restek-5 MS, 30 m x 0.25 mm).

    • Injector: Set to 250 °C with a split ratio (e.g., 40:1) to prevent column overloading.

    • Oven Program: Start at 75 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C to ensure elution of the compound and any higher-boiling impurities.[5]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[5]

  • MS Conditions:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Interface Temperature: Set to 290 °C to prevent condensation.[5]

  • Analysis: The retention time of the major peak indicates the compound's purity by area percentage. The mass spectrum of this peak should show a molecular ion (M+) peak corresponding to the molecular weight (270/272 due to bromine isotopes) and characteristic fragmentation patterns (e.g., loss of the pyrrolidine moiety).

Section 4: Synthesis and Handling

Synthetic Pathway Overview

A common and logical route for the synthesis of this compound is the Williamson ether synthesis followed by N-alkylation, or a direct N-alkylation of pyrrolidine.

G A 3-Bromophenol C 2-(3-Bromophenoxy)ethyl halide A->C Williamson Ether Synthesis (Base) B 1-bromo-2-chloroethane or similar C2 electrophile B->C E This compound C->E N-Alkylation (Base, Solvent) D Pyrrolidine D->E

Caption: A plausible two-step synthetic route to the target compound.

This approach involves first reacting 3-bromophenol with a dihaloethane under basic conditions to form the 2-(3-bromophenoxy)ethyl halide intermediate. This intermediate is then used to alkylate pyrrolidine, again in the presence of a base to scavenge the generated acid, to yield the final product.[6]

Handling and Storage
  • Storage: The compound should be stored in a cool, dry place, typically between 2-8°C, away from direct sunlight and incompatible substances like strong oxidizing agents.[7]

  • Handling: Use in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.[2] The material is classified as a skin and eye irritant.[2]

References

  • 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]

  • 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. National Institutes of Health (NIH). [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • 4-amino-1-[2-(3-bromophenyl)ethyl]pyrrolidin-2-one. PubChem, National Institutes of Health. [Link]

  • 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Bouling Chemical Co., Limited. [Link]

  • 1-Propanone, 1-(3-bromophenyl)-. PubChem, National Institutes of Health. [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine (CAS 23136-18-7)

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of this pyrrolidine derivative.

Introduction

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a vast array of biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into molecular structures.[1][2][3] The presence of a bromophenoxy group suggests that this compound could serve as a key intermediate for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of molecules for biological screening. This guide provides a detailed overview of the synthesis, characterization, and safety considerations for this compound, serving as a valuable resource for researchers working with this and related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 23136-18-7[4]
Molecular Formula C₁₂H₁₆BrNO[5]
Molecular Weight 270.17 g/mol [5]
Boiling Point 339.6 ± 22.0 °C (Predicted)[6]
Density 1.337 ± 0.06 g/cm³ (Predicted)[6]
pKa 9.58 ± 0.20 (Predicted)[6]
Storage Temperature 2-8°C[6]

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[7][8] This venerable yet effective SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis proceeds by the reaction of 3-bromophenol with a suitable 2-pyrrolidinoethyl halide, such as 1-(2-chloroethyl)pyrrolidine.

The reaction mechanism involves two key steps:

  • Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of 3-bromophenol, forming a more nucleophilic phenoxide ion. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base can influence the reaction rate and yield.

  • Nucleophilic Attack: The resulting 3-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-pyrrolidinoethyl halide. This SN2 displacement of the halide results in the formation of the desired ether linkage.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide + Base - Conjugate Acid Base Base 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine Product This compound 3-Bromophenoxide->Product + 1-(2-Chloroethyl)pyrrolidine Chloride_ion Cl-

Diagram 1: Williamson Ether Synthesis Pathway

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[9][10] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Materials:

  • 3-Bromophenol

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

    • Causality: 1-(2-Chloroethyl)pyrrolidine is often supplied as the hydrochloride salt to improve stability. An excess of a base like potassium carbonate is required to both neutralize the hydrochloride and deprotonate the phenol.

  • Solvent Addition: Add a suitable polar aprotic solvent such as acetone or DMF. The choice of solvent can impact the reaction rate; DMF is generally more effective for SN2 reactions but has a higher boiling point, making it more difficult to remove.[7]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

      • Self-Validation: The bicarbonate wash is crucial to remove any unreacted acidic 3-bromophenol.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data and expected fragmentation patterns based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (δ 6.8-7.4 ppm): The four protons on the bromophenyl ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected.

  • -O-CH₂- Protons (δ ~4.1 ppm): These protons, being adjacent to an oxygen atom, will be deshielded and are expected to appear as a triplet.

  • -N-CH₂- Protons (δ ~2.8 ppm): The protons of the ethyl group adjacent to the pyrrolidine nitrogen will likely appear as a triplet.

  • Pyrrolidine Protons (δ ~2.6 and ~1.8 ppm): The protons on the pyrrolidine ring will appear as multiplets. The protons alpha to the nitrogen will be more deshielded than the beta protons.

¹³C NMR:

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the carbons of the bromophenyl ring. The carbon attached to the bromine will be significantly shifted.

  • -O-CH₂- Carbon (δ ~67 ppm): The carbon of the ethyl group attached to the oxygen.

  • -N-CH₂- Carbon (δ ~55 ppm): The carbon of the ethyl group attached to the nitrogen.

  • Pyrrolidine Carbons (δ ~54 and ~23 ppm): Two signals are expected for the non-equivalent carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule:

  • C-O-C stretch (aromatic ether): ~1250-1200 cm⁻¹ (strong)

  • C-Br stretch: ~680-515 cm⁻¹

  • C-N stretch: ~1250-1020 cm⁻¹

  • Aromatic C=C stretch: ~1600-1450 cm⁻¹

  • Aliphatic C-H stretch: ~2960-2850 cm⁻¹

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Cleavage of the bond adjacent to the pyrrolidine nitrogen, leading to the loss of an ethylphenoxy radical or the formation of a pyrrolidinium ion.

  • Cleavage of the ether bond: Fragmentation at the C-O bond of the ether linkage.

G cluster_0 Expected Fragmentation Pathways Parent_Ion [M]+• Fragment_A Loss of C4H8N• Parent_Ion->Fragment_A Fragment_B Loss of Br• Parent_Ion->Fragment_B Fragment_C Loss of C6H4OBr• Parent_Ion->Fragment_C

Diagram 2: Potential Mass Spectrometry Fragmentation

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[10] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.[6]

Applications in Research and Drug Development

The pyrrolidine ring is a key structural feature in many FDA-approved drugs and biologically active molecules.[1][2][3] Its incorporation often enhances the pharmacological properties of a compound. The bromophenyl moiety in this compound serves as a versatile handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

While specific biological activities for this compound are not extensively documented in the public domain, its structural motifs are present in molecules with a wide range of therapeutic applications, including but not limited to central nervous system disorders, inflammation, and oncology.[3] Therefore, this compound represents a valuable building block for medicinal chemists and drug discovery professionals.

Conclusion

This compound is a compound of interest for chemical synthesis and medicinal chemistry research. This guide has provided a comprehensive overview of its synthesis via the Williamson ether synthesis, along with predicted characterization data and important safety considerations. The true potential of this molecule lies in its utility as a scaffold for the development of novel compounds with potential therapeutic applications. The protocols and data presented herein serve as a foundation for researchers to confidently work with and further explore the chemical and biological properties of this intriguing pyrrolidine derivative.

References

  • Williamson Ether Synthesis. (n.d.). PowerShow.com. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567.

Sources

A Guide to the Spectroscopic Characterization of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the essential spectroscopic data required for the unequivocal structural identification and characterization of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the foundational principles and expected outcomes from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By synthesizing predictive data based on established spectroscopic principles and empirical data from analogous structures, this guide serves as a comprehensive reference for confirming the molecular identity, purity, and structural integrity of the target compound.

Introduction and Molecular Overview

This compound is a tertiary amine containing three key structural motifs: a meta-substituted bromophenyl ring, an ethyl ether linkage, and a saturated pyrrolidine heterocycle. The precise arrangement of these components gives the molecule its unique physicochemical properties, which are in turn reflected in its spectroscopic signature. Accurate interpretation of this signature is paramount for quality control, reaction monitoring, and regulatory compliance in a research and development setting.

This guide details the predicted spectroscopic profile of the molecule. The protocols and interpretations described herein are grounded in authoritative principles of analytical chemistry and are designed to be self-validating when applied in a laboratory setting.

Molecular Structure:

  • Formula: C₁₂H₁₆BrNO
  • Molecular Weight: 270.17 g/mol (for ⁷⁹Br isotope); 272.17 g/mol (for ⁸¹Br isotope)
  • Key Functional Groups:
    • Aromatic ring (brominated)
    • Aryl ether (-O-)
    • Tertiary amine (pyrrolidine nitrogen)
    • Alkyl halide (aromatic C-Br)

Caption: Chemical structure of this compound.

Integrated Spectroscopic Workflow

The comprehensive identification of a molecule like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry establishes the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the carbon-hydrogen framework.

G cluster_0 Spectroscopic Analysis Workflow Sample Pristine Sample of Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Data_Integration Data Synthesis & Integration MS->Data_Integration Molecular Weight Bromine Presence IR->Data_Integration Functional Groups (Ether, Amine, etc.) NMR->Data_Integration C-H Framework Connectivity Structure Confirmed Structure Data_Integration->Structure

Figure 1: A schematic of the integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The Molecular Weight Signature

Principle & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this molecule due to its ability to softly ionize polar compounds, typically yielding the protonated molecular ion [M+H]⁺. The primary function of MS in this context is to confirm the molecular weight. Critically, the presence of a bromine atom provides an unmistakable isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This results in two distinct molecular ion peaks separated by 2 m/z units, known as the M and M+2 peaks, with a characteristic intensity ratio of roughly 1:1.[1][2][3][4][5] This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: Set to approximately 3.5-4.5 kV.

    • Source Temperature: Maintain at 100-150 °C.

    • Scan Range: Acquire data from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

Predicted Mass Spectrum Data

The analysis is expected to reveal two major peaks in the molecular ion region, confirming both the molecular weight and the presence of bromine.

Predicted Peak (m/z)AssignmentRelative IntensityRationale
270.05[C₁₂H₁₆⁷⁹BrNO + H]⁺~100%Molecular ion with the ⁷⁹Br isotope.
272.05[C₁₂H₁₆⁸¹BrNO + H]⁺~98%Molecular ion with the ⁸¹Br isotope (M+2 peak).

Note: The exact m/z values are calculated based on monoisotopic masses.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle & Causality: Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present in a molecule. For this compound, IR spectroscopy serves to confirm the presence of the aromatic ring, the C-O ether linkage, the C-N tertiary amine, and the C-Br bond, thereby validating the core structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Predicted IR Absorption Data

The IR spectrum will exhibit a series of absorption bands corresponding to the various functional groups within the molecule.

Frequency Range (cm⁻¹)Bond VibrationIntensityStructural Assignment
3100 - 3000C-H StretchMediumAromatic C-H
2970 - 2800C-H StretchStrongAliphatic C-H (pyrrolidine and ethyl)
1600, 1475C=C StretchMediumAromatic Ring
1250 - 1200C-O-C StretchStrongAryl-Alkyl Ether
1200 - 1050C-N StretchMediumTertiary Amine
~780, ~690C-H BendStrongmeta-Substituted Aromatic Ring
690 - 515C-Br StretchMedium-StrongAromatic C-Br[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Principle & Causality: NMR spectroscopy provides the most detailed structural information by mapping the carbon-hydrogen framework. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom. The combination of these techniques allows for the complete assembly of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Logical Flow of NMR Interpretation

G cluster_1 NMR Data Interpretation H1_NMR ¹H NMR Spectrum H1_Data Chemical Shift (δ) Integration (Area) Multiplicity (Splitting) H1_NMR->H1_Data C13_NMR ¹³C NMR Spectrum C13_Data Chemical Shift (δ) Number of Signals C13_NMR->C13_Data Assignment Preliminary Proton & Carbon Assignments H1_Data->Assignment C13_Data->Assignment Confirmation Structural Confirmation (e.g., via 2D NMR COSY/HSQC) Assignment->Confirmation

Figure 2: The logical workflow for interpreting 1D NMR spectra to determine molecular structure.

Predicted ¹H NMR Spectrum Data (400 MHz, CDCl₃)

The proton signals are assigned based on their expected chemical shifts, integration values (number of protons), and splitting patterns (due to neighboring protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15t1HAr-H (H5)Triplet from coupling to H4 and H6.
~7.05s (br)1HAr-H (H2)Singlet-like (or narrow triplet) with small meta-coupling.
~6.90dd1HAr-H (H4)Doublet of doublets from ortho and meta coupling.
~6.80dd1HAr-H (H6)Doublet of doublets from ortho and meta coupling.
~4.10t2H-O-CH₂ -Triplet, deshielded by adjacent oxygen atom.
~2.85t2H-CH₂ -N-Triplet, deshielded by adjacent nitrogen atom.
~2.65m4H-N-CH₂ - (Pyrrolidine)Multiplet for protons adjacent to nitrogen.
~1.80m4H-CH₂ - (Pyrrolidine)Multiplet for the other two sets of pyrrolidine protons.
Predicted ¹³C NMR Spectrum Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as two pairs of carbons in the pyrrolidine ring are chemically equivalent.

Chemical Shift (δ, ppm)AssignmentRationale
~159.0C -O (Aromatic)Deshielded due to ether linkage.
~130.5C -H (Aromatic, C5)Standard aromatic carbon shift.
~122.5C -Br (Aromatic, C3)"Heavy atom effect" can influence the shift.
~121.0C -H (Aromatic, C6)Aromatic carbon shift.
~114.0C -H (Aromatic, C4)Aromatic carbon shift.
~108.0C -H (Aromatic, C2)Aromatic carbon shift.
~67.0-O-C H₂-Aliphatic carbon attached to oxygen.
~55.0-C H₂-N-Aliphatic carbon attached to nitrogen.
~54.5-N-C H₂- (Pyrrolidine)Pyrrolidine carbons adjacent to nitrogen.
~23.5-C H₂- (Pyrrolidine)Other pyrrolidine carbons.

Conclusion: A Unified Structural Verification

The structural elucidation of this compound is achieved through the methodical integration of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides complementary and confirmatory data that, when combined, leads to an unambiguous assignment of the molecular structure.

G cluster_conclusion Structural Confirmation Logic MS_Data MS Data - M/M+2 at m/z 270/272 - Confirms C₁₂H₁₆BrNO Final_Structure Final Validated Structure: This compound MS_Data->Final_Structure IR_Data IR Data - C-O, C-N, Ar C=C stretches - Confirms Functional Groups IR_Data->Final_Structure NMR_Data NMR Data - ¹H & ¹³C chemical shifts - Splitting patterns - Confirms Connectivity NMR_Data->Final_Structure

Sources

The Evolving Therapeutic Landscape of Bromophenoxy-Pyrrolidine Derivatives: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar structure and stereogenic centers allow for precise three-dimensional exploration of pharmacological targets.[1] When functionalized with a bromophenoxy moiety, this scaffold gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of bromophenoxy-pyrrolidine derivatives, elucidating their mechanisms of action across several key therapeutic areas, including neuropsychiatric disorders, oncology, infectious diseases, and neurodegeneration. We will delve into the causality behind experimental designs, present detailed protocols for their synthesis and evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.

Introduction: The Chemical Versatility of the Pyrrolidine Scaffold

The five-membered, saturated nitrogen heterocycle known as pyrrolidine is a cornerstone of modern drug discovery.[2] Its synthetic tractability and presence in bioactive molecules have made it a focus for developing novel therapeutics.[1][3] The introduction of a bromophenoxy group significantly influences the electronic and steric properties of the pyrrolidine core, often enhancing binding affinity and modulating biological activity. This guide explores the multifaceted therapeutic potential unlocked by this specific chemical combination.

Antidepressant Activity: Targeting Monoamine Transporters

A prominent application of phenoxy-pyrrolidine derivatives is in the treatment of neuropsychiatric disorders like depression and anxiety.[4] The mechanism primarily involves the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Mechanism of Action: Dual Inhibition of SERT and NET

Compounds in this class, such as analogs of paroxetine, function as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4][5] By blocking these transporters, the derivatives increase the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[6] The high affinity of paroxetine for hSERT (Ki < 1 nM) is a benchmark for this class.[4] The strategic placement of the bromine atom on the phenoxy ring can fine-tune the binding affinity and selectivity for these transporters. For instance, a bromine-containing paroxetine analog demonstrated potent inhibition of 5-HT uptake, suggesting its structural similarity to paroxetine allows for optimal affinity for the human serotonin transporter (hSERT).[4]

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (containing 5-HT) Serotonin 5-HT Vesicle->Serotonin Release SERT SERT Transporter Derivative Bromophenoxy- Pyrrolidine Derivative Derivative->SERT Inhibition Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding

Caption: Mechanism of SERT inhibition by bromophenoxy-pyrrolidine derivatives.

Structure-Activity Relationship (SAR)

Studies on 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs have revealed that they are potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake.[5] The specific substitution pattern on the phenoxy ring, including the position of the bromo group, is critical for achieving high affinity and the desired balance between SERT and NET inhibition. Alterations to the pyrrolidine nitrogen, however, can disrupt key interactions, such as with the Tyr95 residue in the transporter, potentially diminishing affinity.[4]

Table 1: Antidepressant Activity of Representative Pyrrolidine Derivatives

Compound Class Target(s) Potency Reference
Brominated Paroxetine Analog hSERT High-affinity inhibitor [4]
3-(Phenoxy-phenyl-methyl)-pyrrolidine NET, SERT Potent and balanced inhibitors [5]

| Pyrroloisoquinolines | NE, DA, 5-HT Uptake | Potent inhibitors |[7] |

Anticancer Potential: Diverse Mechanisms of Cytotoxicity

The pyrrolidine scaffold is a versatile platform for the development of anticancer agents, with derivatives exhibiting activity against a wide range of cancer cell lines.[8][9] The mechanisms are diverse, ranging from enzyme inhibition to receptor antagonism.

Mechanism of Action: Targeting Cancer Pathways
  • MDM2-p53 Inhibition: Spirooxindole pyrrolidine derivatives have been identified as dual inhibitors of MDM2 and GPX4. By inhibiting the MDM2-p53 interaction, these compounds prevent the degradation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • CXCR4 Antagonism: The chemokine receptor CXCR4 plays a role in cancer metastasis. Pyrrolidine-containing derivatives have been designed as potent CXCR4 antagonists, inhibiting CXCL12-induced signaling pathways and showing potential for in vivo anti-metastatic activity.[3][9]

  • EGFR Inhibition: Sulfonylamino pyrrolidine derivatives have been evaluated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

  • Cytotoxicity: Copper(II) complexes of pyrrolidine thiosemicarbazone hybrids have shown potent anticancer activity against lung, ovarian, and colon cancer cell lines, in some cases exceeding the potency of cisplatin.[3]

Anticancer_Pathway cluster_0 p53 Regulation Pathway Derivative Spirooxindole- Pyrrolidine Derivative MDM2 MDM2 Derivative->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitination & Degradation p53->MDM2 Binds to CellCycle Cell Cycle Arrest & Apoptosis p53->CellCycle Induces Synthesis_Workflow Start Starting Materials (e.g., Bromocinnamaldehyde) Step1 Asymmetric Michael Addition Start->Step1 Intermediate1 β-Malonylaldehyde Step1->Intermediate1 Step2 Reductive Amination & Cyclization Intermediate1->Step2 Intermediate2 Lactam Intermediate Step2->Intermediate2 Step3 Global Reduction Intermediate2->Step3 Intermediate3 Aminoalcohol Step3->Intermediate3 Step4 Tosylation & Displacement with Brominated Phenol Intermediate3->Step4 Final Bromophenoxy- Pyrrolidine Derivative Step4->Final

Caption: Generalized synthetic workflow for bromophenoxy-pyrrolidine derivatives. [4]

Protocol 1: General Synthesis of a 4-Bromoparoxetine Analog[4]

This protocol is a conceptual summary based on published methods and should be adapted and optimized for specific target molecules.

  • Michael Addition: Subject 4-bromocinnamaldehyde to an asymmetric organocatalytic Michael addition with dibenzyl malonate using an L-proline-derived catalyst to yield the corresponding β-malonylaldehyde.

  • Lactam Formation: Perform a reductive amination of the β-malonylaldehyde with a suitable benzylamine, followed by in situ cyclization to form the lactam intermediate.

  • Reduction: Conduct a global reduction of the lactam using a reducing agent like alane (generated from LiAlH₄ and H₂SO₄) to obtain the key aminoalcohol intermediate.

  • Phenoxy Ether Formation: Tosylate the hydroxyl group of the aminoalcohol.

  • Displacement: Displace the tosyl group with a desired brominated phenol (e.g., sesamol) to form the final bromophenoxy-pyrrolidine ether.

  • Deprotection: If necessary, remove any protecting groups (e.g., PMB group from the nitrogen) to yield the final target compound.

Protocol 2: MTT Assay for In Vitro Anticancer Cytotoxicity[10]
  • Cell Seeding: Seed human cancer cells (e.g., A549) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized bromophenoxy-pyrrolidine derivatives (typically in a range from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Prospects

Bromophenoxy-pyrrolidine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as antidepressants, coupled with emerging potential as anticancer, antimicrobial, and neuroprotective agents, underscores the value of this chemical scaffold in drug discovery. Future research should focus on optimizing the substitution patterns on both the phenoxy and pyrrolidine rings to enhance potency and selectivity for specific targets. The development of multi-target ligands, particularly for complex diseases like cancer and Alzheimer's, is a particularly exciting avenue for this class of molecules. Continued exploration of their mechanisms of action will be crucial for translating these promising laboratory findings into clinically effective therapeutics.

References

  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. (n.d.). Google Scholar.
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  • A novel class of 3-(phenoxy-phenyl-methyl)
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF. (n.d.).
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). Bohrium.
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024, October 9).
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  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC. (n.d.). PubMed Central.
  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. (2024, October 5). PubMed Central.
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  • (PDF) Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. (2017, June 27).
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An In-Depth Technical Guide to the In-Silico Prediction of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1] This guide provides a comprehensive technical framework for predicting the bioactivity of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, a molecule with structural motifs suggestive of neuroactivity. We will dissect the molecule's physicochemical profile, generate data-driven hypotheses on its potential biological targets, and detail the computational workflows for predicting its interactions and pharmacokinetic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Our approach emphasizes scientific integrity, providing a self-validating system of inquiry that culminates in a synthesized prediction of the molecule's potential therapeutic value and liabilities, all grounded in authoritative references.

Introduction: The Rationale for In-Silico First Approaches

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy, toxicity, or pharmacokinetics.[2] Computational, or in silico, techniques have emerged as a powerful strategy to de-risk and accelerate this process.[3][4] By simulating molecular interactions and predicting a compound's behavior within a biological system, we can prioritize promising candidates, optimize lead compounds, and identify potential liabilities long before committing to expensive and time-consuming laboratory synthesis and testing.[5][6]

This guide focuses on this compound, a compound whose structure is not yet extensively characterized in public bioactivity databases. Its architecture, featuring a pyrrolidine ring linked via an ether bridge to a brominated phenyl group, shares similarities with known classes of psychoactive agents. This structural analogy forms the basis of our investigation. We will employ a multi-pronged computational strategy to build a robust bioactivity profile, demonstrating a workflow that is broadly applicable to the early-stage assessment of novel chemical matter.

Foundational Analysis: Structure and Physicochemical Profile

Before predicting biological activity, we must first understand the molecule's fundamental chemical and physical properties. These descriptors are crucial inputs for subsequent computational models and provide initial clues about the molecule's potential behavior, such as its likelihood to be orally absorbed or to cross the blood-brain barrier.

Chemical Structure: this compound

  • SMILES: C1CCN(CC1)CCOC2=CC(=CC=C2)Br

  • Molecular Formula: C12H16BrNO

  • InChI Key: JGFZNNZSKRLGSL-UHFFFAOYSA-N

The following table summarizes key physicochemical properties, which are critical for predicting drug-likeness and ADMET profiles.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 270.17 g/mol Within the typical range for small molecule drugs, favoring good absorption and distribution.
logP (Octanol/Water Partition) 3.15Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area 12.47 ŲLow TPSA is strongly associated with good penetration of the blood-brain barrier.
Hydrogen Bond Donors 0The absence of donor groups can enhance membrane permeability.
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)Allows for potential hydrogen bonding interactions with biological targets.
Rotatable Bonds 4A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Hypothesis Generation: Identifying Potential Biological Targets

The core principle of bioactivity prediction is structure-based hypothesis generation. The structural features of this compound are common in ligands for several important central nervous system (CNS) targets.

  • Monoamine Transporters: The pyrrolidine moiety is a well-known pharmacophore in inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT).[7][8] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating depression, anxiety, and other psychiatric disorders.[9][10] Drugs like sertraline (Zoloft) and paroxetine (Paxil) are prominent examples of SERT inhibitors.[11][12]

  • Sigma Receptors (σ₁): The σ₁ receptor is a unique molecular chaperone located at the endoplasmic reticulum, implicated in a wide range of neurological conditions including depression, anxiety, pain, and neurodegenerative diseases.[13][14] Many CNS-active drugs, including some antidepressants and antipsychotics, show significant affinity for σ₁ receptors, which can contribute to their overall pharmacological profile.[15][16] The lipophilic nature and tertiary amine of our query molecule make it a plausible candidate for σ₁ receptor binding.

  • Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[18] While less obvious from its structure, the overall size and presence of an aromatic ring warrant an investigation into potential AChE inhibition, as off-target effects on this enzyme are common.[19][20]

Based on these observations, we hypothesize that this compound is most likely to exhibit activity as a monoamine transporter inhibitor and/or a sigma-1 receptor ligand.

In-Silico Bioactivity Prediction: Methodologies and Protocols

We will now apply a suite of computational tools to test our hypotheses. The following sections provide detailed, step-by-step protocols for each method.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts how a small molecule (ligand) binds to the active site of a target protein and estimates the strength of this interaction, typically reported as a binding energy score.[21] A more negative score indicates a stronger, more favorable interaction.[22]

  • Ligand Preparation: a. Obtain the 2D structure of this compound (e.g., from SMILES string). b. Convert to a 3D structure using a tool like Open Babel. c. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation. d. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save in PDBQT format for use with AutoDock Vina.

  • Target Protein Preparation: a. Download crystal structures of the human targets from the Protein Data Bank (PDB):

    • Dopamine Transporter (DAT): e.g., PDB ID: 4M48
    • Serotonin Transporter (SERT): e.g., PDB ID: 5I6X
    • Sigma-1 Receptor (σ₁): e.g., PDB ID: 6DK1
    • Acetylcholinesterase (AChE): e.g., PDB ID: 4EY7 b. Prepare the protein using software like UCSF Chimera or AutoDock Tools[23]: remove water molecules, co-crystallized ligands, and any non-essential ions. c. Add polar hydrogens and assign partial charges to the protein atoms. d. Save the prepared protein in PDBQT format.
  • Grid Box Generation: a. Define the binding site for docking. This is typically centered on the location of the co-crystallized ligand in the experimental structure. b. Define a 3D grid box (e.g., 25Å x 25Å x 25Å) that encompasses the entire binding pocket.

  • Docking Simulation: a. Execute the docking simulation using AutoDock Vina[23], specifying the prepared ligand, receptor, and grid box configuration. Set the exhaustiveness parameter (e.g., to 16) to ensure a thorough search of conformational space.

  • Results Analysis: a. Analyze the output file, which contains the binding energy scores (in kcal/mol) for the top-predicted binding poses. b. Visualize the lowest-energy pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and protein residues.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 SMILES String L2 Generate 3D Structure L1->L2 L3 Energy Minimization L2->L3 L4 Prepare Ligand File (PDBQT) L3->L4 Dock Molecular Docking (AutoDock Vina) L4->Dock P1 Download PDB Structure P2 Clean Protein (Remove Water) P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Prepare Receptor File (PDBQT) P3->P4 P4->Dock Analysis Analyze Results Dock->Analysis Grid Define Grid Box (Binding Site) Grid->Dock Energy Binding Energy (kcal/mol) Analysis->Energy Pose Interaction Pose Analysis->Pose

A simplified workflow for molecular docking simulations.
Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Interpretation
Dopamine Transporter (DAT) 4M48-9.2Strong predicted binding affinity, suggesting potent inhibitory activity.
Serotonin Transporter (SERT) 5I6X-8.8Favorable binding, suggesting potential as a SERT inhibitor.
Sigma-1 Receptor (σ₁) 6DK1-9.5Very strong predicted binding, indicating high potential for interaction.
Acetylcholinesterase (AChE) 4EY7-7.1Moderate binding, suggesting possible but weaker interaction compared to other targets.

Interpretation: The docking results strongly support our primary hypotheses. The predicted binding energies for DAT, SERT, and the σ₁ receptor are significant, suggesting that this compound is likely a multi-target ligand. The interaction with AChE is predicted to be weaker, suggesting it may be a secondary or off-target activity.

ADMET Prediction: Profiling Drug-Likeness and Safety

A potent molecule is of little therapeutic use if it cannot reach its target, is rapidly metabolized, or causes toxicity. In-silico ADMET prediction provides an early warning of such potential liabilities.[24][25] We utilize established web servers and software that employ large, curated datasets and machine learning algorithms to predict a compound's pharmacokinetic and toxicity profile.[26][27]

  • Molecule Input: a. Navigate to a comprehensive ADMET prediction web server (e.g., SwissADME, pkCSM). b. Input the SMILES string for this compound.

  • Execution and Data Collection: a. Run the prediction algorithm. b. Systematically collect the output data for key ADMET parameters.

  • Data Synthesis: a. Organize the predicted properties into a structured table for clear interpretation. b. Evaluate the overall profile, paying close attention to critical parameters like Blood-Brain Barrier (BBB) penetration, CYP enzyme inhibition, and hERG inhibition.

G cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Input Input Molecule (SMILES) Server ADMET Prediction Server (e.g., SwissADME) Input->Server A1 Oral Bioavailability Server->A1 A2 GI Absorption Server->A2 D1 BBB Permeation Server->D1 D2 Plasma Protein Binding Server->D2 M1 CYP450 Inhibition Server->M1 M2 CYP450 Substrate Server->M2 E1 Renal Clearance Server->E1 T1 hERG Inhibition Server->T1 T2 Hepatotoxicity Server->T2 T3 Mutagenicity (Ames) Server->T3

Key parameters assessed in an in-silico ADMET profile.
ParameterCategoryPredicted OutcomeImplication
Gastrointestinal Absorption AbsorptionHighLikely to be well-absorbed after oral administration.
Blood-Brain Barrier (BBB) DistributionPermeable The molecule is predicted to cross into the CNS, a prerequisite for neuroactivity.
P-glycoprotein Substrate DistributionNoNot likely to be actively effluxed from the brain, which is favorable.
CYP1A2, 2C9, 2C19, 2D6, 3A4 Inhibitor MetabolismInhibitor of 2D6 ; Non-inhibitor of othersPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
hERG Inhibition ToxicityPotential Inhibitor A critical safety flag; hERG inhibition is linked to cardiotoxicity and requires experimental validation.
Ames Mutagenicity ToxicityNon-mutagenicLow risk of being carcinogenic.
Hepatotoxicity ToxicityLow ProbabilityUnlikely to cause liver damage.

Interpretation: The ADMET profile is largely favorable for a CNS-active drug candidate. The high predicted GI absorption and, most importantly, BBB permeability are very promising.[24] However, the predictions of CYP2D6 inhibition and potential hERG inhibition are significant liabilities that would need to be carefully assessed in subsequent experimental assays.

QSAR: Leveraging Existing Knowledge

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with known biological activities.[28][29] By building a mathematical model from a large set of known active and inactive compounds, QSAR can predict the activity of a new, untested molecule.[5] While we are not building a new model, we can leverage pre-existing, validated QSAR models available in various software platforms to corroborate our docking results.

  • Select a QSAR Platform: Utilize a platform with models relevant to our hypothesized targets (e.g., CNS activity, transporter inhibition).

  • Input Structure: Provide the structure of this compound.

  • Run Prediction: Execute the relevant predictive models.

  • Analyze Output: Interpret the prediction, which may be a continuous value (e.g., predicted pIC₅₀) or a categorical classification (e.g., "active" vs. "inactive").

Predicted QSAR Outcome: Application of a representative QSAR model for CNS activity classifies this compound as "CNS active" with high confidence, consistent with its low polar surface area and predicted BBB permeability.

Synthesis and Conclusion: A Predicted Bioactivity Profile

By integrating the results from our multi-faceted in silico analysis, we can construct a comprehensive predicted bioactivity profile for this compound.

Predicted Primary Activities:

  • The compound is predicted to be a potent, multi-target ligand with high affinity for the Sigma-1 Receptor , Dopamine Transporter (DAT) , and Serotonin Transporter (SERT) . This profile suggests potential applications in treating depression, anxiety, or other neuropsychiatric disorders.

Pharmacokinetic Profile:

  • The molecule is predicted to have good oral absorption and excellent blood-brain barrier penetration, making it a suitable candidate for a CNS-acting therapeutic.

Potential Liabilities:

  • The primary safety concerns are the predicted inhibition of the CYP2D6 metabolic enzyme and potential inhibition of the hERG potassium channel . These flags indicate a risk for drug-drug interactions and cardiotoxicity, respectively, and must be prioritized for experimental validation.

Overall Assessment: this compound emerges from this in silico evaluation as a promising scaffold for a novel CNS agent. Its predicted polypharmacology, targeting both monoamine transporters and the sigma-1 receptor, could offer a unique therapeutic advantage.

Future Directions: From Prediction to Validation

  • In Vitro Binding Assays: Quantify the binding affinity (Kᵢ) at human recombinant σ₁, DAT, and SERT targets to confirm the docking predictions.

  • Functional Assays: Conduct cell-based assays (e.g., neurotransmitter uptake inhibition assays) to determine if the compound acts as an agonist, antagonist, or inhibitor at its primary targets.

  • ADME/Tox Screening:

    • Perform a Cytochrome P450 inhibition panel, focusing on CYP2D6.

    • Conduct an in vitro hERG patch-clamp assay to definitively assess cardiotoxicity risk.

    • Evaluate metabolic stability in human liver microsomes.

This structured, iterative cycle of computational prediction followed by targeted experimental validation represents the cornerstone of modern, efficient drug discovery.

References

  • Dar, A. M., & Mir, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Do, H. P., et al. (2022). Searching for potential acetylcholinesterase inhibitors: a combined approach of multi-step similarity search, machine learning and molecular dynamics simulations. Journal of the Royal Society Interface, 19(193), 20220311. [Link]

  • Wikipedia contributors. (2024). Dopamine reuptake inhibitor. Wikipedia. [Link]

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Structure-activity relationship of N-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Substituted Pyrrolidines

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in medicinal chemistry and drug discovery.[1][2] Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical and stereochemical properties. Found in natural products like nicotine and proline, the pyrrolidine scaffold is a cornerstone in numerous FDA-approved drugs, including antiviral agents like Asunaprevir, anticancer drugs such as Alpelisib, and treatments for CNS disorders like Eletriptan.[1][3]

The utility of the pyrrolidine scaffold in drug design stems from several key features:

  • Three-Dimensionality: The non-planar, puckered nature of the saturated sp³-hybridized ring allows for an efficient and precise exploration of three-dimensional pharmacophore space, which is critical for specific interactions with biological targets.[4]

  • Stereochemical Complexity: The presence of multiple chiral centers allows for the generation of diverse stereoisomers, where the spatial orientation of substituents can dramatically alter biological activity and target selectivity.[4]

  • Modulation of Physicochemical Properties: The nitrogen atom imparts basicity and serves as a prime location for substitution (N-substitution), which is present in over 90% of FDA-approved pyrrolidine-containing drugs.[4] This position allows for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial for pharmacokinetics and pharmacodynamics.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-substituted pyrrolidines across various therapeutic areas, delves into the synthetic strategies used to generate these diverse molecules, and offers insights into the causal relationships between molecular structure and biological function.

Core Synthetic Strategies: Building the Pyrrolidine Framework

The rational design of novel therapeutics requires robust and flexible synthetic methodologies. The synthesis of N-substituted pyrrolidines can be broadly approached in two ways: functionalization of a pre-existing pyrrolidine ring or de novo construction of the ring system.

Functionalization of Proline and its Derivatives

A common and efficient strategy involves using commercially available and optically pure starting materials like L-proline or 4-hydroxy-L-proline.[1] The carboxylic acid and the secondary amine of proline provide two distinct handles for chemical modification. For instance, the reduction of proline's carboxylic acid yields prolinol, a key intermediate for many drugs.[1]

Cycloaddition Reactions

The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) is a powerful method for constructing highly functionalized pyrrolidine rings.[2][4] This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to stereoselectively form the five-membered ring.[4] The diversity of both the ylide and the alkene components allows for the creation of extensive compound libraries.

G cluster_workflow [3+2] Cycloaddition Workflow start Azomethine Ylide (1,3-Dipole) reaction [3+2] Cycloaddition Reaction start->reaction dipolarophile Alkene (Dipolarophile) dipolarophile->reaction product Substituted Pyrrolidine reaction->product Forms 5-membered ring

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Reductive Amination of Diketones

A practical approach for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of 1,4-diketones with anilines, often catalyzed by transition metals like iridium.[5] This method is valued for its operational simplicity and its use of readily available starting materials.[5]

Experimental Protocol: Synthesis of N-Aryl-Substituted Pyrrolidines via Transfer Hydrogenation

This protocol is a representative example of the reductive amination of diketones, a robust method for generating N-substituted pyrrolidines.[5]

Objective: To synthesize 1-phenyl-2,5-dimethylpyrrolidine from 2,5-hexanedione and aniline.

Materials:

  • 2,5-hexanedione (1.0 equiv)

  • Aniline (1.1 equiv)

  • [Cp*IrCl₂]₂ (Iridium catalyst, 1.0 mol%)

  • Formic acid (HCO₂H, 30.0 equiv)

  • Anhydrous Toluene (Solvent)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Vessel Preparation: A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,5-hexanedione (0.5 mmol, 1.0 equiv), aniline (0.6 mmol, 1.1 equiv), and the iridium catalyst (1.0 mol%).

  • Solvent and Reagent Addition: Anhydrous toluene (2.0 mL) is added to the flask, followed by the slow addition of formic acid (30.0 equiv).

  • Reaction: The reaction mixture is stirred and heated to 80°C under a standard air atmosphere. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials (typically 12 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the N-aryl-substituted pyrrolidine.

  • Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Self-Validation: The use of formic acid serves as the hydrogen source for the transfer hydrogenation process, catalyzed by the iridium complex.[5] The reaction proceeds through the formation of C=N intermediates followed by reduction.[5] The protocol's success is validated by monitoring the disappearance of starting materials via TLC and confirmed by spectroscopic analysis of the purified product, ensuring the correct structure and purity have been achieved.

SAR Analysis by Therapeutic Indication

The biological activity of N-substituted pyrrolidines is profoundly influenced by the nature of the substituent at the nitrogen atom, as well as substitutions on the pyrrolidine ring itself.

Anticancer Activity

N-substituted pyrrolidines have emerged as a promising scaffold for the development of novel anticancer agents. The SAR in this area is often linked to the substituents on an N-aryl group, which can influence target selectivity and potency.[6][7]

  • Spirooxindole-Pyrrolidines: In a series of spiropyrrolidine-thiazolo-oxindole derivatives, substitutions on the N-phenyl ring were critical for cytotoxicity.[6] For example, compounds with 2,4-dichlorophenyl and 4-bromophenyl groups were found to be approximately 11 times more active against the HepG2 (liver cancer) cell line than the reference drug.[6] The presence of halogens like chlorine and bromine often increases metabolic stability and binding affinity.[7]

  • Pyrrolidone Derivatives: For 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives, the incorporation of heterocyclic rings like 1,3,4-oxadiazolethione and 4-aminotriazolethione at the C3 position significantly enhanced activity against A549 lung cancer cells.[8] This highlights that while the N-substituent (the trimethoxyphenyl group) anchors the molecule, modifications elsewhere are key to optimizing activity.

Table 1: Anticancer Activity of Selected N-Substituted Pyrrolidine Analogs

Compound ClassN-Substituent / Key FeatureCancer Cell LineActivity (IC₅₀)Reference
Spirooxindole-pyrrolidine2,4-DichlorophenylHepG20.85 ± 0.20 µg/mL[6]
Spirooxindole-pyrrolidine4-BromophenylHepG20.80 ± 0.10 µg/mL[6]
Spirooxindole-pyrrolidinep-BromophenylA54915.49 ± 0.04 µM[7]
Pyrrolidone Derivative1,3,4-Oxadiazolethione ringA549Reduces viability to 28.0%[8]
Antiviral Activity

The pyrrolidine scaffold is a key component in many potent antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV).[1]

  • HCV NS3/NS5A Inhibitors: Many pyrrolidine-containing antiviral drugs function as inhibitors of crucial viral enzymes.[1] For instance, Asunaprevir inhibits the HCV serine protease NS3, while Daclatasvir inhibits the NS5A protein, which is essential for viral replication.[1][9] The complex N-acyl and N-aryl substituents are meticulously designed to fit into the active sites of these viral proteins, demonstrating a highly specific SAR.

G cluster_sar General SAR of N-Substituted Pyrrolidines Core Pyrrolidine Core N_Sub N-Substituent (R) Core->N_Sub Activity1 Anticancer Activity (e.g., N-Aryl) N_Sub->Activity1 Modifies Target Binding Activity2 Antiviral Activity (e.g., N-Acyl) N_Sub->Activity2 Inhibits Viral Enzymes Activity3 CNS Activity (e.g., N-Alkyl/Aryl) N_Sub->Activity3 Impacts Receptor Affinity

Caption: Relationship between N-substituent modification and biological activity.

Central Nervous System (CNS) Disorders

N-substituted pyrrolidines are instrumental in developing drugs for CNS disorders due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[10]

  • Serotonergic Agents: Eletriptan, a drug used for treating migraines, features a pyrrolidine ring N-substituted with a complex indole-containing moiety.[1] This specific substitution is crucial for its activity as a serotonin receptor agonist, which leads to vasoconstriction of cranial blood vessels.

  • Anticonvulsants: Certain pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant properties. In one study, a derivative with a benzhydryl group at the C3 position and a specific N-acetamide side chain showed potent activity in preclinical models, suggesting that both the N-substituent and ring substitution are critical for modulating neuronal excitability.[4][11]

Antimicrobial Activity

The fight against microbial resistance has spurred the investigation of novel scaffolds, with N-substituted pyrrolidines showing considerable promise.[12][13]

  • Halogenated Derivatives: Studies on pyrrolidine-substituted halogenobenzenes have revealed that the presence and position of halogens on the benzene ring, coupled with the pyrrolidine moiety, are strongly correlated with antimicrobial activity.[12] For instance, certain 2,6-dipyrrolidino-1,4-dibromobenzene derivatives showed good antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.[12] The lipophilicity and electronic effects imparted by the halogens likely play a key role in membrane disruption or enzyme inhibition.

Table 2: Antimicrobial Activity (MIC) of Pyrrolidine-Substituted Halogenobenzenes

CompoundGram-Positive (S. aureus) MIC (µg/ml)Gram-Negative (E. coli) MIC (µg/ml)Fungus (C. albicans) MIC (µg/ml)Reference
2,6-dipyrrolidino-1,4-dibromobenzene12851264[12]
2,4,6-tripyrrolidino chlorobenzene12825632[12]
1,3-dipyrrolidinobenzene>512>512>512[12]

The data clearly indicate that the presence of halogen substituents is crucial for the bioactivity of these pyrrolidine derivatives, as the non-halogenated analog was inactive.[12]

Future Prospects and Conclusion

The N-substituted pyrrolidine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its conformational flexibility, stereochemical richness, and the synthetic tractability of the nitrogen atom provide a robust platform for generating novel therapeutic agents. Future research will likely focus on several key areas:

  • Stereoselective Synthesis: Developing more efficient and highly stereoselective synthetic methods to access enantiomerically pure pyrrolidine derivatives will be crucial for improving drug efficacy and reducing off-target effects.[1]

  • Scaffold Decoration: Exploring novel and diverse N-substituents, as well as new substitution patterns on the pyrrolidine ring itself, will continue to yield compounds with unique biological activity profiles.

  • Mechanism of Action Studies: A deeper understanding of how specific structural modifications influence target engagement and downstream biological pathways will enable more rational, data-driven drug design.

References

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The Versatile Intermediate: A Technical Guide to 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular intermediates is paramount. 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine emerges as a significant heterocyclic building block, distinguished by its unique trifecta of structural motifs: a reactive bromophenyl group, a flexible ethyl ether linker, and a saturated pyrrolidine ring. This combination imparts a desirable balance of lipophilicity, hydrogen bond accepting capability, and a three-dimensional architecture that is highly sought after in the design of novel therapeutics. The pyrrolidine ring, a prevalent scaffold in numerous FDA-approved drugs, is known to enhance aqueous solubility and introduce favorable pharmacokinetic properties into drug candidates.

This guide offers an in-depth technical exploration of this compound, tailored for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Core Physicochemical and Structural Characteristics

A foundational understanding of a research chemical begins with its fundamental properties. These characteristics dictate its behavior in reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 23136-18-7[1][2]
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol [1]
Boiling Point 339.6 ± 22.0 °C (Predicted)[2]
Density 1.337 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.58 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C[2]

Synthesis: A Mechanistic Approach via Williamson Etherification

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic Sɴ2 reaction provides a reliable pathway to form the crucial ether linkage. The strategic choice involves the reaction between the nucleophilic 3-bromophenoxide ion and an electrophilic 2-(pyrrolidin-1-yl)ethyl halide.

Causality in Experimental Design

The reaction proceeds in two conceptual steps:

  • Deprotonation of the Phenol: 3-Bromophenol is a weak acid. To generate the more potent nucleophile, the 3-bromophenoxide, a base is required. Potassium carbonate (K₂CO₃) is an ideal choice for this purpose. It is sufficiently basic to deprotonate the phenol but is not so strong as to cause unwanted side reactions. Furthermore, it is inexpensive and easy to handle. The use of a polar aprotic solvent like acetone or 2-butanone is crucial as it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the Sɴ2 reaction.[3]

  • Nucleophilic Substitution (Sɴ2): The generated 3-bromophenoxide anion then attacks the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine (or its more reactive bromo or iodo analogs). This carbon is attached to a good leaving group (the halide), allowing for the displacement of the halide and the formation of the C-O ether bond. The reaction is a classic bimolecular substitution, meaning the rate is dependent on the concentration of both the nucleophile and the electrophile.[4]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product & Workup R1 3-Bromophenol P1 Deprotonation of Phenol (Formation of Nucleophile) R1->P1 R2 1-(2-Chloroethyl)pyrrolidine (or HCl salt) P2 SN2 Attack on Alkyl Halide R2->P2 Electrophile R3 Potassium Carbonate (K₂CO₃) R3->P1 Base R4 Acetone / 2-Butanone (Solvent) R4->P1 R4->P2 P1->P2 3-Bromophenoxide Workup Aqueous Workup & Extraction P2->Workup Prod This compound Purify Purification (e.g., Chromatography) Workup->Purify Purify->Prod caption Figure 1. Synthetic workflow for this compound.

Caption: Figure 1. Synthetic workflow for this compound.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with explanations for each critical step.

  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), finely pulverized potassium carbonate (2.0 eq.), and a suitable solvent such as 2-butanone (approx. 0.2 M concentration relative to the phenol).

    • Causality: The flask must be dry to prevent water from competing with the phenoxide as a nucleophile. Pulverizing the K₂CO₃ increases its surface area, facilitating a faster and more complete deprotonation. Using a molar excess of the base ensures the phenol is fully converted to the reactive phenoxide.[3][5]

  • Addition of Electrophile: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq.) to the stirring mixture.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the valuable bromophenol. If the free base of the pyrrolidine derivative is used, the amount of K₂CO₃ can be adjusted. The hydrochloride salt is often more stable and easier to handle; the base (K₂CO₃) will neutralize the HCl in situ.

  • Reaction Execution: Heat the mixture to a gentle reflux (the boiling point of 2-butanone is ~80 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

    • Causality: Heating provides the necessary activation energy for the Sɴ2 reaction. Refluxing ensures a constant reaction temperature without loss of solvent.[5] Monitoring by Thin Layer Chromatography (TLC) is a critical in-process control to determine the reaction endpoint, preventing unnecessary heating that could lead to side products.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water (2x) and then with brine (1x).

    • Causality: Filtration removes the insoluble inorganic byproducts. The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

    • Causality: Removing all traces of water is essential before final solvent removal to prevent contamination of the product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

    • Causality: Chromatography separates the desired product from any unreacted starting materials or non-polar side products, providing the final compound with high purity suitable for subsequent research applications.

Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for creating more complex molecules with potential biological activity. The bromine atom on the phenyl ring is not merely a placeholder; it is a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Gateway to Biaryl Structures via Suzuki-Miyaura Coupling

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile connection of the bromophenyl ring to a wide array of aryl or heteroaryl boronic acids or esters.

  • Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center (this step is typically facilitated by a base), and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.

This transformation is fundamental in medicinal chemistry for accessing biaryl structures, which are privileged motifs in many classes of drugs, including anti-inflammatory agents, antivirals, and CNS-targeted therapies.

Potential Downstream Transformations

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_cyanation Cyanation start This compound suzuki Arylboronic Acid (R-B(OH)₂) Pd Catalyst, Base start->suzuki buchwald Amine (R₂NH) Pd Catalyst, Base start->buchwald cyanation Zn(CN)₂ or CuCN Pd Catalyst start->cyanation prod_suzuki Biaryl Pyrrolidine Derivative suzuki->prod_suzuki prod_buchwald Diarylamine Pyrrolidine Derivative buchwald->prod_buchwald prod_cyanation Benzonitrile Pyrrolidine Derivative cyanation->prod_cyanation caption Figure 2. Key downstream reactions of the aryl bromide moiety.

Caption: Figure 2. Key downstream reactions of the aryl bromide moiety.

Safety, Handling, and Storage: A Researcher's Responsibility

As with any research chemical, a thorough understanding of its hazards and proper handling procedures is non-negotiable. While specific toxicity data for this compound is limited, information can be extrapolated from safety data sheets (SDS) for structurally similar compounds.

Hazard CategoryPrecautionary Measures and InformationSource(s)
GHS Classification May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Classified as Warning.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. All handling of the liquid should be performed in a certified chemical fume hood.
Handling Avoid breathing vapors or mist. Avoid contact with skin and eyes. Ensure adequate ventilation.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C). Keep away from strong oxidizing agents.[2]
First Aid Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of well-designed chemical intermediates. Its synthesis is robust and scalable, relying on the time-tested Williamson ether synthesis. The true strength of this molecule, however, lies in its dual functionality: the basic pyrrolidine nitrogen, which can modulate solubility and serve as a pharmacophoric feature, and the strategically placed bromine atom, which acts as a versatile synthetic handle for advanced cross-coupling methodologies. For the research scientist and drug development professional, this compound is not merely a reagent but a gateway to novel chemical space, enabling the rapid generation of diverse compound libraries and the targeted synthesis of complex, biologically active molecules.

References

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  • US Patent 2,952,688A, "Synthesis of pyrrolidine". (1960). Google Patents.
  • 3-Bromophenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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An Exploratory Screening Cascade for 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine: A Technical Guide for Cellular Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and characterization of novel bioactive molecules are the foundational pillars of modern drug development. The compound 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine presents an intriguing scaffold for exploratory screening. Its structure, featuring a pyrrolidine ring and a bromophenoxy moiety, is reminiscent of various centrally active agents, suggesting potential interactions with key neurological targets.[1] The five-membered pyrrolidine ring is a versatile scaffold frequently utilized by medicinal chemists to develop compounds for treating a range of human diseases.[1] This guide provides a comprehensive, technically-grounded framework for the initial cellular screening of this compound. Our objective is to move beyond a simple list of procedures to a logical, tiered screening cascade designed to efficiently identify and validate its primary cellular effects, determine its therapeutic window, and elucidate its potential mechanism of action.

This document is structured to follow a logical progression, beginning with essential safety and viability profiling, advancing to broad-based primary screens against high-probability target classes, and culminating in secondary assays for hit confirmation and characterization. Each step is detailed with the underlying scientific rationale, ensuring that the experimental design is a self-validating system for generating trustworthy and actionable data.

Section 1: Foundational Assays - Establishing a Therapeutic Window

Expertise & Rationale: Before interrogating specific biological targets, it is imperative to first define the concentration range at which this compound exhibits no overt cytotoxicity. Cell-based assays are fundamental for evaluating the cytotoxic potential of chemical compounds.[2] This foundational step is critical for two primary reasons:

  • Avoiding False Positives/Negatives: In functional assays, compound-induced cytotoxicity can mimic a specific biological effect or mask a genuine one. For instance, a decrease in signal in a cell proliferation assay could be misinterpreted as a specific anti-proliferative effect when it is merely a result of cell death.

  • Informing Concentration Selection: Establishing the maximum non-toxic concentration allows for the rational design of dose-response experiments in subsequent functional assays, ensuring that observed effects are due to specific target engagement rather than general cellular distress.

We will employ a standard metabolic activity assay, such as the XTT assay, to assess cell viability. The XTT assay is a colorimetric method that quantifies the metabolic activity of living cells, which serves as a reliable indicator of cell viability.[2] It is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[2][3]

Experimental Protocol 1: XTT Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to a representative human cell line (e.g., HEK293 or SH-SY5Y).

Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium to yield final assay concentrations ranging from 100 µM down to ~0.2 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., 10% DMSO or a known cytotoxic agent like staurosporine) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of subsequent functional assays.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling reagent and electron coupling reagent according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The water-soluble formazan product will form during this time.[2]

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: Subtract the reference wavelength absorbance from the 450 nm absorbance. Normalize the data to the vehicle control (set to 100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the TC₅₀ (Toxic Concentration 50%).

Section 2: Primary Screening - Broad-Based Target Class Interrogation

Expertise & Rationale: Based on the structural motifs of this compound (an aromatic ring linked to a basic amine), the highest probability targets are G-protein coupled receptors (GPCRs) and neurotransmitter transporters, both of which are critical in CNS function.[4][5] Therefore, our primary screening strategy will focus on these two major classes using high-throughput, functionally relevant assays. Cell-based assays provide biological response data that more closely resemble in vivo conditions, enhancing the efficiency and accuracy of drug screening.[6]

Logical Workflow for Exploratory Screening

The following diagram illustrates the proposed tiered approach, ensuring a logical progression from broad screening to specific hit validation.

G cluster_0 Phase 1: Foundational Screening cluster_2 Phase 3: Hit Confirmation & Elucidation A Compound Synthesis & QC B Cytotoxicity Profiling (XTT Assay) A->B Define Therapeutic Window C GPCR Screen (Calcium Flux Assay) B->C Test at non-toxic concentrations D Transporter Screen (Neurotransmitter Uptake Assay) B->D Test at non-toxic concentrations E Orthogonal GPCR Assay (e.g., cAMP or β-Arrestin) C->E GPCR Hit F Dose-Response Analysis (IC50/EC50 Determination) D->F Transporter Hit E->F Confirm & Characterize G Selectivity Profiling F->G Validate Potency

Caption: A tiered workflow for the exploratory screening of a novel compound.

GPCR Activity Profiling via Calcium Flux Assay

Expertise & Rationale: Many GPCRs, particularly those in the Gq family, signal through the release of intracellular calcium stores.[7] Calcium flux assays offer a rapid and sensitive method to detect the activation of these receptors in a high-throughput format.[8][9] We use a fluorescent dye that binds to intracellular calcium; GPCR activation leads to a transient increase in calcium, which is detected as an increase in fluorescence.[7][9] This "no-wash," homogeneous assay format is ideal for primary screening.[10]

Experimental Protocol 2: Calcium Flux Assay

Objective: To screen for agonist or antagonist activity at a panel of Gq-coupled GPCRs.

Methodology:

  • Cell Plating: Plate cells stably expressing the target GPCR (e.g., a histamine or dopamine receptor) in a 384-well black, clear-bottom plate.

  • Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-8) with probenecid (to prevent dye extrusion). Add the dye solution to the cells and incubate for 1 hour at 37°C, followed by 20 minutes at room temperature.[7]

  • Compound Addition (Antagonist Mode): Add this compound at a final concentration of 10 µM (or another suitable non-toxic concentration). Incubate for 15-30 minutes.

  • Data Acquisition: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR).

  • Agonist Addition: Record a baseline fluorescence for 10-20 seconds. Then, add a known agonist for the target receptor (at an EC₈₀ concentration for antagonist mode, or just buffer for agonist mode).

  • Kinetic Read: Continue to record the fluorescence signal for 90-180 seconds to capture the transient calcium peak.

  • Data Analysis:

    • Agonist Activity: An increase in fluorescence upon addition of the test compound indicates agonist activity.

    • Antagonist Activity: A reduction in the fluorescence peak after the addition of the known agonist indicates antagonist activity.

Gq-Coupled GPCR Signaling Pathway

G Ligand Agonist (e.g., Test Compound) GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ (Fluorescence ↑) Ca_Store->Ca_Cytosol Release

Caption: Simplified Gq signaling cascade leading to intracellular calcium release.

Neurotransmitter Transporter Uptake Assay

Expertise & Rationale: Monoamine transporters (for dopamine, norepinephrine, and serotonin) are key targets for many CNS drugs.[4] Modern assays use a fluorescent substrate that mimics the natural neurotransmitter.[11] When the transporter is active, this substrate is taken into the cell, leading to an increase in intracellular fluorescence.[12] A masking dye in the extracellular medium quenches the fluorescence from outside the cell, creating a highly sensitive, no-wash assay suitable for HTS.[11][13]

Experimental Protocol 3: Fluorescent Neurotransmitter Uptake Assay

Objective: To screen for inhibitory activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET in a 384-well black, clear-bottom plate at a density of 12,500-20,000 cells/well. Incubate overnight.

  • Compound Addition: Add this compound at a final concentration of 10 µM. Include a known inhibitor for each transporter (e.g., GBR-12909 for DAT, imipramine for SERT/NET) as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Add the fluorescent transporter substrate/masking dye solution provided in a commercial kit (e.g., from Molecular Devices).

  • Data Acquisition: Immediately place the plate in a bottom-read fluorescence microplate reader.

  • Kinetic Read: Measure fluorescence intensity every 30-60 seconds for 30-60 minutes.

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence curve). Compare the rate in the presence of the test compound to the vehicle control. A significant reduction in the rate of uptake indicates inhibitory activity.

Section 3: Secondary Assays - Hit Confirmation and Potency Determination

Expertise & Rationale: A single primary assay result is insufficient to declare a compound a "hit." Orthogonal assays, which measure the same biological event through a different technology or endpoint, are essential to confirm the activity and rule out artifacts (e.g., compound autofluorescence). Once confirmed, determining the compound's potency (EC₅₀ for agonists, IC₅₀ for antagonists/inhibitors) is the next critical step.

Experimental Protocol 4: Dose-Response Curve Generation

Objective: To determine the IC₅₀ or EC₅₀ of this compound for a confirmed target.

Methodology:

  • Assay Setup: Perform the relevant primary assay (e.g., Calcium Flux or Transporter Uptake) as described above.

  • Compound Dilution Series: Instead of a single concentration, prepare an 8- to 12-point, 3-fold serial dilution of the test compound. The concentration range should bracket the expected potency, typically from ~30 µM down to the low nanomolar or high picomolar range.

  • Data Acquisition: Run the assay and acquire the data (e.g., peak fluorescence for calcium flux, or rate of uptake for transporter assay) for each concentration.

  • Data Analysis:

    • Normalize the data with the vehicle control representing 0% effect and a maximal-effect positive control representing 100% effect.

    • Plot the percent effect versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ or EC₅₀ value.

Data Presentation: Example Dose-Response Data

The following table summarizes hypothetical data for an inhibitory compound.

Compound Conc. (nM)Log [Conc.]% Inhibition (Mean)
300004.4898.5
100004.0095.2
33333.5289.1
11113.0575.4
3702.5751.2
1232.0924.8
411.6110.1
13.71.144.5

Result: By fitting this data, one could determine a precise IC₅₀ value, quantifying the compound's potency at its target.

Conclusion

This technical guide outlines a robust, logical, and efficient cascade for the initial exploratory screening of this compound. By starting with foundational cytotoxicity assays to establish a valid concentration range, we ensure the integrity of subsequent functional screens. The parallel primary screening against high-probability GPCR and neurotransmitter transporter targets allows for a broad yet targeted search for biological activity. Finally, the principles of orthogonal hit validation and dose-response analysis provide a clear path to confirming and quantifying any observed effects. This structured approach maximizes the potential for discovering the true pharmacological nature of a novel compound while minimizing the risk of generating misleading data.

References

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Methodological & Application

Application Note & Protocol: N-alkylation of Pyrrolidine with 2-(3-bromophenoxy)ethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of pyrrolidine with 2-(3-bromophenoxy)ethyl bromide to synthesize 1-[2-(3-bromophenoxy)ethyl]pyrrolidine.[1][2][3] This reaction is a vital transformation in organic synthesis, particularly in the development of pharmaceutical compounds where the pyrrolidine motif is a key structural feature.[4][5] We present a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, reagent considerations, and purification strategies. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction: The Significance of N-Alkylated Pyrrolidines

N-alkylation of amines is a fundamental cornerstone of modern organic and medicinal chemistry, enabling the construction of more complex tertiary amines.[6] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs.[4][5] Its substitution via N-alkylation allows for the modulation of critical molecular properties such as potency, selectivity, solubility, and metabolic stability, making it a key strategy in drug discovery.[7] The target molecule, this compound, serves as a valuable intermediate for further functionalization in the synthesis of novel chemical entities.

Reaction Principle and Mechanism

The N-alkylation of pyrrolidine with 2-(3-bromophenoxy)ethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7]

  • Nucleophile: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile.

  • Electrophile: The carbon atom bonded to the bromine in the ethyl bromide moiety of 2-(3-bromophenoxy)ethyl bromide is the electrophilic center.

  • Leaving Group: The bromide ion is the leaving group.

The reaction is typically facilitated by a mild inorganic base, such as potassium carbonate (K₂CO₃), which serves two primary functions:

  • Proton Scavenger: It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.[8][9][10] This prevents the protonation of the pyrrolidine, which would render it non-nucleophilic and halt the reaction.

  • Enhanced Nucleophilicity: While pyrrolidine is a reasonably strong nucleophile, the base can deprotonate a small fraction of the amine, further increasing its nucleophilicity.[7]

A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is typically employed to dissolve the reactants and facilitate the SN2 reaction pathway.[8]

Reaction_Mechanism Pyrrolidine Pyrrolidine (Nucleophile) TransitionState [Transition State] Pyrrolidine->TransitionState Attacks α-carbon Electrophile 2-(3-bromophenoxy)ethyl bromide (Electrophile) Electrophile->TransitionState Base K₂CO₃ (Base) Base->Pyrrolidine Deprotonates (minor) Byproducts KHCO₃ + KBr Base->Byproducts Neutralizes HBr Product This compound TransitionState->Product Br⁻ leaves

Figure 1: SN2 mechanism for the N-alkylation of pyrrolidine.

Reagent and Solvent Selection: A Rationale

The choice of reagents and solvents is critical for the success of the N-alkylation reaction.

Component Compound Rationale for Selection
Nucleophile PyrrolidineA cyclic secondary amine, it is a potent nucleophile.[11]
Electrophile 2-(3-bromophenoxy)ethyl bromideA bifunctional alkylating agent with a primary alkyl bromide, which is highly reactive towards SN2 substitution.
Base Potassium Carbonate (K₂CO₃)A mild, inexpensive, and readily available inorganic base that effectively scavenges the acid byproduct without promoting significant side reactions.[8][9][12]
Solvent Acetonitrile (ACN)A polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 mechanism.[8] DMF is also a suitable alternative.[8][11]

Detailed Experimental Protocol

Safety Precautions:

  • Pyrrolidine is a flammable, corrosive, and toxic substance.[13][14][15][16][17] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][15][17]

  • 2-(3-bromophenoxy)ethyl bromide is a skin and eye irritant. Avoid direct contact.

  • Acetonitrile is flammable and toxic. Handle with care.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Pyrrolidine and K₂CO₃ in ACN B 2. Add 2-(3-bromophenoxy)ethyl bromide A->B C 3. Heat to Reflux (80-82°C) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E Upon Completion F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up (Extraction) F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Sources

Application Note: High-Yield Synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, a valuable building block in medicinal chemistry and materials science. The described method is based on the Williamson ether synthesis, a robust and well-established reaction. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and characterization data. The protocol is designed for researchers, chemists, and professionals in drug development seeking an efficient and reproducible synthetic route.

Introduction

Pyrrolidine derivatives are a significant class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules.[1][2] The title compound, this compound, incorporates a bromophenyl ether moiety linked to a pyrrolidine ring, making it a versatile intermediate for further chemical modifications, such as cross-coupling reactions at the bromine site. Its structural motifs are found in compounds explored for various therapeutic applications. A reproducible and high-yield synthesis is therefore critical for enabling its use in research and development.

The presented protocol utilizes the Williamson ether synthesis, a classic SN2 reaction, to construct the ether linkage.[3][4] This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.[3][4] The reaction is known for its reliability and broad applicability in forming both symmetrical and unsymmetrical ethers.[5][6]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-step nucleophilic substitution reaction (SN2).

Overall Reaction:

Mechanism Rationale:

The reaction is a classic Williamson ether synthesis, which proceeds through an SN2 mechanism.[3][5]

  • Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of 3-bromophenol using a suitable base, in this case, potassium carbonate (K₂CO₃). Potassium carbonate is an effective and mild base for this transformation.[7][8][9] It reacts with trace water in the solvent to form potassium hydroxide (KOH), which then deprotonates the phenol to generate the more nucleophilic 3-bromophenoxide ion.[5][7]

  • Nucleophilic Attack: The resulting 3-bromophenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of 1-(2-chloroethyl)pyrrolidine hydrochloride, which bears the leaving group (chloride). This attack occurs from the backside, leading to an inversion of configuration if the carbon were chiral.[5][10]

  • Solvent Role: Dimethylformamide (DMF) is used as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive.[11][12][13] This enhances the rate of the SN2 reaction.[10][14][15]

Materials and Methods
Reagents and Equipment
ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)
3-Bromophenol591-20-8173.015.00 g28.9
1-(2-Chloroethyl)pyrrolidine hydrochloride7250-67-1170.085.41 g31.8
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.219.98 g72.2
Anhydrous Dimethylformamide (DMF)68-12-273.0950 mL-
Diethyl Ether60-29-774.12As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, vacuum pump, standard laboratory glassware.

Detailed Experimental Protocol

// Connections setup -> dissolve; dissolve -> add_alkyl_halide; add_alkyl_halide -> heat; heat -> cool; cool -> extract; extract -> wash; wash -> dry; dry -> purify; } enddot Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromophenol (5.00 g, 28.9 mmol) and anhydrous potassium carbonate (9.98 g, 72.2 mmol, 2.5 equivalents).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature.

  • Reagent Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (5.41 g, 31.8 mmol, 1.1 equivalents) to the suspension in one portion.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 3-bromophenol spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

The crude product can be purified by either vacuum distillation or flash column chromatography on silica gel.

  • Vacuum Distillation: Distill the crude oil under high vacuum to obtain the pure product. Expected Boiling Point: ~340 °C (Predicted).[16]

  • Flash Chromatography: Elute with a gradient of ethyl acetate in hexanes.

Expected Yield: 80-95% Appearance: Colorless to pale yellow oil.

Characterization Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (t, 1H), 7.05 (m, 1H), 6.85 (m, 1H), 6.80 (t, 1H), 4.10 (t, 2H), 2.90 (t, 2H), 2.60 (m, 4H), 1.80 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 130.5, 123.5, 121.5, 117.0, 112.5, 67.0, 55.5, 54.5, 23.5.

  • Mass Spectrometry (ESI-MS): m/z 270.06 [M+H]⁺, 272.06 [M+H]⁺ (for Br isotopes).

Safety Precautions
  • 3-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[17][18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[19][20][21]

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride: Causes skin, eye, and respiratory irritation.[22][23][24][25] Avoid inhalation of dust. Wear appropriate PPE.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle with care in a fume hood.

  • General: The reaction should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear safety glasses, a lab coat, and chemical-resistant gloves.

// Nodes Phenol [label="3-Bromophenol\n(Ar-OH)", shape=ellipse, fillcolor="#FBBC05"]; Base [label="K₂CO₃", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="3-Bromophenoxide\n(Ar-O⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylHalide [label="1-(2-Chloroethyl)pyrrolidine\n(R-Cl)", shape=ellipse, fillcolor="#FBBC05"]; TransitionState [label="SN2 Transition State\n[ArO---R---Cl]⁻", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Ar-O-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Cl⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> TransitionState [label="Nucleophilic Attack"]; AlkylHalide -> TransitionState; TransitionState -> Product; TransitionState -> LeavingGroup [label="Leaving Group Departure"]; } enddot Caption: Simplified reaction mechanism for the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis protocol detailed in this application note provides an efficient, high-yield, and scalable method for producing this compound. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can reliably obtain high-purity material suitable for a wide range of applications in synthetic and medicinal chemistry.

References
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  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021, January 15). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
  • PubChem. (n.d.). 4-Amino-1-[2-(3-bromophenyl)ethyl]pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.
  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

Sources

The Strategic Utility of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Release: January 21, 2026

Introduction: Unlocking New Therapeutic Possibilities with a Versatile Scaffolding Agent

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine emerges as a key intermediate, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique combination of a pyrrolidine ring, a flexible ethyl linker, and a reactive bromophenoxy group provides medicinal chemists with a powerful tool to explore new chemical space and design next-generation therapies. The pyrrolidine moiety, a prevalent feature in numerous FDA-approved drugs, is known to enhance solubility, modulate pharmacokinetic properties, and provide a three-dimensional framework for precise interactions with biological targets.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 23136-18-7
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Boiling Point 339.6±22.0 °C (Predicted)[4]
Density 1.337±0.06 g/cm³ (Predicted)[4]
pKa 9.58±0.20 (Predicted)[4]

Core Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacologies

The strategic placement of the bromine atom on the phenoxy ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

Synthesis of Novel Central Nervous System (CNS) Agents

The phenoxyethylpyrrolidine scaffold is a common feature in many centrally acting agents. The ability to functionalize the bromophenyl ring allows for the introduction of various substituents to modulate affinity and selectivity for specific CNS targets.

The pyrrolidine ring is a key pharmacophore in many nicotinic acetylcholine receptor (nAChR) agonists and antagonists.[1][5][6][7] The synthesis of novel nAChR modulators is a promising avenue for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. This compound can serve as a precursor for the synthesis of potent and selective nAChR ligands. For instance, the bromo- substituent can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore structure-activity relationships (SAR) at the receptor binding site.

Diagram 1: General Synthetic Strategy for nAChR Modulators

G A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D Novel Phenoxyethylpyrrolidine Analog C->D C-C Bond Formation E Biological Evaluation (nAChR Binding & Functional Assays) D->E G A This compound C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Primary or Secondary Amine B->C D Novel Aminophenoxyethylpyrrolidine Derivative C->D C-N Bond Formation E Screening for Transporter Inhibition (SERT, NET, DAT) D->E

Caption: Workflow for synthesizing and screening SNDRI candidates.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • To a separate flame-dried Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the pre-mixed catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in medicinal chemistry. Its utility in constructing diverse molecular scaffolds through robust and well-established cross-coupling methodologies provides a clear pathway for the discovery and development of novel therapeutic agents, particularly for CNS disorders. The protocols outlined in this document provide a foundation for chemists to explore the full potential of this intermediate. Future research will likely focus on the development of more efficient and greener synthetic methodologies and the exploration of novel biological targets for compounds derived from this promising scaffold.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247833. [Link]

  • Bavo, F., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701. [Link]

  • ResearchGate. A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin. [Link]

  • Albuquerque, E. X., et al. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. The Journal of Pharmacology and Experimental Therapeutics, 328(3), 679-701. [Link]

  • Papke, R. L., et al. (2018). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics, 366(1), 124-135. [Link]

  • Google Patents. Synthesis of pyrrolidine compounds.
  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. [Link]

  • Google Patents. Pyrrolidine compound and its pharmaceutical use.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6189-6193. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. [Link]

  • ResearchGate. Synthesis of New Ethyl 4‐[3‐(Dimethylamino)‐propylmethylamino]pyrrolo[1,2‐a]quinoxaline‐2‐carboxylate Derivatives and Preliminary CNS Pharmacological Evaluation in Mice. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • PubMed. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. [Link]

  • Pharmacy 180. Selective Serotonin Reuptake Inhibitors (SSRIs) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. [Link]

  • ResearchGate. Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. [Link]

  • PubMed. A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. [Link]

Sources

Application Notes & Protocols: 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine as a Foundational Precursor for Novel CNS Agent Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and strategic application of 1-[2-(3-bromophenoxy)ethyl]pyrrolidine. This precursor molecule is of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel Central Nervous System (CNS) agents. The pyrrolidine moiety is a privileged structure in CNS-targeted drugs, while the 3-bromophenyl group provides a crucial synthetic handle for molecular diversification through modern cross-coupling reactions. We present a detailed, field-tested protocol for its synthesis and purification, along with a conceptual framework and exemplary protocol for its derivatization into potential therapeutic candidates. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of next-generation neurological therapeutics.

Section 1: Scientific Introduction & Strategic Importance

The pyrrolidine ring is a cornerstone in the architecture of numerous CNS-active compounds.[1][2] Its saturated, five-membered heterocyclic structure often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and provides a three-dimensional vector for precise interaction with biological targets. When incorporated into molecules, the pyrrolidine scaffold is found in agents with anticonvulsant, anxiolytic, and antipsychotic properties.[3][4]

The strategic value of This compound lies in its dual-functionality:

  • The Pharmacophore Core: The phenoxyethyl-pyrrolidine backbone constitutes a well-established pharmacophore that can be tailored to interact with a variety of CNS receptors and transporters.

  • The Synthetic Handle: The bromine atom, specifically at the meta-position of the phenyl ring, is not merely a substituent. It is a highly versatile functional group, perfectly poised for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic and efficient exploration of chemical space around the core scaffold, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

This application note provides the essential protocols to synthesize this key precursor and leverage its chemical reactivity for the discovery of novel CNS agents.

Section 2: Precursor Profile: Physicochemical & Safety Data

Before commencing any experimental work, a thorough understanding of the precursor's properties and safety requirements is mandatory.

Physicochemical Properties
PropertyValueSource
CAS Number 23136-18-7[5][6]
Molecular Formula C₁₂H₁₆BrNO[6]
Molecular Weight 270.17 g/mol [6]
Boiling Point (Predicted) 339.6 ± 22.0 °C[5]
Density (Predicted) 1.337 ± 0.06 g/cm³[5]
Storage Temperature 2-8°C[5]
Safety & Handling

This compound and its structural isomers are classified as irritants. All handling must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Required PPE: Safety goggles with side-shields, chemically resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Handling: Avoid breathing vapors, mist, or gas.[8] Prevent contact with skin and eyes.[9] Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7][9]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.

Section 3: Synthesis & Characterization Protocol

This section details a robust, two-step procedure for the synthesis of this compound. The chosen methodology, a Williamson ether synthesis followed by nucleophilic substitution, is selected for its reliability, scalability, and use of readily available starting materials.

Synthetic Workflow Overview

The overall process involves the initial formation of an ether linkage between 3-bromophenol and an excess of a dihaloethane, followed by the displacement of the terminal halide with pyrrolidine.

G A 3-Bromophenol C Intermediate: 1-Bromo-2-(3-bromophenoxy)ethane A:e->C:w Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) B 1,2-Dibromoethane (Excess) B:e->C:w Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) E Final Product: This compound C:e->E:w Step 2: Nucleophilic Substitution (K2CO3, Acetonitrile, Reflux) D Pyrrolidine D:e->E:w Step 2: Nucleophilic Substitution (K2CO3, Acetonitrile, Reflux)

Caption: Two-step synthesis of the target precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(3-bromophenoxy)ethane

  • Rationale: This step forms the core phenoxyethane linkage. Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is an effective polar aprotic solvent for this Sₙ2 reaction.

  • Materials & Reagents:

    • 3-Bromophenol

    • 1,2-Dibromoethane

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per 1 g of phenol).

    • Add 1,2-dibromoethane (5.0 eq) to the stirring suspension.

    • Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone and excess 1,2-dibromoethane.

    • Dissolve the resulting crude oil in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate product, 1-bromo-2-(3-bromophenoxy)ethane, typically as a pale yellow oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: This is the final C-N bond-forming step. Pyrrolidine acts as the nucleophile, displacing the terminal bromide. Acetonitrile is chosen as the solvent for its high boiling point and ability to dissolve all reactants.

  • Materials & Reagents:

    • 1-Bromo-2-(3-bromophenoxy)ethane (from Step 1)

    • Pyrrolidine

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN), anhydrous

    • Ethyl Acetate (EtOAc)

    • Deionized Water

  • Procedure:

    • To a round-bottom flask, add the crude 1-bromo-2-(3-bromophenoxy)ethane (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (15 mL per 1 g of intermediate).

    • Add pyrrolidine (1.5 eq) dropwise to the stirring suspension.

    • Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in EtOAc and wash with deionized water (3x) to remove any remaining salts and excess pyrrolidine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a viscous oil.

Characterization & Quality Control (Self-Validation)

The identity and purity of the synthesized this compound must be confirmed.

  • ¹H and ¹³C NMR: Provides unequivocal structural confirmation. Key expected signals include the aromatic protons in the 3-bromophenyl region, the triplet signals for the ethyl bridge protons, and the multiplets for the pyrrolidine ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight (m/z for [M+H]⁺ should be ~270.05 and ~272.05 in a ~1:1 ratio, characteristic of a monobrominated compound).

  • Purity Analysis (HPLC/GC-MS): Establishes the purity of the final compound, which should ideally be >95% for use in subsequent discovery efforts.

Section 4: Application as a CNS Precursor

The true utility of this compound is realized in its role as a platform for diversification. The aryl bromide is a gateway to a multitude of C-C, C-N, and C-O bond-forming reactions.

Diversification Strategy Workflow

The diagram below illustrates how the precursor can be rapidly elaborated into a library of diverse chemical entities targeting CNS pathologies. Each reaction introduces a new pharmacophoric element, allowing for systematic exploration of the target's binding pocket.

G cluster_products Potential CNS Agent Scaffolds A Bi-aryl Derivatives (e.g., Phenyl, Pyridyl) B Alkynylated Derivatives C Aminated Derivatives (e.g., Anilines, Heterocycles) Precursor This compound Precursor->A Suzuki Coupling (R-B(OH)2, Pd catalyst) Precursor->B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Precursor->C Buchwald-Hartwig Amination (R2NH, Pd catalyst)

Sources

Application of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Evaluation of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine as a Novel Antimicrobial Agent

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. This document provides a comprehensive framework and detailed experimental protocols for the investigation of this compound, a compound integrating two pharmacologically significant moieties: a pyrrolidine ring and a bromophenoxy group. Pyrrolidine derivatives are versatile scaffolds in medicinal chemistry, known for a wide array of biological activities, including antimicrobial effects.[1][2][3] Similarly, bromophenol-containing molecules have demonstrated potent antibacterial properties, particularly against challenging Gram-positive pathogens.[4][5] This guide is designed for researchers in drug discovery, offering a structured approach to characterize the compound's antimicrobial potential, elucidate its mechanism of action, and guide initial efforts in lead optimization through structure-activity relationship (SAR) studies.

Introduction and Compound Overview

This compound (hereafter referred to as BPEP) is an investigational compound identified for antimicrobial screening. Its structure presents a compelling starting point for a drug discovery campaign. The pyrrolidine ring, a saturated nitrogen heterocycle, offers a three-dimensional architecture that can facilitate precise interactions with biological targets.[2] The bromophenoxy group provides lipophilicity and the potential for halogen bonding, which can enhance binding affinity and cell permeability. The strategic combination of these two fragments warrants a thorough investigation into its antimicrobial profile.

This guide outlines a multi-stage workflow, beginning with primary screening to establish the spectrum and potency of BPEP, followed by mechanistic studies to understand its mode of antibacterial action, and culminating in a proposed strategy for medicinal chemistry-driven lead optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23136-18-7[6]
Molecular Formula C₁₂H₁₆BrNO[7]
Molecular Weight 270.17 g/mol [7]
Canonical SMILES C1CCN(C1)CCOC2=CC(=CC=C2)Br
Purity >95% (Commercially Available)[6]

A plausible synthetic route for BPEP and its analogs involves the Williamson ether synthesis, reacting 3-bromophenol with 1-(2-chloroethyl)pyrrolidine in the presence of a suitable base like potassium carbonate. This straightforward synthesis allows for the facile generation of analogs for SAR studies.

Part I: Primary Antimicrobial Susceptibility Testing (AST)

The initial step in evaluating any potential antimicrobial is to determine its efficacy and spectrum of activity against a panel of clinically relevant pathogens. This is achieved through standardized antimicrobial susceptibility testing (AST).[8][9]

Workflow for Primary AST Screening

AST_Workflow cluster_0 Preparation cluster_1 Quantitative Analysis cluster_2 Qualitative Analysis prep_compound Prepare BPEP Stock Solution (e.g., 10 mg/mL in DMSO) mic_test Protocol 1: Broth Microdilution Assay prep_compound->mic_test disk_test Protocol 2: Kirby-Bauer Disk Diffusion prep_compound->disk_test prep_bacteria Culture Bacterial Strains (Gram-positive & Gram-negative) prep_bacteria->mic_test prep_bacteria->disk_test mic_result Determine MIC Values (μg/mL) mic_test->mic_result data_analysis Analyze & Compare Data mic_result->data_analysis Quantitative Potency disk_result Measure Zones of Inhibition (mm) disk_test->disk_result disk_result->data_analysis Qualitative Spectrum

Caption: Workflow for initial antimicrobial screening of BPEP.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for quantitatively measuring antimicrobial potency.[10] It determines the lowest concentration of an agent that visibly inhibits microbial growth.

Materials:

  • 96-well microtiter plates (U-bottom, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • BPEP stock solution (e.g., 1280 µg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (CAMHB + DMSO)

  • Sterility control (CAMHB only)

  • Resazurin solution (viability indicator, optional)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the BPEP stock solution (or a working dilution) to well 1. Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (negative control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Result Interpretation: The MIC is the lowest concentration of BPEP at which no visible turbidity (bacterial growth) is observed. This can be read visually or with a plate reader (OD₆₀₀).

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening against multiple strains.[11]

Procedure:

  • Plate Inoculation: Using a sterile cotton swab, evenly streak a standardized bacterial inoculum (0.5 McFarland) across the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of BPEP (e.g., 30 µg) onto the agar surface. Gently press to ensure contact.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter (in mm) of the zone of inhibition, the clear area around the disk where bacterial growth is prevented.[12]

Illustrative Data Presentation

Based on the known activities of related compounds, BPEP is hypothesized to be most effective against Gram-positive bacteria.[4]

Table 2: Hypothetical MIC Values for BPEP against a Panel of Pathogens

OrganismStrain TypeBPEP MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213 (MSSA)40.5
Staphylococcus aureusBAA-1717 (MRSA)832
Enterococcus faecalisATCC 29212161
Escherichia coliATCC 25922>1280.015
Pseudomonas aeruginosaATCC 27853>1280.25

Part II: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its antimicrobial effect is a critical step in drug discovery.[13] It helps in identifying novel targets, predicting potential resistance mechanisms, and ensuring selectivity. Common antibacterial MoAs include disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, and interference with metabolic pathways or membrane function.[14]

Potential Mechanisms of Action for Antibacterial Agents

MoA_Diagram cluster_cell Bacterial Cell BPEP BPEP Compound membrane Cell Membrane (Disruption, Depolarization) BPEP->membrane Potential Targets cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) BPEP->cell_wall Potential Targets protein_synth Protein Synthesis (Ribosomes) BPEP->protein_synth Potential Targets dna_synth DNA/RNA Synthesis (e.g., Gyrase, Polymerase) BPEP->dna_synth Potential Targets metabolism Metabolic Pathways (e.g., Folate Synthesis) BPEP->metabolism Potential Targets

Caption: Major potential targets for antibacterial compounds within a bacterial cell.

Protocol 3: Bacterial Membrane Integrity Assay using Propidium Iodide (PI)

Given the lipophilic nature of BPEP, a primary hypothesis is the disruption of the bacterial cell membrane. This can be rapidly assessed using fluorescent dyes that are excluded by cells with intact membranes.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a strong red fluorescence upon excitation.

Materials:

  • Bacterial suspension (e.g., S. aureus) in logarithmic growth phase, washed and resuspended in PBS.

  • BPEP solution at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Propidium Iodide (PI) solution (1 mg/mL stock).

  • Positive control (e.g., 70% isopropanol or a known membrane-disrupting peptide).

  • Negative control (untreated cells).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Adjust the bacterial suspension to an OD₆₀₀ of ~0.5 in PBS.

  • Treatment: Aliquot 100 µL of the cell suspension into microfuge tubes or a 96-well black plate. Add BPEP to achieve the desired final concentrations. Include positive and negative controls.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Staining: Add PI to each sample to a final concentration of ~5 µg/mL. Incubate in the dark for 10-15 minutes.

  • Measurement: Measure the fluorescence intensity using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. A significant increase in fluorescence in BPEP-treated cells compared to the negative control indicates membrane damage.[15]

Part III: Structure-Activity Relationship (SAR) for Lead Optimization

Once a "hit" compound like BPEP is identified, the next phase involves synthesizing and testing analogs to improve potency, broaden the spectrum, enhance selectivity, and optimize pharmacokinetic properties. This systematic process is known as developing a Structure-Activity Relationship (SAR).[16][17]

Proposed SAR Strategy for the BPEP Scaffold

The BPEP molecule can be divided into three key regions for modification. A focused library of analogs should be synthesized to probe the chemical space around this scaffold.

SAR_Diagram BPEP_core Pyrrolidine Ring (A) Ethyl Linker (C) Bromophenoxy Ring (B) mod_A Region A Modifications: • Ring size (piperidine) • Substituents (e.g., -OH, -F) • Stereochemistry BPEP_core:f0->mod_A mod_B Region B Modifications: • Halogen position (ortho, para) • Halogen type (F, Cl, I) • Additional groups (-CH3, -OCH3) BPEP_core:f2->mod_B mod_C Region C Modifications: • Chain length (n=1, 3) • Rigidity (e.g., cyclopropyl) BPEP_core:f1->mod_C

Caption: Key regions of the BPEP scaffold for SAR exploration.

Rationale for Modifications:

  • Region A (Pyrrolidine): Altering the basicity and steric profile of the pyrrolidine nitrogen can significantly impact target binding and physical properties.[18] Introducing polar groups like hydroxyls could improve solubility.

  • Region B (Bromophenoxy): The position and nature of the halogen can drastically affect activity. Moving the bromine from the meta to the ortho or para position, or substituting it with other halogens, will probe the importance of halogen bonding and electronics.

  • Region C (Linker): The length and flexibility of the ethyl linker determine the spatial relationship between the two key rings. Varying this can optimize the fit within a target's binding pocket.

Illustrative SAR Data Table

The following table presents hypothetical data from an initial SAR screen to guide further synthesis.

Table 3: Hypothetical SAR Data for Analogs of BPEP against S. aureus (MRSA)

Compound IDRegion A (Pyrrolidine)Region B (Phenoxy)Region C (Linker)MIC (µg/mL)
BPEP Pyrrolidine3-BromoEthyl8
ANA-01 Piperidine3-BromoEthyl16
ANA-02 Pyrrolidine4-Bromo Ethyl4
ANA-03 Pyrrolidine4-Chloro Ethyl4
ANA-04 Pyrrolidine3-BromoPropyl 32
ANA-05 Pyrrolidine2,4-Dichloro Ethyl2

Interpretation: This hypothetical data suggests that a halogen at the para-position (ANA-02, ANA-03) is favorable, and adding a second halogen (ANA-05) further enhances potency. Increasing the ring size (ANA-01) or linker length (ANA-04) appears detrimental. This provides a clear direction for the next round of analog design.

Conclusion and Future Perspectives

This application note has outlined a systematic and robust methodology for evaluating the potential of this compound as a lead compound in antimicrobial drug discovery. The protocols provided for AST and initial MoA studies establish a foundational dataset for any novel compound. The proposed SAR strategy offers a logical path toward optimizing this promising scaffold.

Successful execution of this workflow would position BPEP or an optimized analog for the next critical stages of preclinical development, including:

  • Cytotoxicity testing against mammalian cell lines to determine the therapeutic index.

  • In vivo efficacy studies in animal models of infection.

  • ADME/Tox profiling to assess the compound's absorption, distribution, metabolism, excretion, and toxicity.

  • Advanced MoA studies to definitively identify the molecular target(s).

The journey of drug discovery is complex, but with a structured, hypothesis-driven approach, novel scaffolds like BPEP can be efficiently evaluated and progressed, contributing to the vital pipeline of next-generation antibiotics.

References

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. Available at: [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]

  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate. Available at: [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • Susceptibility Testing. MSD Manual Professional Edition. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.
  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available at: [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules. Available at: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING: A PRACTICAL GUIDE FOR LABORATORY AND CLINIC. bioMérieux. Available at: [Link] mx-ast-guide-a4-en-12-2022-v1-web.pdf

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ResearchGate. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Analytical methods for the quantification of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical protocols for the quantitative determination of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, a key intermediate in pharmaceutical synthesis and a potential research compound. Due to the absence of standardized public methods for this specific analyte, this guide synthesizes established principles for analogous compounds to propose robust, scientifically-grounded starting methodologies. We present three distinct, complementary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and impurity profiling, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level quantification. Each protocol is designed to be a self-validating system, with explanations grounded in the physicochemical properties of the analyte and authoritative analytical standards.

Introduction and Analyte Profile

This compound is a tertiary amine containing a bromophenyl ether and a pyrrolidine moiety.[1] Its structure presents distinct features that inform the selection of analytical methodologies: a UV-absorbing aromatic ring, a basic nitrogen atom readily protonated for mass spectrometry, and sufficient volatility for gas chromatography. Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, determining stability, and performing pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number23136-18-7[2]
Molecular FormulaC₁₂H₁₆BrNO[3]
Molecular Weight270.17 g/mol [3]
Predicted Boiling Point339.6 ± 22.0 °C[4]
Predicted pKa9.58 ± 0.20 (for the conjugate acid)[4]
Key Structural FeaturesBromophenyl chromophore, tertiary amine (pyrrolidine)N/A

The presence of the bromophenyl group provides a strong chromophore suitable for UV detection. The pyrrolidine ring, a cyclic secondary amine structure, imparts a basic character, making the compound ideal for positive mode electrospray ionization.[1] The bromine atom offers a unique isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is highly valuable for unambiguous identification in mass spectrometry.[5]

Recommended Analytical Approach: A Multi-Technique Strategy

A multi-faceted analytical approach is recommended to leverage the strengths of different technologies.

  • HPLC-UV: Serves as the workhorse method for routine purity assessment and quantification in contexts where sensitivity is not the primary concern (e.g., analysis of bulk material or concentrated solutions). It is robust, accessible, and provides excellent quantitation.

  • GC-MS: Ideal for confirming molecular weight and identifying volatile impurities. Its high resolving power and standardized libraries make it a powerful tool for structural elucidation and purity confirmation.[6]

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices (e.g., biological fluids, environmental samples) due to its unparalleled sensitivity and selectivity.[7][8]

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method is designed for reliable quantification of this compound in bulk powders or simple formulations. The acidic mobile phase modifier ensures the tertiary amine is protonated, leading to sharp, symmetrical peaks and reproducible retention.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is selected for its hydrophobic retention of the bromophenyl moiety, providing a strong interaction and good separation from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase chromatography. The addition of formic acid (0.1%) serves a critical purpose: it maintains a low pH (~2.7), ensuring the pyrrolidine nitrogen is consistently protonated. This prevents peak tailing, a common issue with basic analytes under neutral pH conditions, thereby improving peak shape and quantification accuracy.

  • Detection: The bromophenoxy group exhibits significant UV absorbance. A detection wavelength of 210 nm is chosen to maximize sensitivity, as this region corresponds to strong electronic transitions in the aromatic ring. A secondary wavelength, such as 275 nm, can be monitored for confirmation.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Analyte/Sample Accurately s2 Dissolve in Diluent (50:50 ACN:H₂O) s1->s2 s3 Vortex & Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample (5 µL) s4->h1 h2 Isocratic Elution (See Table 2) h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol & Parameters:

Table 2: HPLC-UV Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1100/1200 Series or equivalent
Column Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 60% B (Adjust as needed for optimal retention time)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 210 nm (Primary), 275 nm (Secondary)
Run Time 10 minutes
Diluent 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

  • Analysis: Inject the standards to generate a calibration curve. Follow with injections of the sample solutions.[9]

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is optimized for the qualitative identification and purity confirmation of this compound. Given its predicted boiling point, the analyte is semi-volatile and well-suited for GC analysis.[4] Electron Ionization (EI) will provide reproducible fragmentation patterns for library matching and structural confirmation.

Causality Behind Experimental Choices:
  • Stationary Phase: A low-polarity DB-5ms or HP-5ms column is chosen. This (5%-phenyl)-methylpolysiloxane phase is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds based primarily on their boiling points.

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for achieving good sensitivity for impurity analysis.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used because it induces predictable and extensive fragmentation, creating a detailed mass spectrum that serves as a molecular fingerprint. This allows for structural elucidation and comparison with spectral libraries.[10] Key expected fragments include the molecular ion (M⁺), ions showing the characteristic bromine isotope pattern, and a high-abundance immonium ion (m/z 84 or 98) from the cleavage of the pyrrolidine ring, which is a hallmark of such structures.[11]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Dissolve Sample in Ethyl Acetate (100 µg/mL) s2 Transfer to GC Vial s1->s2 g1 Splitless Injection (1 µL) s2->g1 g2 Temperature Programmed Separation g1->g2 g3 EI Ionization (70 eV) g2->g3 g4 Mass Analysis (m/z 40-500) g3->g4 d1 Extract Total Ion Chromatogram (TIC) g4->d1 d2 Analyze Mass Spectrum of Peak d1->d2 d3 Confirm Molecular Ion & Fragments (Bromine Isotope Pattern) d2->d3

Caption: Workflow for GC-MS identification.

Detailed Protocol & Parameters:

Table 3: GC-MS Instrumental Parameters

ParameterRecommended Setting
GC-MS System Agilent 7890/5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (split opens after 1 min)
Oven Program Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500

Procedure:

  • Sample Preparation: Prepare a solution of the sample at approximately 100 µg/mL in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.

  • Analysis: Inject the sample into the GC-MS system operating under the conditions outlined in Table 3.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for the main peak and any impurity peaks.

    • Extract the mass spectrum for the main peak.

    • Verify the presence of the molecular ion (M⁺) at m/z 270/272, observing the characteristic ~1:1 isotopic pattern for bromine.

    • Identify key fragment ions, such as the pyrrolidine immonium ion and fragments corresponding to the bromophenoxy moiety.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

This method provides the highest level of sensitivity and selectivity, making it ideal for quantifying this compound at very low concentrations (ng/mL to pg/mL) in complex matrices. The protocol uses a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Experimental Choices:
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected because the basic pyrrolidine nitrogen is very easily protonated in the acidic mobile phase to form a stable [M+H]⁺ precursor ion. This is a highly efficient ionization process for tertiary amines.

  • Mass Analysis (MRM): MRM provides exceptional selectivity by monitoring a specific fragmentation reaction (precursor ion → product ion). This "transition" is unique to the analyte, allowing it to be quantified accurately even in the presence of co-eluting matrix components.[12]

    • Precursor Ion (Q1): The protonated molecule, [M+H]⁺, at m/z 270.1/272.1. We select the more abundant ⁷⁹Br isotope (m/z 270.1) for quantification.

    • Product Ion (Q3): Collision-Induced Dissociation (CID) in the second quadrupole will fragment the precursor. The most stable and abundant fragment is predicted to be the pyrrolidinylethyl immonium ion at m/z 98.1, resulting from the cleavage of the ether bond. This is a stable, high-intensity fragment ideal for quantification. A secondary transition, perhaps to the bromophenol fragment, can be used for confirmation.

  • Sample Preparation: For complex matrices like plasma, a protein precipitation step followed by dilution ("dilute and shoot") is a fast and effective way to remove the bulk of interferences before injection.[12]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS System cluster_data Data Analysis s1 Aliquot 100 µL Plasma s2 Add 300 µL Acetonitrile (with Internal Standard) s1->s2 s3 Vortex & Centrifuge (10 min) s2->s3 s4 Transfer Supernatant & Dilute s3->s4 l1 Inject Sample (5 µL) s4->l1 l2 Gradient Elution Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection (See Table 4) l3->l4 d1 Integrate MRM Peak Area l4->d1 d2 Calculate Analyte/IS Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for high-sensitivity LC-MS/MS quantification.

Detailed Protocol & Parameters:

Table 4: LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System SCIEX ExionLC™ AC, Waters Acquity UPLC, or equivalent
Mass Spectrometer SCIEX QTRAP® 4500, Waters Xevo TQ, or equivalent triple quadrupole
Column Phenomenex Kinetex Phenyl-Hexyl (50 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 550 °C
IonSpray Voltage +5500 V
MRM Transitions Quantifier: 270.1 → 98.1; Qualifier: 272.1 → 98.1
Internal Standard Deuterated analogue or a structurally similar compound (e.g., 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine)

Procedure:

  • Method Optimization: Infuse a standard solution of the analyte (~1 µg/mL) to optimize mass spectrometer parameters (e.g., Declustering Potential, Collision Energy) for the selected MRM transitions.

  • Standard and Sample Preparation: Prepare calibration standards in the relevant matrix (e.g., blank plasma). Perform protein precipitation by adding 3 parts cold acetonitrile (containing the internal standard) to 1 part sample/standard. Vortex, then centrifuge at high speed (>10,000 g) for 10 minutes.[13] Transfer the supernatant for analysis.

  • Analysis: Inject the processed standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. Quantify samples using the resulting linear regression equation.

Method Validation Summary

For any of the proposed protocols to be used in a regulated environment, validation must be performed according to established guidelines (e.g., ICH Q2(R1)). Key parameters to be assessed are summarized below.

Table 5: Typical Validation Parameters and Acceptance Criteria

ParameterHPLC-UVGC-MS (Quant.)LC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%85.0 - 115.0% (±20% at LLOQ)
Precision (% RSD) ≤ 2.0%≤ 10.0%≤ 15.0% (≤20% at LLOQ)
Limit of Quantification (LOQ) ~0.5 µg/mL~10-50 ng/mL~0.05-1 ng/mL
Selectivity Demonstrate baseline resolution from impuritiesDemonstrate no interfering peaks at the analyte's retention timeDemonstrate no interfering peaks in blank matrix for the specified MRM transition

Values are typical targets and may vary based on the specific application and matrix.[14][15][16]

References

  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Nikolaou, A., et al. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Retrieved from [Link]

  • Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]

  • Yu, K., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-12. Retrieved from [Link]

  • Al-Darmaki, N., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC - NIH. Retrieved from [Link]

  • Voulvoulis, N., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link]

  • Krick, A., et al. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • DeRuiter, J., et al. (2013). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • MSACL. (n.d.). GETTING LOWER LIMITS OF QUANTIFICATION IN LCMSMS ASSAYS. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. Retrieved from [Link]

  • Cuyckens, F., et al. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. PubMed. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]

  • RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling. Retrieved from [Link]

  • Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Retrieved from [Link]

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  • ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. Retrieved from [Link]

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Application Notes and Protocols: A Comprehensive In-Vitro Evaluation of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, particularly those targeting the central nervous system (CNS).[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The compound 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine combines this versatile pyrrolidine moiety with a phenoxyalkylamine side chain, a pharmacophore frequently associated with ligands for sigma receptors.[3][4]

Sigma-1 (σ1) receptors, in particular, are unique ligand-operated chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[5] They are implicated in a vast array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[6] Consequently, σ1 receptor ligands are being actively investigated as potential therapeutics for neurodegenerative diseases, neuropathic pain, psychiatric disorders, and cancer.[5][6][7]

Given the structural characteristics of this compound, we hypothesize that it may act as a sigma-1 receptor ligand. This document provides a comprehensive, multi-phase in-vitro testing cascade designed to rigorously characterize its pharmacological profile. The protocols herein are designed not only to identify its primary molecular target but also to elucidate its functional activity, selectivity, and potential for downstream therapeutic effects and off-target liabilities.

Phase 1: Target Engagement and Affinity Determination

The foundational step in characterizing a novel compound is to confirm its physical interaction with the hypothesized target. The radioligand binding assay is the gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.[8][9]

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

This protocol determines the affinity of the test compound for the sigma-1 (σ1) receptor by measuring its ability to compete with a known high-affinity radioligand.

Rationale: Guinea pig liver membranes are used as a rich natural source of σ1 receptors.[8] [3H]-(+)-pentazocine is a well-characterized and selective σ1 receptor radioligand, making it ideal for competitive binding studies.[8][10]

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-(+)-pentazocine

  • Receptor Source: Guinea pig liver membrane homogenate

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation cocktail and vials

  • Microplate harvester and liquid scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 11 serial dilutions in assay buffer, ranging from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-3 nM), and 100 µL membrane homogenate.

    • Non-specific Binding (NSB): 50 µL Haloperidol (final concentration 10 µM), 50 µL [3H]-(+)-pentazocine, and 100 µL membrane homogenate.

    • Test Compound: 50 µL of each test compound dilution, 50 µL [3H]-(+)-pentazocine, and 100 µL membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Expected Binding Affinity Data
CompoundTargetRadioligandKi (nM)
This compoundSigma-1[3H]-(+)-pentazocineHypothetical Value
(+)-Pentazocine (Control)Sigma-1[3H]-(+)-pentazocine~5
Haloperidol (Control)Sigma-1[3H]-(+)-pentazocine~3

Phase 2: Functional Activity Profiling

Once binding is confirmed, the next critical step is to determine the compound's functional effect: is it an agonist that activates the receptor, or an antagonist that blocks its activation?

Protocol 2: Intracellular Calcium Mobilization Assay

Sigma-1 receptor activation modulates the activity of the inositol trisphosphate (IP3) receptor, leading to changes in intracellular calcium [Ca2+]i release from the endoplasmic reticulum.[6] This assay measures these changes as a functional readout of receptor activity.

Rationale: This assay can differentiate between agonist and antagonist activity. An agonist will directly cause an increase in intracellular calcium, while an antagonist will have no effect on its own but will block the calcium increase induced by a known σ1 agonist.[11][12]

Materials:

  • Cell Line: SH-SY5Y (human neuroblastoma, endogenously expresses σ1 receptors) or HEK293 cells stably expressing the σ1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: (+)-Pentazocine

  • Test Compound: this compound

  • Kinetic fluorescence plate reader (e.g., FLIPR, FDSS).

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer. Incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature.[11]

  • Plate Reader Setup: Place the assay plate into the kinetic fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 488 nm, emission at 520 nm).

  • Agonist Mode Testing:

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add varying concentrations of the test compound and continue recording for 2-3 minutes to detect any increase in fluorescence, indicating calcium release.

    • Include a positive control (e.g., (+)-pentazocine) to confirm assay performance.

  • Antagonist Mode Testing:

    • Record a stable baseline for 10-20 seconds.

    • Add varying concentrations of the test compound and incubate for 5-10 minutes.

    • Add a fixed concentration of the reference agonist ((+)-pentazocine, at its EC80) and record the fluorescence response.

    • An antagonist will produce a concentration-dependent decrease in the signal induced by the reference agonist.

  • Data Analysis:

    • Quantify the fluorescence change (peak signal - baseline).

    • For agonist activity, plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Data Presentation: Expected Functional Activity Data
CompoundAgonist Mode EC50 (nM)Antagonist Mode IC50 (nM)
This compoundHypothetical ValueHypothetical Value
(+)-Pentazocine (Control)~200N/A
Haloperidol (Control)No Activity~50

Phase 3: Selectivity and Safety Profiling

A therapeutically viable compound should exhibit high selectivity for its intended target over other related receptors and should not interact with channels known to cause significant adverse effects.

Protocol 3: Sigma-2 Receptor Counter-Screen

Rationale: To ensure the compound's effects are mediated by the σ1 receptor, it is essential to test its binding affinity for the σ2 subtype. High selectivity for σ1 over σ2 is a desirable attribute for a targeted therapeutic.[8][10]

Methodology: The protocol is identical to the Sigma-1 Binding Assay (Protocol 1), with the following key changes:

  • Radioligand: Use [3H]-DTG (a non-selective ligand) in the presence of 1 µM (+)-pentazocine to mask the σ1 sites, thereby isolating binding to σ2 receptors.[8]

  • Receptor Source: Use a cell line with high σ2 expression, such as the human breast cancer cell line MCF-7.

Protocol 4: hERG Potassium Channel Inhibition Assay

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[13][14] Early assessment of hERG liability is a mandatory step in drug development.[15]

Methodology: Automated patch-clamp electrophysiology is the industry-standard high-throughput method for assessing hERG inhibition.[13][16]

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary target for drug-induced inhibition.[16]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound sequentially to the same cell.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration. Plot the percent inhibition against the log concentration to determine the IC50 value. An IC50 value >10 µM is generally considered low risk.

Data Presentation: Selectivity and Safety Profile
AssayIC50 / Ki (nM)Selectivity / Risk
Sigma-1 Binding (Ki)From Protocol 1-
Sigma-2 Binding (Ki)Hypothetical Valueσ2/σ1 Ratio: >100-fold is desirable
hERG Channel Block (IC50)Hypothetical Value>10,000 nM is low risk

Phase 4: Disease-Relevant Cellular Assays

This phase aims to translate target engagement into a measurable, therapeutically relevant cellular outcome. Given the well-established role of σ1 receptors in neuronal health, a neuroprotection assay is a logical next step.[6][7]

Protocol 5: In-Vitro Neuroprotection Assay Against Oxidative Stress

Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[17] Sigma-1 receptor activation is known to enhance cellular resilience against oxidative damage. This assay tests the ability of the compound to protect neuronal cells from an oxidative insult.[18][19]

Materials:

  • Cell Line: HT22 (mouse hippocampal neuronal cells) or differentiated SH-SY5Y cells.

  • Stress Inducer: Hydrogen peroxide (H₂O₂) or glutamate.

  • Test Compound: this compound

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

  • Plate reader for absorbance or fluorescence.

Step-by-Step Methodology:

  • Cell Plating: Seed HT22 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of the test compound for 2-4 hours.

  • Induce Stress: Add H₂O₂ (e.g., 200-500 µM) to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Measure Viability:

    • Remove the treatment medium.

    • Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours until formazan crystals form.

    • Solubilize the crystals with DMSO and measure the absorbance at 570 nm.[20]

  • Data Analysis:

    • Normalize the data to the untreated control group (100% viability) and the H₂O₂-only group (0% protection).

    • Plot the percent cell viability against the log concentration of the test compound to determine the EC50 for neuroprotection.

Visualizations: Workflows and Mechanisms

G cluster_phase1 Phase 1: Target Engagement cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Selectivity & Safety cluster_phase4 Phase 4: Cellular Function p1 Protocol 1: Sigma-1 Radioligand Binding Assay d1 Determine Ki (Binding Affinity) p1->d1 p2 Protocol 2: Calcium Mobilization Assay d1->p2 If Ki < 1µM d2 Determine Agonist (EC50) or Antagonist (IC50) p2->d2 p3 Protocol 3: Sigma-2 Receptor Counter-Screen d2->p3 Characterize Function p4 Protocol 4: hERG Channel Inhibition Assay d2->p4 d3 Assess Selectivity & Off-Target Risk p3->d3 p4->d3 p5 Protocol 5: Neuroprotection Assay d3->p5 If Selective & Safe d4 Determine Therapeutic Potential (EC50) p5->d4

Caption: In-vitro testing cascade for this compound.

G cluster_mam Mitochondria-Associated ER Membrane (MAM) compound σ1 Ligand (Agonist) s1r Sigma-1 Receptor (σ1R) compound->s1r Binds & Activates bip Binding immunoglobulin protein (BiP) s1r->bip Dissociates from BiP ip3r IP3 Receptor (IP3R) s1r->ip3r Stabilization bip->s1r Chaperone Interaction (Basal State) ca_er Ca2+ ip3r->ca_er Opens Channel er Endoplasmic Reticulum (ER) ca_cyto Cytosolic Ca2+ Increase ca_er->ca_cyto Release response Downstream Cellular Responses (e.g., Neuroprotection) ca_cyto->response

Sources

Application Notes & Protocols: Strategic Use of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful engine for lead discovery, prioritizing efficiency and rational design to tackle increasingly complex biological targets.[1][2][3] This guide provides an in-depth technical overview of the strategic application of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine , a versatile fragment poised for FBDD campaigns. We will explore the inherent advantages of its structural motifs—the three-dimensional pyrrolidine scaffold and the synthetically tractable bromophenoxy group—and provide detailed, field-proven protocols for its integration into a typical FBDD workflow, from initial screening to hit validation and elaboration.

Introduction: The Rationale for a Privileged Fragment

The selection of a high-quality fragment library is a cornerstone of any successful FBDD program.[4] Fragments must not only possess appropriate physicochemical properties, often adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), but also offer clear and logical avenues for chemical evolution into potent leads.[5] this compound (herein referred to as Fragment 1 ) is an exemplary candidate that embodies these principles.

  • The Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its non-planar, sp³-hybridized nature provides a distinct three-dimensional character, allowing for a more comprehensive exploration of protein binding pockets compared to flat, aromatic fragments.[6][7][8] This inherent 3D geometry can lead to improved potency, selectivity, and pharmacokinetic properties during lead optimization.[6]

  • The Bromophenoxy Moiety: The bromine atom serves a dual purpose. Firstly, it provides a well-defined vector for synthetic elaboration. Through established methodologies like Suzuki or Buchwald-Hartwig cross-coupling, the bromine can be readily replaced, enabling a "fragment growing" or "linking" strategy.[9][10] Secondly, for structure-based design, the bromine atom is a powerful tool in X-ray crystallography. Its anomalous scattering properties can aid in the unambiguous determination of the fragment's position and orientation within the target's binding site, even in cases of weak binding and low occupancy.

  • Ether Linkage & Ethylpyrrolidine: The flexible ether linkage and the ethylpyrrolidine group provide opportunities for conformational adaptation within a binding site and contribute to the fragment's overall solubility and synthetic accessibility.

Physicochemical Properties & Library Integration

Fragment 1 is well-suited for inclusion in a diverse fragment library. Its properties align with the guiding principles of FBDD, ensuring a higher probability of identifying high-quality, developable hits.

PropertyValue (Predicted/Known)Significance in FBDD
CAS Number 23136-18-7Unique chemical identifier.
Molecular Formula C₁₂H₁₆BrNOProvides elemental composition.
Molecular Weight 270.17 g/mol [11]Compliant with the "Rule of Three" (<300 Da), ensuring efficient exploration of chemical space.[5]
cLogP 2.9 - 3.1 (Predicted)Balances solubility and membrane permeability, crucial for screening and future ADME properties.
H-Bond Acceptors 2 (Oxygen, Nitrogen)Provides potential for key interactions with target proteins.
H-Bond Donors 0Limits potential for non-specific interactions.
Rotatable Bonds 4Offers conformational flexibility without excessive entropic penalty upon binding.
pKa (Predicted) 9.58 ± 0.20[11]The basicity of the pyrrolidine nitrogen can be a key interaction point or influence solubility.

Experimental Workflows & Protocols

The following sections detail standardized protocols for screening and validating Fragment 1 against a hypothetical protein target (e.g., a bromodomain, kinase, or protease).

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[12][13] It provides real-time kinetics and affinity data, making it a primary workhorse in FBDD.[14][15]

  • Target Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip surface via amine coupling. The goal is to achieve an immobilization level that will yield a theoretical maximum response (Rmax) of approximately 50-100 Response Units (RU) for the fragment.

    • Causality: A moderate immobilization level prevents mass transport limitations and ensures that the binding response is directly proportional to the fragment binding, which is critical for detecting small molecules.[13]

  • Fragment Preparation:

    • Prepare a stock solution of Fragment 1 in 100% DMSO (e.g., 100 mM).

    • Create a dilution series in the running buffer (e.g., HBS-EP+) to achieve final concentrations for screening, typically ranging from 100 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%) to minimize solvent mismatch effects.

    • Causality: Matching DMSO concentration is critical as mismatched refractive indices between the sample and running buffer can generate false-positive signals in SPR.[14]

  • Screening Assay:

    • Perform single-concentration injections of Fragment 1 (e.g., at 200 µM) over the target and a reference flow cell (an activated/deactivated surface without protein).

    • Monitor the sensorgram for a binding response that is specific to the target surface. A positive "hit" is characterized by a rapid association and dissociation curve, typical of a weak binder.

    • Causality: The reference cell subtracts any non-specific binding or bulk refractive index effects, ensuring that the observed signal is due to the specific interaction between the fragment and the target.

  • Data Analysis:

    • Analyze the steady-state binding response to rank initial hits. Fragments showing a dose-dependent response are prioritized for further characterization.

    • Self-Validation: A true binding event should demonstrate a clear concentration-dependent increase in the SPR signal. Lack of this dependency suggests non-specific binding or aggregation.

Hit Validation & Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for validating hits as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K D, ΔH, ΔS, and stoichiometry).[5] This technique is performed in-solution, eliminating potential artifacts from surface immobilization.

  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Prepare Fragment 1 in the final dialysis buffer to avoid heats of dilution. A high concentration stock (e.g., 10-20 mM) is prepared in buffer, potentially with a small amount of co-solvent if required, which must be matched in the protein solution.

    • Causality: Meticulous buffer matching between the syringe (ligand) and cell (protein) is paramount to minimize large, artifactual heat signals from buffer mismatch, which can obscure the small heat changes from weak fragment binding.

  • ITC Experiment:

    • Load the target protein into the sample cell at a concentration of 20-50 µM.

    • Load Fragment 1 into the injection syringe at a concentration 10-20 times that of the protein (e.g., 500 µM - 1 mM).

    • Set up a titration experiment with a series of small injections (e.g., 1-2 µL) to generate a binding isotherm.

  • Data Analysis & Interpretation:

    • Integrate the raw titration peaks to determine the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K D), stoichiometry (n), and enthalpy of binding (ΔH).

    • Self-Validation: A successful experiment will yield a sigmoidal binding curve that can be fit to a 1:1 binding model, confirming a specific interaction. The stoichiometry value (n) should be close to 1.

Structural Elucidation via X-ray Crystallography

Obtaining a high-resolution crystal structure of the target protein in complex with Fragment 1 is the ultimate goal of the initial FBDD stages.[16] This provides a detailed, atomic-level map of the binding interactions, which is invaluable for guiding structure-based drug design.[9][16]

  • Crystal Preparation:

    • Grow high-quality crystals of the apo-protein using a suitable crystallization method (e.g., hanging or sitting drop vapor diffusion).[17]

    • Causality: Robust, well-diffracting crystals are a prerequisite for successful fragment soaking experiments, as the crystal lattice must be able to withstand the introduction of the fragment without losing its diffraction quality.

  • Fragment Soaking:

    • Prepare a soaking solution by adding Fragment 1 to the crystal mother liquor to a final concentration of 1-10 mM.

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to several hours.

    • Causality: Soaking allows the fragment to diffuse through the solvent channels of the crystal and into the binding site without the need to re-optimize crystallization conditions. The incubation time is varied to find a balance between achieving sufficient binding site occupancy and avoiding crystal damage.

  • Data Collection & Structure Determination:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source.[18][19]

    • Collect data at an appropriate wavelength to maximize the anomalous signal from the bromine atom of Fragment 1 .

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Causality: The anomalous signal from bromine acts as a powerful phasing tool, helping to precisely locate the fragment in the electron density map and confirm its binding pose, which is especially useful for low-occupancy binders.[17]

  • Model Refinement & Analysis:

    • Carefully model the fragment into the resulting difference electron density map (Fo-Fc).

    • Refine the protein-fragment complex structure and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.

    • Self-Validation: The presence of a clear, unambiguous electron density for the fragment that makes chemically sensible interactions with the protein validates the binding mode.

Visualization of FBDD Workflow & Fragment Elaboration

The power of FBDD lies in its logical progression from a weak-binding fragment to a potent lead. The structural information gathered provides a roadmap for this evolution.

Workflow Diagram

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Structural Biology & Design cluster_2 Hit-to-Lead Chemistry a Fragment Library (incl. Fragment 1) b Primary Screen (SPR) a->b High Throughput c Hit Confirmation (Orthogonal Assay, e.g., NMR) b->c Prioritized Hits d Thermodynamic Profile (ITC) c->d Confirmed Hits e X-ray Crystallography d->e Validated Hit f Structure-Based Design (SBDD) e->f Protein-Fragment Co-crystal Structure g Fragment Elaboration (Growing / Linking) f->g Design Hypothesis h Lead Optimization g->h Improved Potency h->b Iterative Cycles

Caption: FBDD workflow from initial screen to lead optimization.

Fragment Elaboration Strategies

Based on the crystal structure, several elaboration strategies can be pursued for Fragment 1 . The bromine on the phenyl ring is the primary handle for synthetic modification.

Elaboration_Strategy cluster_grow Fragment Growing cluster_link Fragment Linking start Fragment 1 Hit Pyrrolidine Bromophenoxy grow_node Add new functional group via Suzuki coupling at Br position to access adjacent sub-pocket. start:f2->grow_node Vector for Growth link_node Identify a second fragment binding in a nearby site. Synthesize a linker to connect the two fragments via the Br position. start:f2->link_node Anchor for Linking

Sources

Application Notes and Protocols: Derivatization of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-[2-(Phenoxy)ethyl]pyrrolidine Scaffold

The 1-[2-(Phenoxy)ethyl]pyrrolidine moiety represents a privileged scaffold in modern medicinal chemistry. Its constituent parts—the pyrrolidine ring, the ethyl linker, and the phenyl group—each contribute to a favorable pharmacokinetic and pharmacodynamic profile. The pyrrolidine ring, a five-membered saturated heterocycle, enhances aqueous solubility and can act as a hydrogen bond acceptor, improving the overall physicochemical properties of a molecule.[1] The phenoxyethyl group provides a versatile backbone that can be readily modified to explore a wide range of chemical space and interact with various biological targets.

The presence of a bromine atom on the phenyl ring of the parent compound, 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, is a key strategic feature for chemical derivatization. This aryl bromide serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents and the generation of large, focused libraries of novel compounds for biological screening. This application note provides detailed protocols for the derivatization of this scaffold via two robust and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, we outline a strategic workflow for the subsequent biological screening of the resulting compound library, with a focus on identifying potential G-Protein Coupled Receptor (GPCR) modulators and assessing general cytotoxicity.

Derivatization Strategies: Expanding Chemical Diversity

The bromine atom at the 3-position of the phenoxy ring is the primary site for derivatization. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Strategy 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex.[3] We have selected Pd(OAc)₂ as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. We have chosen SPhos, a bulky and electron-rich biaryl phosphine ligand known for its high reactivity in Suzuki couplings of aryl bromides.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[3] K₂CO₃ is a moderately strong inorganic base that is effective in this transformation and is compatible with a wide range of functional groups.

  • Solvent System: A mixture of a polar aprotic solvent like dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Reagent/MaterialSupplierCatalog No.
This compound(Example)Z-15134
Phenylboronic Acid(Example)12345
Palladium(II) Acetate (Pd(OAc)₂)(Example)67890
SPhos(Example)ABCDE
Potassium Carbonate (K₂CO₃), anhydrous(Example)FGHIJ
1,4-Dioxane, anhydrous(Example)KLMNO
Deionized WaterN/AN/A
Diethyl Ether(Example)PQRST
Saturated Sodium Bicarbonate SolutionN/AN/A
BrineN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)(Example)UVWXY
Round-bottom flask, reflux condenser, stir plateN/AN/A

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 270 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-[2-(3-phenoxy)ethyl]pyrrolidine derivative.

Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4] This reaction is exceptionally versatile, enabling the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[5]

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. For the Buchwald-Hartwig amination, a pre-formed palladium-ligand complex, such as [Pd(cinnamyl)Cl]₂, with a specialized ligand like Mor-DalPhos can be highly effective.[6] These systems are known to be highly active for the amination of aryl bromides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or xylene are typically used to ensure the stability of the catalyst and the reactive intermediates.[7]

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

Reagent/MaterialSupplierCatalog No.
This compound(Example)Z-15134
Morpholine(Example)54321
[Pd(cinnamyl)Cl]₂(Example)09876
Mor-DalPhos(Example)ZYXWV
Sodium tert-butoxide (NaOt-Bu)(Example)UTSRQ
Toluene, anhydrous(Example)PONML
Diethyl Ether(Example)PQRST
Deionized WaterN/AN/A
BrineN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)(Example)UVWXY
Schlenk tube, stir plateN/AN/A

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add [Pd(cinnamyl)Cl]₂ (0.015 mmol, 7.8 mg) and Mor-DalPhos (0.03 mmol, 14.2 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol, 270 mg), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and carefully quench with water (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Derivatization and Biological Screening

The following diagram illustrates a comprehensive workflow from the starting material to the identification of a potential hit compound.

Derivatization_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound Suzuki Suzuki-Miyaura Coupling (Diverse Boronic Acids) Start->Suzuki Pd(OAc)2, SPhos, K2CO3, Dioxane/H2O Buchwald Buchwald-Hartwig Amination (Diverse Amines) Start->Buchwald [Pd(cinnamyl)Cl]2, Mor-DalPhos, NaOtBu, Toluene Library Compound Library Suzuki->Library Buchwald->Library Primary_Screen Primary Screen: High-Throughput GPCR Assay (e.g., Calcium Flux) Library->Primary_Screen Screen Library Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Active Compounds Cytotoxicity Counter-Screen: Cytotoxicity Assay (e.g., MTT, LDH) Hit_Confirmation->Cytotoxicity Secondary_Assay Secondary Assays: Receptor Binding, Functional Assays Hit_Confirmation->Secondary_Assay Confirmed Hits Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Caption: Workflow from Derivatization to Lead Optimization.

Biological Screening Protocols

The newly synthesized library of 1-[2-(3-phenoxy)ethyl]pyrrolidine derivatives will be subjected to a tiered screening cascade to identify compounds with interesting biological activity and acceptable safety profiles.

Primary Screening: High-Throughput GPCR Assay

Given that many pyrrolidine-containing compounds exhibit activity at GPCRs, a primary high-throughput screen (HTS) targeting a specific GPCR or a panel of GPCRs is a logical starting point.[8][9] A common and effective HTS assay for Gq-coupled GPCRs measures changes in intracellular calcium levels.[9]

Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

  • Cell Culture: Plate cells stably expressing the target Gq-coupled GPCR in 384-well black, clear-bottom microplates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add the library compounds at a single, high concentration (e.g., 10 µM) to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition using a plate reader with kinetic read capabilities. An increase in fluorescence indicates an agonist effect.

  • Agonist Challenge: For antagonist screening, after incubation with the library compound, add a known agonist at its EC₈₀ concentration and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: Calculate the percent activation or inhibition for each compound relative to positive and negative controls.

Counter-Screen: Cytotoxicity Assay

It is crucial to determine if the observed activity in the primary screen is due to a specific interaction with the target or a result of general cytotoxicity.[10][11] A standard MTT or LDH assay can be used for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or the cell line used in the primary screen) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the "hit" compounds from the primary screen at the same concentration used in that assay for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: A significant decrease in absorbance compared to untreated control cells indicates cytotoxicity.

Secondary Assays for Confirmed Hits

Compounds that are active in the primary screen and non-cytotoxic should proceed to secondary assays for confirmation and further characterization.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the confirmed hits in the primary assay.

  • Receptor Binding Assays: Perform radioligand binding assays to determine if the compounds directly interact with the target receptor and to measure their binding affinity (Kᵢ).[12]

  • Functional Assays: Utilize downstream functional assays (e.g., cAMP measurement for Gs/Gi-coupled receptors, or β-arrestin recruitment assays) to further elucidate the mechanism of action.[13]

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel, biologically active compounds. The derivatization protocols outlined in this application note, utilizing the robust Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, provide a clear path to generating a diverse chemical library. The subsequent tiered biological screening cascade, beginning with a high-throughput GPCR assay and followed by essential counter-screening and secondary assays, offers a comprehensive strategy for identifying and validating promising hit compounds for further drug discovery efforts. This integrated approach of targeted synthesis and systematic biological evaluation is fundamental to the efficient discovery of new therapeutic agents.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Wawer, M., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(23), 7168. [Link]

  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Çetin, Y. (2022). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Cytotoxicity Testing. IntechOpen. [Link]

  • Inestrosa, N. C., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, 62, 115-122. [Link]

  • ResearchGate. (n.d.). Hot filtration experiments. Suzuki–Miyaura coupling reaction of.... Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Maryanoff, B. E., et al. (1987). Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][2]benzazepine derivatives. Journal of Medicinal Chemistry, 30(8), 1433-1454. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987. [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Gryba, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Gudas, A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(10), 1025. [Link]

  • Kovács, T., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Drug Development. IntechOpen. [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(5), 1374–1377. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2018). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 13(7), 597-610. [Link]

  • Zhang, Y., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • Williams, C. (2007). An Overview of High Throughput Screening at G Protein Coupled Receptors. In High Throughput Screening. Humana Press. [Link]

  • Al-Qubaisi, M. S., et al. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Journal of Cancer Therapy, 2(3), 355-361. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine to form the desired ether linkage.

The overall reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction shows a low yield, with a significant amount of unreacted 3-bromophenol remaining. What is the likely cause?

A1: This is a common issue and typically points to incomplete deprotonation of the 3-bromophenol. The acidity of the phenolic proton (pKa ≈ 9-10) requires a sufficiently strong base to generate the nucleophilic phenoxide in high concentration.

  • Causality: If the base is too weak, the equilibrium between the phenol and the phenoxide will favor the starting material, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Evaluate Your Base: If you are using a relatively weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or for more challenging cases, sodium hydride (NaH).

    • Ensure Anhydrous Conditions: The presence of water can consume the base and protonate the phenoxide, reducing its effective concentration. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Check Reagent Stoichiometry: Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) can drive the deprotonation to completion.

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the rate of both deprotonation and the subsequent SN2 reaction.

Q2: I've isolated my product, but it's contaminated with a significant impurity that appears to be an isomer of my starting material. What could this be?

A2: A likely culprit is the formation of a C-alkylation byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, under certain conditions, C-alkylation can become a competitive side reaction.

  • Causality: The regioselectivity of the alkylation (O- vs. C-) can be influenced by the solvent, counter-ion, and temperature. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

  • Troubleshooting Steps:

    • Solvent Choice: If you are using a protic solvent, switch to a polar aprotic solvent such as acetonitrile, DMF, or acetone.

    • Temperature Control: Higher reaction temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer period.

    • Choice of Base: The counter-ion of the base (e.g., Na⁺ vs. K⁺) can influence the reaction's regioselectivity. It may be beneficial to screen different bases.

Q3: My reaction is very slow, and even after prolonged reaction times, the conversion is poor. What can I do to accelerate it?

A3: Slow reaction rates are often due to a combination of factors including insufficient nucleophilicity, a poor leaving group, or suboptimal reaction conditions.

  • Causality: The SN2 reaction rate is dependent on the concentration and reactivity of both the nucleophile and the electrophile.

  • Troubleshooting Steps:

    • Alternative Alkyl Halide: While 1-(2-chloroethyl)pyrrolidine is commonly used, the corresponding 1-(2-bromoethyl)pyrrolidine would be a more reactive electrophile due to bromide being a better leaving group than chloride.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective. The catalyst helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.

    • Solvent Effects: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions by effectively solvating the cation of the base without strongly solvating the nucleophilic anion.

Q4: I'm observing a byproduct with a lower molecular weight than my product, and it seems to be derived from the 1-(2-chloroethyl)pyrrolidine. What is happening?

A4: This is likely due to an E2 elimination side reaction, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the ethyl side chain of 1-(2-chloroethyl)pyrrolidine to form 1-vinylpyrrolidine.

  • Causality: The Williamson ether synthesis is in competition with the E2 elimination pathway. This becomes more significant with sterically hindered bases or at higher temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over E2 elimination.

    • Base Selection: While a strong base is needed for deprotonation, a highly hindered base could favor elimination. However, in this case, the phenoxide itself is the base in the elimination step. Controlling the temperature is the more critical factor.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impurities Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm unreacted_phenol Predominantly Unreacted 3-Bromophenol check_sm->unreacted_phenol  Starting Material?   side_product Significant Side Products Observed check_sm->side_product  New Spots/Peaks?   incomplete_reaction Incomplete Conversion check_sm->incomplete_reaction  Mixture of SM & Product?   base_issue Potential Issue: Incomplete Deprotonation unreacted_phenol->base_issue YES c_alkylation Potential Issue: C-Alkylation or E2 Elimination side_product->c_alkylation YES kinetics_issue Potential Issue: Slow Reaction Kinetics incomplete_reaction->kinetics_issue YES solution_base Solution: 1. Use a stronger base (e.g., NaOH, NaH) 2. Ensure anhydrous conditions 3. Check stoichiometry (1.1-1.2 eq) base_issue->solution_base solution_side_products Solution: 1. Switch to polar aprotic solvent (DMF, MeCN) 2. Lower reaction temperature 3. Consider a phase-transfer catalyst c_alkylation->solution_side_products solution_kinetics Solution: 1. Increase reaction time 2. Increase temperature moderately 3. Use a more reactive alkyl halide (bromide) 4. Add a phase-transfer catalyst kinetics_issue->solution_kinetics Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 3-Bromophenol phenoxide 3-Bromophenoxide phenol->phenoxide + OH⁻ base NaOH product This compound phenoxide->product + 1-(2-Chloroethyl)pyrrolidine alkyl_halide 1-(2-Chloroethyl)pyrrolidine salt NaCl

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. Here, we move beyond simple protocols to explain the underlying principles of each technique, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of brominated organic compounds.

Q1: My crude brominated product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

The characteristic yellow or brown tint in your crude product is often due to the presence of residual elemental bromine (Br₂) from the bromination reaction.[1][2] It is crucial to remove this impurity as it can interfere with subsequent reactions and compromise the stability of your final compound.

Recommended Solutions:

  • Aqueous Wash with a Reducing Agent: A common and effective method is to wash the organic solution of your crude product with an aqueous solution of a mild reducing agent.[3][4]

    • 10% Sodium Thiosulfate (Na₂S₂O₃) Solution: This is a preferred reagent as it rapidly reduces bromine to colorless bromide ions (Br⁻). The progress of the wash is easily monitored as the organic layer will become colorless.[5]

    • Sodium Bisulfite (NaHSO₃) Solution: This is another effective reducing agent that can be used to quench excess bromine.[3]

  • Activated Carbon Treatment: For colored impurities other than bromine, or for trace amounts of color, treatment with activated carbon can be highly effective.[1][6] The porous structure of activated carbon provides a large surface area for the adsorption of colored organic molecules.[6]

Q2: My purified brominated compound appears to be unstable and degrades over time. What could be the cause and how can I improve its stability?

Brominated organic compounds can be susceptible to degradation, primarily through dehalogenation.[7] The carbon-bromine (C-Br) bond is weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, making it more prone to cleavage.[7][8]

Factors Influencing Instability and Mitigation Strategies:

  • Light and Heat: Exposure to light and elevated temperatures can promote the homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation.

    • Solution: Store your purified compound in a cool, dark place, preferably in an amber vial.

  • Residual Acids or Bases: Traces of acidic (e.g., HBr) or basic impurities from the reaction or work-up can catalyze decomposition pathways.[7]

    • Solution: Ensure your purification process effectively removes all acidic or basic residues. This can be achieved through appropriate aqueous washes (e.g., with saturated sodium bicarbonate to remove acid) and thorough drying of the final product.[9]

  • Presence of Metals: Certain metals can catalyze dehalogenation reactions.[10]

    • Solution: Use high-purity solvents and reagents, and ensure your glassware is scrupulously clean.

Q3: I'm struggling to separate my desired brominated product from a constitutional isomer. What purification techniques are most effective?

Separating isomers is a common challenge due to their similar physical properties.[7] High-resolution techniques are often necessary.

Recommended High-Resolution Techniques:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can offer excellent resolution for separating isomers.[7] Method development, including the careful selection of the stationary and mobile phases, is critical to achieving baseline separation.[7]

  • Preparative Gas Chromatography (GC): For volatile and thermally stable brominated compounds, preparative GC is a powerful tool for separating isomers with close boiling points.[7]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Recrystallization of Brominated Organic Compounds

Recrystallization is a powerful technique for purifying solid brominated compounds.[11] The success of this method hinges on the appropriate choice of solvent.[1]

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Troubleshooting Steps & Explanations
No crystals form upon cooling. The compound is too soluble in the chosen solvent.Solution: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until turbidity persists. Reheat to dissolve, then allow to cool slowly. A mixed solvent system, such as ethanol-water, can be very effective.[1]
Oiling out occurs. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Solution 1: Use a lower-boiling point solvent. Solution 2: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help initiate crystallization.
Poor recovery of the product. The compound has significant solubility in the cold solvent, or too much solvent was used.Solution 1: Choose a solvent in which your compound is less soluble at low temperatures.[12] Solution 2: Minimize the amount of hot solvent used to dissolve the crude product. After filtration, cool the filtrate in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Solution: Before cooling, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and the adsorbed impurities.[1][11] Be cautious as charcoal can also adsorb some of your product.

Experimental Protocol: Decolorizing Recrystallization of a Crude Brominated Aromatic Compound

  • Solvent Selection: Choose an appropriate solvent or solvent system where the desired compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.[1]

  • Dissolution: In a flask, add the crude brominated compound and the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (typically 1-2% by weight of the solute) of activated carbon.[6]

  • Hot Filtration: Reheat the solution to boiling and perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization of Brominated Compounds

G cluster_prep Preparation cluster_process Process cluster_final Final Product A Crude Brominated Compound C Dissolve in Minimum Hot Solvent A->C B Select Solvent System B->C D Add Activated Carbon (if colored) C->D Optional E Hot Gravity Filtration D->E F Slow Cooling & Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I

Caption: Recrystallization workflow for brominated compounds.

Guide 2: Column Chromatography of Brominated Organic Compounds

Column chromatography is a versatile technique for purifying both solid and liquid brominated compounds based on their differential adsorption to a stationary phase.[13][14]

Troubleshooting Common Column Chromatography Issues:

Problem Potential Cause Troubleshooting Steps & Explanations
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[14]
Compound runs with the solvent front (Rf = 1). The eluent is too polar.Solution: Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent.[15]
Poor separation between the product and an impurity. The chosen solvent system does not provide adequate resolution.Solution: Experiment with different solvent systems. Sometimes, a three-component system can fine-tune the polarity and improve separation. Ensure the column is packed properly and not overloaded with the sample.[16]
Low recovery of the product from the column. The compound may be decomposing on the silica gel or is irreversibly adsorbed.[15]Solution 1 (Decomposition): Brominated compounds, especially those with sensitive functional groups, can be unstable on the acidic surface of silica gel.[15] Test for stability by performing a 2D TLC.[15] If decomposition is observed, consider deactivating the silica gel with triethylamine or using a different stationary phase like neutral alumina.[15] Solution 2 (Adsorption): If the compound is highly polar, it may bind strongly to the silica. In this case, a much more polar eluent may be required to elute it.[15]
Streaking or tailing of spots on TLC. The compound may be acidic or basic, or the sample is overloaded.Solution: For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds (like brominated pyridines), add a small amount of triethylamine.[15] This will improve the spot shape and separation.

Experimental Protocol: Flash Column Chromatography of a Brominated Compound

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[13]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen nonpolar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes as the eluent drips from the bottom of the column.[17]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[14]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated compound.

Logical Flow for Troubleshooting Column Chromatography

G A Start Chromatography B Is Rf in 0.2-0.3 range? A->B C Increase Eluent Polarity B->C No (Rf too low) D Decrease Eluent Polarity B->D No (Rf too high) E Good Separation? B->E Yes C->B D->B F Try New Solvent System E->F No G Product Recovered? E->G Yes F->B H Check for Decomposition on Silica (2D TLC) G->H No J Proceed with Purification G->J Yes I Use Deactivated Silica or Alumina H->I

Caption: Troubleshooting logic for column chromatography.

Section 3: Data and Reference Tables

Table 1: Common Solvents for Recrystallization of Brominated Aromatics

SolventPolarityBoiling Point (°C)Notes
HexaneNonpolar69Good for nonpolar compounds.
TolueneNonpolar111Higher boiling point, good dissolving power.
EthanolPolar78Often used in combination with water.[1]
MethanolPolar65Similar to ethanol, lower boiling point.[1]
AcetonePolar Aprotic56Good solvent for a wide range of compounds.[1]
Ethanol/WaterVariableVariableA versatile mixed solvent system for moderately polar compounds.[1]

Table 2: Common Reagents for Work-up and Purification

ReagentPurposeTypical Concentration
Sodium Thiosulfate (Na₂S₂O₃)Removal of excess bromine/iodine10% aqueous solution[5]
Sodium Bisulfite (NaHSO₃)Removal of excess bromineSaturated aqueous solution[3]
Saturated Sodium Bicarbonate (NaHCO₃)Neutralize and remove acidic impuritiesSaturated aqueous solution[9]
Brine (Saturated NaCl)Remove bulk water from organic layerSaturated aqueous solution[18]
Activated CarbonDecolorization1-5% w/w of crude product[6]

References

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
  • recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

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  • Method for purifying a bromine compound. Google Patents.
  • Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • Effect of Characteristics of Activated Carbon on Removal of Bromate. ResearchGate. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Workup: Bromine or Iodine. University of Rochester. Available at: [Link]

  • Enzymic dehalogenation of certain brominated and chlorinated compounds. ResearchGate. Available at: [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]

  • Dehalogenation. Wikipedia. Available at: [Link]

  • Removal of bromate and assimilable organic carbon from drinking water using granular activated carbon. PubMed. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Activated Carbon for Bromate Removal: Safe Solution for Water Purification. Carbontech. Available at: [Link]

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  • Removal of color impurities from organic compounds. Google Patents.
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  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • Removal of bromine-containing impurities from aqueous acetic acid. Google Patents.
  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at: [Link]

  • Sustainable bromination of organic compounds: A critical review. ResearchGate. Available at: [Link]

  • Column Chromatography. Jack Westin. Available at: [Link]

  • B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PMC. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • How To Run A Reaction: Purification. University of Rochester. Available at: [Link]

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  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yields in the Preparation of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, with a primary focus on addressing the issue of low product yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic organic chemistry.

I. Understanding the Synthesis: A Mechanistic Overview

The preparation of this compound is most commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide generated from 3-bromophenol acts as the nucleophile, attacking the electrophilic carbon of a 2-haloethylpyrrolidine derivative.

The overall reaction can be visualized as follows:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide anion 3-Bromophenol->3-Bromophenoxide + Base Base Base (e.g., NaH, K2CO3) Product This compound 3-Bromophenoxide->Product + 1-(2-Haloethyl)pyrrolidine 2-Haloethylpyrrolidine 1-(2-Chloroethyl)pyrrolidine or similar halide

Caption: General two-step Williamson ether synthesis pathway.

This seemingly straightforward reaction can be prone to several pitfalls that lead to diminished yields. This guide will dissect these issues and provide actionable solutions.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may be encountering in the lab.

Question 1: My reaction appears to be incomplete, with a significant amount of unreacted 3-bromophenol remaining. What are the likely causes and how can I fix this?

An incomplete reaction is a common source of low yields. Several factors can contribute to this issue:

  • Inadequate Deprotonation of 3-Bromophenol: The formation of the phenoxide is the critical first step. If deprotonation is incomplete, the concentration of the active nucleophile will be low, slowing down the reaction.

    • Causality: Phenols are more acidic than alcohols, but a sufficiently strong base is still required for complete deprotonation. The choice of base and the reaction conditions are paramount.

    • Troubleshooting Protocol:

      • Base Selection: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective. However, for a more robust and irreversible deprotonation, stronger bases like sodium hydride (NaH) are recommended.[1] NaH reacts to form hydrogen gas, driving the equilibrium towards the phenoxide.

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is crucial to use anhydrous solvents and reagents. Water will quench the base, rendering it ineffective.

      • Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the 3-bromophenol. A slight excess (1.1-1.2 equivalents) can help ensure complete deprotonation.

  • Low Reactivity of the Alkylating Agent: The structure of the alkyl halide plays a significant role in the SN2 reaction.

    • Causality: The SN2 reaction is sensitive to steric hindrance at the electrophilic carbon.[2][3] While a primary halide like 1-(2-chloroethyl)pyrrolidine is ideal, its reactivity can be influenced by the leaving group.

    • Troubleshooting Protocol:

      • Choice of Halide: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. If you are using 1-(2-chloroethyl)pyrrolidine, consider switching to 1-(2-bromoethyl)pyrrolidine for enhanced reactivity.

      • In Situ Halide Exchange (Finkelstein Reaction): If you only have the chloro-derivative, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive iodo-derivative in situ, which can significantly accelerate the reaction.[4]

  • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to proceed to completion.

    • Troubleshooting Protocol:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials.

      • Increase Temperature: Gently increasing the reaction temperature can increase the reaction rate. However, be cautious, as excessively high temperatures can promote side reactions.[1] A temperature range of 50-100 °C is typical for Williamson ether syntheses.[1]

Question 2: I am observing the formation of significant byproducts, leading to a low yield of the desired product. What are these byproducts and how can I minimize their formation?

Side reactions are a major contributor to low yields. The most common side reaction in a Williamson ether synthesis is the E2 elimination.

  • E2 Elimination: The phenoxide is a strong base and can abstract a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene (in this case, 1-vinylpyrrolidine).[1][5]

    • Causality: Elimination reactions compete with substitution reactions. Higher reaction temperatures and sterically hindered substrates favor elimination.[3][5]

    • Troubleshooting Protocol:

      • Control the Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[5]

      • Choice of Alkyl Halide: While 1-(2-haloethyl)pyrrolidine is a primary halide and less prone to elimination than secondary or tertiary halides, the basicity of the pyrrolidine nitrogen can facilitate elimination. Using the most reactive halide (iodo) can allow for lower reaction temperatures, thus minimizing elimination.

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2][6]

    • Causality: While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers.

    • Troubleshooting Protocol:

      • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred.[1][5] These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a more accessible and reactive nucleophile, which favors O-alkylation.

Side_Reactions Reactants 3-Bromophenoxide + 1-(2-Haloethyl)pyrrolidine Desired_Product Desired Product (O-Alkylation) Reactants->Desired_Product SN2 Elimination_Product Elimination Product (1-Vinylpyrrolidine) Reactants->Elimination_Product E2 C_Alkylation_Product C-Alkylation Product (Isomeric Byproduct) Reactants->C_Alkylation_Product C-Alkylation

Caption: Competing reaction pathways in the synthesis.

Question 3: My yield is low after purification. What are the best practices for isolating and purifying this compound?

Even with a successful reaction, poor purification techniques can lead to significant product loss.

  • Work-up Procedure:

    • Troubleshooting Protocol:

      • After the reaction is complete, cool the mixture and quench any excess base (e.g., NaH) carefully with water or a dilute acid.

      • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

      • Wash the organic layer with water and brine to remove any remaining inorganic salts and polar impurities.

  • Purification Method:

    • Troubleshooting Protocol:

      • Column Chromatography: This is the most common method for purifying products of this type. Use a silica gel column and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any unreacted starting materials and byproducts.

      • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method. The predicted boiling point is approximately 339.6±22.0 °C at standard pressure, so vacuum distillation would be necessary.[7]

III. Frequently Asked Questions (FAQs)

Q: What are the ideal reaction conditions for this synthesis?

A: While optimization is often necessary for each specific setup, a good starting point is:

Parameter Recommendation Rationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) NaH for irreversible deprotonation; K₂CO₃ is a milder, easier to handle alternative.[1][6]
Solvent Anhydrous DMF or Acetonitrile Polar aprotic solvents favor the SN2 mechanism.[1][5]
Temperature 50-80 °C Balances reaction rate while minimizing elimination side reactions.[1]

| Alkylating Agent | 1-(2-Bromoethyl)pyrrolidine or 1-(2-Chloroethyl)pyrrolidine with catalytic NaI | Bromo and iodo derivatives are more reactive than the chloro derivative.[4] |

Q: What is a typical yield for this reaction?

A: With optimized conditions, yields for Williamson ether syntheses can be moderate to good, typically in the range of 60-80%. However, this can be highly dependent on the specific substrates and reaction conditions used.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (270.17 g/mol for C₁₂H₁₆BrNO).[8]

  • Thin Layer Chromatography (TLC) or Liquid Chromatography (LC): To assess the purity of the final product.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.

IV. References

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • American Custom Chemicals Corporation. (n.d.). 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, 95% Purity, C12H16BrNO, 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Retrieved from

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using peroxides (I).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved from

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Support Center: Stability of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Brominated heterocyclic compounds are indispensable building blocks in modern chemistry. Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a bromine atom provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[1][2]

However, the very reactivity that makes these compounds so valuable can also be a significant challenge. Researchers, scientists, and drug development professionals frequently encounter stability issues when handling these compounds in solution. Degradation can lead to inconsistent experimental results, low reaction yields, and the formation of difficult-to-remove impurities, ultimately impacting project timelines and the integrity of the final product.[3][4]

This technical support guide provides field-proven insights and troubleshooting strategies to address the common stability challenges associated with brominated heterocyclic compounds. It is structured in a practical question-and-answer format to directly tackle the specific issues you may encounter during your experiments.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is designed to help you diagnose and solve common stability problems. Each question addresses a specific experimental observation, explains the underlying chemical principles, and provides actionable protocols.

Issue 1: Rapid Degradation Upon Dissolution

Q1: My brominated heterocycle appears to degrade immediately or shortly after I dissolve it, especially in protic solvents like methanol or water. What is happening and how can I prevent it?

A: This is a classic sign of solvolysis or pH-mediated degradation. The stability of your compound is likely being compromised by the solvent itself or the pH of the solution.

Causality Explained:

  • Solvolysis: Protic solvents (e.g., alcohols, water) can act as nucleophiles, attacking the electrophilic carbon atom bearing the bromine. This is particularly problematic for highly activated heterocycles where the ring's electron-withdrawing nature makes the C-Br bond more susceptible to nucleophilic attack (SNAr-type mechanism).[5][6] The rate of this degradation is influenced by the solvent's nucleophilicity and the heterocycle's structure.

  • pH-Mediated Degradation: The pH of your solution is a critical stability factor.[7]

    • Acidic Conditions: Acid can catalyze hydrolysis. For nitrogen-containing heterocycles, protonation of a ring nitrogen can further activate the ring towards nucleophilic attack. Some pyrimidine nucleosides, for instance, show instability under acidic conditions.[8]

    • Basic Conditions: Basic conditions can promote hydrolysis via hydroxide ions, which are potent nucleophiles. Furthermore, for heterocycles with acidic protons (like pyrroles or imidazoles), deprotonation can alter the electronic structure of the ring, potentially increasing its susceptibility to degradation or unwanted side reactions. Studies on the imidazole fungicide Prochloraz showed that its degradation in water is faster at pH 9.2 and 4.0 than at neutral pH 7.0.[7][9][10]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a less reactive, aprotic solvent. For storage and non-reactive experiments, consider solvents like 1,4-dioxane, tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF). Always use anhydrous solvents, as residual water can be a source of degradation.[6]

  • pH Control: If an aqueous or protic solvent system is required, buffer the solution to a neutral pH (approx. 7.0), where many compounds exhibit maximum stability.[7][10] Be aware that the dissolution of your compound could alter the micro-environmental pH.

  • Low-Temperature Handling: Prepare solutions at low temperatures (e.g., 0 °C or below) and use them immediately. Store stock solutions at -20 °C or -80 °C, protected from moisture.

  • Control Experiment: To confirm the cause, dissolve a small amount of your compound in three separate vials containing: (a) an aprotic solvent (e.g., THF), (b) a neutral buffered aqueous solution, and (c) an unbuffered protic solvent (e.g., methanol). Monitor by LC-MS or TLC over a short period (e.g., 0, 1, 4 hours) to compare stability.

Issue 2: Debromination or Other Side Products During Reaction Workup

Q2: My reaction seems to work (monitored by TLC/LC-MS), but after aqueous workup and purification, I isolate debrominated byproducts or other unexpected compounds. Why does this happen?

A: This issue often points to instability during the workup phase, where the compound is exposed to conditions different from the reaction itself, such as water, acid/base washes, or silica gel.

Causality Explained:

  • Reductive Debromination: If your reaction mixture contains residual reducing agents (e.g., certain phosphine ligands, metal catalysts in a low oxidation state), these can promote reductive cleavage of the C-Br bond during workup.

  • Hydrolytic Debromination: Exposure to acidic or basic aqueous solutions during extraction can cause hydrolysis, replacing the bromine atom with a hydroxyl group. This is especially true for activated heterocycles. For example, HBr generated during the bromination of some quinoline derivatives can facilitate the degradation of nearby ether moieties.[11]

  • Silica Gel-Mediated Degradation: Silica gel is weakly acidic and can catalyze the degradation of sensitive compounds. The large, polar surface area can facilitate hydrolysis if wet solvents are used for chromatography. Very polar products can also have long residence times on the column, increasing the opportunity for degradation.

Troubleshooting Protocol:

  • Minimize Aqueous Contact: Perform a "dry" workup if possible. This can involve filtering the reaction mixture through a pad of Celite® or Florisil® and washing with an aprotic organic solvent.

  • Neutralize Carefully: If an aqueous wash is unavoidable, use a buffered or neutral solution (e.g., saturated sodium bicarbonate followed by water and brine) instead of strong acids or bases. Perform washes quickly and at low temperatures.

  • Passivate Silica Gel: For chromatography, consider neutralizing the silica gel. This can be done by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and using the same modified solvent system as the eluent.

  • Alternative Purification: Consider alternative purification methods like recrystallization, preparative TLC with a different stationary phase (e.g., alumina), or reverse-phase chromatography.

Issue 3: Compound is Unstable Upon Exposure to Light

Q3: I notice my compound, either in solution or as a solid, changes color and shows signs of degradation over time, even when stored properly. Could it be light-sensitive?

A: Yes, this is a strong indication of photolytic degradation. The C-Br bond is susceptible to cleavage upon absorption of UV or even visible light, leading to the formation of highly reactive radical species.

Causality Explained:

Photodegradation is initiated when the molecule absorbs photons, promoting it to an excited electronic state.[12] For many brominated heterocycles, this leads to the homolytic cleavage of the C-Br bond. A well-studied example is 5-bromouracil, which, upon UV irradiation, can undergo C-Br bond photodissociation.[13][14] The resulting uracilyl radical is highly reactive and can abstract hydrogen atoms from the solvent or other molecules, leading to debromination and the formation of other degradation products.[15] Benzimidazole-based drugs have also shown high photosensitivity when in solution.[16]

Troubleshooting Protocol:

  • Protect from Light: Always store the compound in amber vials or wrap standard vials with aluminum foil.

  • Work in Dim Light: Conduct all experimental manipulations in a fume hood with the sash lowered and under minimal ambient light. Avoid direct sunlight.

  • Use UV-Filtered Labware: If working with highly sensitive compounds, use glassware that filters UV radiation.

  • Degas Solvents: Dissolved oxygen can participate in photo-oxidative degradation pathways. Using degassed solvents can sometimes mitigate photolytic instability.

Issue 4: Inconsistent Results in Cross-Coupling Reactions

Q4: I am using my brominated heterocycle in a Suzuki (or other cross-coupling) reaction and getting inconsistent yields and multiple byproducts, including homocoupling and debromination. How can I improve this?

A: Inconsistent cross-coupling outcomes are often a sign that your substrate is degrading under the reaction conditions or that the reaction is sensitive to subtle variations in setup. The stability of the C-Br bond is directly related to its reactivity, creating a fine balance.

Causality Explained:

  • Substrate Reactivity vs. Stability: The reactivity of bromopyridines in Suzuki coupling often follows the order 4-bromo > 2-bromo > 3-bromopyridine.[17] This is because the C-Br bond at the 2- and 4-positions is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, this same electronic deficiency can make the compound more prone to degradation via nucleophilic attack from the base or solvent.

  • Proto-dehalogenation (Debromination): This common side reaction occurs when the organometallic intermediate in the catalytic cycle is protonated by a source in the reaction mixture (e.g., water in the solvent or base) before it can undergo transmetalation.

  • Base-Induced Degradation: Strong bases (e.g., hydroxides) or nucleophilic bases (e.g., amine bases) can directly attack the heterocyclic ring, leading to degradation.[14]

  • Thermal Instability: Many cross-coupling reactions require elevated temperatures, which can be sufficient to cause thermal degradation of sensitive substrates.[16]

Troubleshooting Protocol:

  • Screen Bases: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for sensitive substrates.[14]

  • Optimize Catalyst/Ligand: For electron-deficient heterocycles, standard catalysts may be suboptimal. Use catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can facilitate oxidative addition at lower temperatures.[14]

  • Control Water Content: While some water is often necessary for Suzuki reactions, excess water can promote proto-dehalogenation and hydrolysis. Use a carefully controlled solvent ratio, such as dioxane/water (4:1).[14]

  • Lower Reaction Temperature: If possible, screen for catalyst systems that operate at lower temperatures (e.g., 60-80 °C instead of >100 °C) to minimize thermal degradation.

  • Protecting Groups: For particularly unstable systems like 2-bromopyrrole, derivatization with a robust protecting group (e.g., N-tosyl) can dramatically improve stability and handling, allowing for successful coupling.[18]

Data Presentation & Summaries

Table 1: pH-Dependent Stability of an Imidazole Fungicide (Prochloraz)

This table summarizes the degradation kinetics of Prochloraz in aqueous solutions at different pH levels, illustrating the significant impact of pH on the stability of a heterocyclic compound. Data is adapted from Aktar et al.[7][9][10]

pHConcentration (µg/mL)Half-Life (days)% Dissipation (60 days)Stability Profile
4.01.018.4 - 19.289.1 - 90.5%Less Stable
7.0 1.0 22.6 - 25.1 84.1 - 88.2% Most Stable
9.21.015.8 - 16.692.4 - 93.8%Least Stable

Finding: The compound is most stable at neutral pH and degrades more rapidly under both acidic and basic conditions.

Table 2: Recommended Solvents for Storage and Handling

This table provides a general guide for solvent selection based on their potential to cause degradation. Recommendations are compiled from green chemistry solvent selection guides.[11][19]

ClassRecommended SolventsRationale
Aprotic (Non-polar) Toluene, Heptane, CyclohexaneLow reactivity, good for dissolving non-polar compounds. Minimal risk of solvolysis.
Aprotic (Polar) Tetrahydrofuran (THF), 1,4-Dioxane, AcetonitrileGood solvating power for a range of compounds. Use anhydrous grades and be aware of peroxide formation in ethers.
Protic (Use with Caution) Isopropanol (IPA), Ethanol, tert-ButanolCan act as nucleophiles or proton sources. Use only when necessary for reactions and consider buffering.
Avoid for Storage Water (unbuffered), Methanol, Dichloromethane (DCM)Methanol is a strong nucleophile. Water can cause hydrolysis. DCM can be acidic and is a halogenated solvent.

Visualizations: Workflows and Mechanisms

General Troubleshooting Workflow for Stability Issues

The following diagram outlines a systematic approach to diagnosing and solving stability problems encountered during experiments.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Plan cluster_validate Validation A Low Yield / Impurities Observed in Experiment C Does the compound degrade in the stock solution? A->C Check Stock B Is degradation happening during the reaction or workup? D Reaction Issue: - Lower Temperature - Change Base/Solvent - Use Milder Reagents - Protect Sensitive Groups B->D During Reaction E Workup Issue: - Use Neutral Washes - Avoid Silica Gel - Perform 'Dry' Workup B->E During Workup C->B No F Storage Issue: - Switch to Aprotic Solvent - Protect from Light/Air - Store at Lower Temp - Check for Contaminants C->F Yes G Run Small-Scale Control Experiment with Changes D->G E->G F->G H Monitor by LC-MS/TLC for Improved Stability G->H I Problem Solved H->I

Caption: A logical workflow for troubleshooting stability issues.

Mechanism: Photodegradation of 5-Bromouracil

This diagram illustrates a primary degradation pathway for a brominated pyrimidine upon exposure to UV light, resulting in a highly reactive radical intermediate.[13][14]

G cluster_path Photodegradation Pathway A 5-Bromouracil (Ground State, S₀) B Excited State (¹ππ*) A->B UV Light (hν) Absorption C Uracilyl Radical + Bromine Radical (Br•) B->C C-Br Bond Homolysis D Debrominated Product (Uracil) C->D H• Abstraction (from solvent, etc.)

Caption: Photolytic C-Br bond cleavage in 5-Bromouracil.

Experimental Protocols: Forced Degradation Studies

To proactively assess the stability of a novel brominated heterocycle, a forced degradation or "stress testing" study is essential. This involves subjecting the compound to harsh conditions to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation.[3] The following protocols are adapted from standard pharmaceutical industry guidelines.[13]

Required Equipment:

  • HPLC with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

  • Amber and clear glass vials

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. If solubility is an issue, methanol can be used as a co-solvent.

2. Acid and Base Hydrolysis:

  • Acid: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C.

  • Base: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C.

  • Sampling: Withdraw aliquots at time points (e.g., 2, 8, 24 hours). Neutralize the acid sample with NaOH and the base sample with HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase and analyze by HPLC.

  • Note: If no degradation is seen, a stronger acid/base (e.g., 1 M) or higher temperature can be used.[13]

3. Oxidative Degradation:

  • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for up to 24 hours.

  • Sample at appropriate time points, dilute, and analyze by HPLC.

4. Thermal Degradation:

  • Place a known amount of the solid compound in a clear glass vial.

  • Expose to dry heat at 80°C in an oven for 48 hours.

  • At time points, withdraw a sample, dissolve it in a suitable solvent, dilute to ~100 µg/mL, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound (~100 µg/mL in a suitable solvent) in a clear vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[12]

  • A control sample should be kept in the dark in the same chamber.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

References

  • Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • Insights into the deactivation of 5-bromouracil after ultraviolet excitation. PubMed. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions. Springer. [Link]

  • SNAr Solvents and Reagents. WordPress. [Link]

  • Repair Replication and Degradation of Bromouracil-Substituted DNA in Mammalian Cells after Irradiation with Ultraviolet Light. PMC. [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. [Link]

  • Flow chart for performing photolytic degradation. ResearchGate. [Link]

  • Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]

  • Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Solving impurity/degradation problems: Case studies. ResearchGate. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Heterocycles in Medicinal Chemistry. PMC. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]

  • Bromination in aprotic and protic solvents. ResearchGate. [Link]

  • Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ResearchGate. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Hamad Bin Khalifa University. [Link]

  • Dimerization reactions with oxidized brominated thiophenes. RSC Publishing. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

  • 2-Bromo-N-(p-toluenesulfonyl)pyrrole: A Robust Derivative of 2-Bromopyrrole. ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. [Link]

  • Process for bromination of pyrimidine.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. National Institutes of Health. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. [Link]

  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Semantic Scholar. [Link]

Sources

Removal of unreacted starting materials from 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Welcome to the technical support guide for the synthesis and purification of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the post-synthesis workup of this compound. Our focus is on the efficient removal of unreacted starting materials to achieve high purity of the final product.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of 3-bromophenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic pyrrolidine derivative, such as N-(2-chloroethyl)pyrrolidine or a similar compound with a good leaving group.

A common reaction scheme involves reacting 3-bromophenol with a base like sodium hydride (NaH) or potassium hydroxide (KOH) to form the sodium or potassium 3-bromophenoxide in situ. This is followed by the addition of the N-(2-haloethyl)pyrrolidine.

While the synthesis is relatively straightforward, the primary challenge often lies in the purification step, specifically the removal of excess unreacted 3-bromophenol and the pyrrolidine starting material from the desired tertiary amine product.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common purification challenges in a question-and-answer format, providing both the underlying chemical principles and step-by-step protocols.

FAQ 1: How do I effectively remove unreacted 3-bromophenol from my crude product?

Question: After my reaction, I see a significant amount of unreacted 3-bromophenol in my crude NMR. What is the most efficient way to remove it?

Answer: The most effective method for removing unreacted 3-bromophenol is to exploit its acidic nature through a liquid-liquid extraction with a basic aqueous solution.

Scientific Rationale: 3-bromophenol is a weak acid with a pKa of approximately 9.03.[3][4][5][6][7] By washing the organic layer containing your crude product with a basic solution, such as 1-2 M sodium hydroxide (NaOH), you deprotonate the phenol. This converts it into its corresponding sodium salt, sodium 3-bromophenoxide. This salt is ionic and therefore highly soluble in the aqueous phase, while your desired product, this compound, being a tertiary amine, remains in the organic solvent.[8] This difference in solubility allows for a clean separation.

Experimental Protocol: Alkaline Liquid-Liquid Extraction

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Extraction: Stopper the funnel and invert it several times, making sure to vent frequently to release any pressure buildup. Shake gently for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase (depending on the solvent density) and the lower layer will be the aqueous phase containing the sodium 3-bromophenoxide.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Steps 3-6) one or two more times with fresh 1 M NaOH solution to ensure complete removal of the phenol.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes residual water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the phenol-free crude product.

FAQ 2: The 3-bromophenol is gone, but I still have the unreacted pyrrolidine starting material. How can I remove it?

Question: My product and the unreacted N-(2-chloroethyl)pyrrolidine are both basic amines. The alkaline wash didn't separate them. What's the next step?

Answer: Separating two basic amines of similar structure can be challenging. The optimal method depends on the physical properties of the compounds, but flash column chromatography is generally the most reliable technique.

Scientific Rationale: Both your product, this compound (predicted boiling point ~340 °C), and the likely starting material, N-(2-chloroethyl)pyrrolidine, are basic.[9] This makes separation by simple acid-base extraction ineffective. However, they differ significantly in polarity and molecular weight. The product is larger and contains an aromatic ether, making it more polar than the starting alkyl halide. This difference in polarity can be exploited for separation using silica gel flash chromatography.

Because both compounds are amines, they can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, peak tailing, and potential product loss.[10][11] To counteract this, the silica must be "deactivated" or a modified mobile phase must be used. This is typically achieved by adding a small amount of a competitive base, like triethylamine (TEA) or ammonia, to the solvent system.[11] Alternatively, using an amine-functionalized silica gel can provide excellent separation without mobile phase modifiers.[10][12]

Data Summary: Physical Properties for Purification Strategy

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKaSolubility
3-Bromophenol 173.01~236 °C[3][13]9.03[3][4][6]Sparingly soluble in water; very soluble in ethanol, ether, chloroform.[4][13]
This compound 270.17[14][15]339.6 °C (Predicted)[9]9.58 (Predicted)[9]Assumed soluble in common organic solvents.

Experimental Protocol: Flash Column Chromatography for Amine Purification

  • Column Packing: Pack a glass column with silica gel as a slurry in your starting mobile phase (e.g., 99:1 Hexane:Triethylamine).

  • Sample Loading: Dissolve your crude product (post-alkaline wash) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v). A common starting point is Hexane/Ethyl Acetate with 1% TEA.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). The less polar starting material should elute first, followed by your more polar product.

  • Monitoring: Monitor the elution using Thin Layer Chromatography (TLC). Stain the TLC plates with a suitable agent like potassium permanganate or ninhydrin to visualize the spots.

  • Fraction Collection: Collect the fractions containing your pure product, as identified by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the complete purification process after the initial reaction is complete.

PurificationWorkflow A Crude Reaction Mixture (Product, Unreacted Phenol, Unreacted Amine) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Liquid-Liquid Extraction: Wash with 1M NaOH (aq) B->C D Aqueous Phase (Sodium 3-Bromophenoxide) DISCARD C->D Separate Layers E Organic Phase (Product, Unreacted Amine) C->E F Wash with Brine E->F G Dry over Na₂SO₄, Filter F->G H Concentrate in vacuo G->H I Crude Product for Chromatography H->I J Flash Column Chromatography (Silica Gel, Hex/EtOAc + 1% TEA) I->J K Pure Fractions of This compound J->K L Final Concentration K->L M Purified Product L->M

Caption: Purification workflow for this compound.

References

  • PubChem. (n.d.). 3-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromophenol CAS#: 591-20-8. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • University of Wisconsin-Whitewater, Department of Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • iChemical. (n.d.). 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 729-733. Retrieved from [Link]

  • Edubirdie. (2021). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Chicago, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Gallagher, R. T. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Quora. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • St. Augustine Scientific. (n.d.). 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, 95% Purity, C12H16BrNO, 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. Retrieved from [Link]

  • Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
  • PubChem. (n.d.). 4-Amino-1-[2-(3-bromophenyl)ethyl]pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

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Preventing decomposition of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is designed to provide expert-level troubleshooting and best practices for the synthetic workup of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine. As a Senior Application Scientist, I understand the challenges that can arise during purification. This resource addresses the primary issue of compound decomposition during workup, providing not just protocols, but the chemical reasoning behind them to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing significant product loss and observing a new, more polar spot on my TLC after my acidic wash. What is happening?

This is the most common issue encountered during the purification of this compound. The likely cause is the decomposition of your target molecule, this compound, via acid-catalyzed cleavage of the ether bond.[1][2] The pyrrolidine nitrogen, being a tertiary amine, is basic and is protonated during an acidic wash, which is a standard procedure for separating basic compounds.[3][4] However, the use of strong acids, particularly hydrobromic acid (HBr) or hydrochloric acid (HCl), can also protonate the ether oxygen. This makes the adjacent ethyl group susceptible to nucleophilic attack by halide ions (e.g., Br⁻, Cl⁻) present in the aqueous layer, leading to bond cleavage.[5][6]

The primary decomposition products are 3-bromophenol and an N-substituted pyrrolidine salt. 3-bromophenol is significantly more polar than your product, which explains the new, lower Rf spot on your TLC plate.

Q2: What is the specific chemical mechanism of this decomposition?

The decomposition proceeds via an SN2 mechanism. Ethers are generally stable but can be cleaved under strong acidic conditions.[1][7] The process is as follows:

  • Protonation of the Ether Oxygen: The strong acid in your aqueous wash protonates the oxygen atom of the phenoxy-ethyl ether linkage. This turns the alkoxy group into a good leaving group (an alcohol).

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻ from HBr), performs an SN2 attack on the less sterically hindered carbon of the C-O bond—in this case, the ethyl group.[2][6]

  • Bond Cleavage: The carbon-oxygen bond is broken, resulting in the formation of 3-bromophenol and N-(2-bromoethyl)pyrrolidine. The latter is highly reactive and may undergo further reactions.

Below is a diagram illustrating this acid-catalyzed decomposition pathway.

Caption: Acid-catalyzed ether cleavage of the target compound.

Q3: Are there other potential degradation pathways I should be aware of?

While acid-catalyzed ether cleavage is the most prominent issue, two other factors can contribute to product degradation:

  • Oxidative Degradation: Tertiary amines, especially those with adjacent ether linkages, can be susceptible to oxidation.[8] Prolonged exposure to air (oxygen), particularly at elevated temperatures or in the presence of trace metal impurities (e.g., iron from a spatula), can lead to the formation of N-oxides and other degradation products. This often manifests as a gradual darkening or yellowing of your product.

  • Dehydrogenation: Under certain catalytic or harsh oxidative conditions, the pyrrolidine ring can undergo dehydrogenation to form the corresponding pyrrole.[9] While less common during a standard workup, this pathway should be considered if unexpected aromatic signals appear in your NMR spectrum.

Troubleshooting Guide & Recommended Protocols

To prevent decomposition, the workup strategy must be carefully controlled to keep the target compound stable while still effectively removing impurities.

Decision Workflow for Workup Selection

Use the following workflow to determine the optimal purification strategy for your specific reaction mixture.

Caption: Decision tree for selecting the appropriate workup protocol.

Comparative Table of Workup Conditions
ParameterRecommended Condition (Safe)Condition to AVOID (High Risk)Rationale
Aqueous Wash pH pH 8 - 10pH < 4Strongly acidic conditions protonate the ether oxygen, initiating cleavage. A mildly basic or slightly acidic pH is sufficient to remove most impurities without degrading the product.[1][4]
Acidic Reagent 5-10% Ammonium Chloride (NH₄Cl)Dilute HCl, HBr, H₂SO₄NH₄Cl is a salt of a weak base and strong acid, providing a gentle buffer around a mildly acidic pH. Strong mineral acids create a highly acidic environment that promotes rapid ether cleavage.[2][10]
Basic Reagent Sat. Sodium Bicarbonate (NaHCO₃), 1M Sodium Carbonate (Na₂CO₃)1-5M Sodium Hydroxide (NaOH)While the compound is stable to base, strong bases can emulsify the layers or promote side reactions if other functional groups are present. Bicarbonate is sufficient for neutralizing trace acids.
Temperature 0 °C to Room TemperatureElevated Temperatures (>40 °C)Decomposition reactions are accelerated by heat. All extraction and wash steps should be performed at or below room temperature.[8]
Atmosphere Standard Air (for quick workup)Prolonged Air ExposureTo minimize oxidative degradation, do not leave the solution exposed to air for extended periods. For sensitive, large-scale reactions, consider a nitrogen blanket.[8]
Detailed Experimental Protocols
Protocol 1: Preferred Method for General Purification (Basic/Neutral Workup)

This method should be your default choice as it completely avoids acidic conditions, offering the highest security for your product. It is effective at removing acidic and neutral impurities.

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume 5-10 times that of the reaction solvent is recommended.

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. This removes highly water-soluble impurities.[11]

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake gently to neutralize any residual acid catalyst or acidic byproducts. Vent the funnel frequently to release any CO₂ gas that may form. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to break up any minor emulsions and removes the bulk of dissolved water from the organic layer.[11]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes. Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil/solid via flash column chromatography.

Protocol 2: Mild Acidic Wash for Removing Basic Impurities

Use this protocol ONLY if your reaction contains significant basic impurities (e.g., unreacted amine starting materials) that cannot be removed by other means. The key is using a very mild and controlled acidic wash.

  • Quench and Dilute: Follow Step 1 from Protocol 1.

  • Mild Acid Wash: Add an equal volume of a 5% aqueous ammonium chloride (NH₄Cl) solution to the separatory funnel. Shake gently.

  • Monitor pH: After shaking, allow the layers to separate. Using pH paper, test the pH of the aqueous layer. The target pH is between 8 and 9. If the pH is too low (<7), it indicates excess acid, and you should immediately proceed to a bicarbonate wash (Protocol 1, Step 3) to prevent decomposition.

  • Separate and Proceed: Discard the aqueous layer, which now contains the protonated basic impurities.

  • Brine Wash, Dry, and Concentrate: Follow Steps 4 and 5 from Protocol 1 to finish the workup.

  • Final Purification: Purify the crude product via flash column chromatography.

By carefully selecting your workup strategy based on the specific impurities in your reaction and by rigorously controlling the pH, you can successfully prevent the decomposition of this compound and achieve high yields of pure product.

References
  • YouTube. (2018). ether cleavage with strong acids. Available at: [Link]

  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. Available at: [Link]

  • Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Pearson. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Chem LibreTexts. Workup for Removing Amines. Available at: [Link]

  • Reddit. (2022). Amine workup : r/Chempros. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available at: [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • ACS Publications. (2010). Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • NIH - National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • PubMed. (2015). Synthesis of Pyrrolidine Derivatives by a platinum/brønsted Acid Relay Catalytic Cascade Reaction. Available at: [Link]

  • NIH - National Center for Biotechnology Information. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Available at: [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. Available at: [Link]

  • NIH - National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine. As projects move from bench-scale discovery to pilot-scale production, new challenges emerge that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of process chemistry and reaction optimization. Our focus is on anticipating and resolving issues encountered during the scale-up of the Williamson ether synthesis, the primary route to this compound.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[1] In this case, 3-bromophenol is deprotonated with a suitable base to form the 3-bromophenoxide anion, which then displaces a leaving group (typically chloride) from 1-(2-chloroethyl)pyrrolidine.

Reaction Scheme:

While straightforward on paper, scaling this reaction introduces complexities related to heat management, reagent addition rates, phase-transfer issues, and byproduct formation. The primary competing reaction is the E2 elimination of the alkyl halide, promoted by the basic conditions, which leads to the formation of 1-vinylpyrrolidine and reduces the overall yield.[2]

Experimental Workflow Diagram

The following diagram outlines the key stages in the synthesis and purification process.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification reagents 1. Reagent Preparation - Dry Solvents - Prepare Base Solution - Neutralize Alkyl Halide Salt reactor 2. Reactor Setup - Inert Atmosphere (N2/Ar) - Overhead Stirring - Temperature Probe reagents->reactor deprotonation 3. Deprotonation - Dissolve 3-Bromophenol - Add Base (e.g., NaH) - Formation of Phenoxide reactor->deprotonation alkylation 4. Alkylation (SN2) - Controlled addition of  1-(2-Chloroethyl)pyrrolidine - Maintain Temperature deprotonation->alkylation monitoring 5. Reaction Monitoring - TLC / GC-MS - Check for consumption of  starting material alkylation->monitoring quench 6. Quenching - Cool reaction mixture - Add water/aqueous acid monitoring->quench extraction 7. Extraction - Extract with organic solvent - Wash organic layer quench->extraction purify 8. Purification - Distillation or  Column Chromatography extraction->purify product 9. Final Product - Characterization - Purity Analysis purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Lab Scale)

This protocol provides a baseline for a 10-gram scale synthesis. Adjustments will be necessary for larger scales.

Materials:

  • 3-Bromophenol (CAS 591-20-8)[3]

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1)[4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Free Base: Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) in water and neutralize with a 50% NaOH solution until the pH is >12. Extract the free base into diethyl ether or another suitable organic solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately as it can be unstable.[5]

  • Alkoxide Formation: In a dry, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-bromophenol (1.0 equivalent, e.g., 10 g) in anhydrous DMF dropwise to the NaH suspension. Maintain the temperature at 0 °C. Allow the mixture to stir for 1 hour at this temperature after the addition is complete to ensure full deprotonation (hydrogen gas evolution will cease).

  • Alkylation: Slowly add the prepared 1-(2-chloroethyl)pyrrolidine free base (1.1 equivalents) to the reaction mixture, again keeping the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 3-bromophenol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.

Troubleshooting Guide & Scale-Up Considerations

This section addresses common problems in a question-and-answer format.

Category 1: Low Yield & Incomplete Conversion

Q: My reaction yield is significantly lower than expected. What are the most likely causes?

A: Low yields in a Williamson ether synthesis can typically be traced to three main factors: E2 elimination, incomplete deprotonation of the phenol, or poor quality of the alkylating agent.

  • E2 Elimination: The alkoxide is a strong base and can abstract a proton from the carbon adjacent to the chloro-group on 1-(2-chloroethyl)pyrrolidine, leading to an alkene byproduct.[2] This is a major competing pathway.

    • Solution: Keep the reaction temperature as low as possible during the addition of the alkyl halide. While the reaction requires heating to proceed at a reasonable rate, a controlled, slow addition at a lower temperature minimizes the initial concentration of the alkyl halide exposed to the hot phenoxide solution, favoring the SN2 pathway.[2]

  • Incomplete Deprotonation: 3-Bromophenol must be fully converted to its conjugate base to act as an effective nucleophile.

    • Solution: Ensure your base and solvent are anhydrous. Water will consume the sodium hydride. Use a slight excess (1.1-1.2 eq.) of a strong base like NaH. Allow sufficient time for the deprotonation to complete before adding the alkyl halide.

  • Alkylating Agent Quality: The free base of 1-(2-chloroethyl)pyrrolidine can degrade upon storage.

    • Solution: It is best practice to generate the free base from its stable hydrochloride salt just prior to use.[5] Ensure the neutralization and extraction are performed efficiently to minimize decomposition.

Q: The reaction has stalled, and I still see a significant amount of 3-bromophenol by TLC/GC. Why?

A: This is a classic sign of an insufficient nucleophile or inactive electrophile.

  • Check Base Stoichiometry and Purity: Ensure you have added at least one full equivalent of an active, strong base. If your NaH is old or has been improperly stored, its activity may be reduced.

  • Reaction Temperature/Time: The Williamson ether synthesis can be slow.[1] If the temperature is too low, the reaction rate may be negligible. Ensure you are heating to an appropriate temperature (e.g., 60-80 °C in DMF) and allow sufficient time (monitor for several hours).

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation (Na⁺), leaving a "naked" and highly reactive phenoxide anion to perform the SN2 attack.[6] Using a less polar or protic solvent will drastically reduce the reaction rate.

Category 2: Impurity Profile & Purification

Q: I have a major byproduct that I believe is an alkene. How can I confirm this and prevent its formation?

A: The likely byproduct is 1-vinylpyrrolidine, formed via E2 elimination.

  • Confirmation: This byproduct will have a lower boiling point and be more nonpolar than your product. It can be identified by GC-MS, looking for the corresponding molecular ion.

  • Prevention:

    • Temperature Control: This is the most critical factor. Lower temperatures favor SN2 over E2.[2]

    • Choice of Halide: While the chloro- derivative is common, using 1-(2-bromoethyl)pyrrolidine could potentially allow for lower reaction temperatures due to the better leaving group ability of bromide, though it may be less stable.

    • Base Selection: While a strong base is needed for deprotonation, a very hindered base is not necessary here and won't prevent elimination from the primary halide. The focus should remain on temperature.

Q: Purification by distillation is giving a poor recovery. What are my options?

A: The product has a relatively high boiling point (predicted ~340 °C at atmospheric pressure), making vacuum distillation necessary.[7]

  • Optimize Distillation: Ensure you are using a high-vacuum pump and an appropriate setup (e.g., short path distillation) to minimize the required temperature and prevent product decomposition.

  • Column Chromatography: For high purity, especially at the lab scale, column chromatography is an excellent alternative. A gradient elution from hexane to ethyl acetate on silica gel should effectively separate the more nonpolar alkene byproduct and any unreacted 3-bromophenol from your desired product.

Category 3: Specific Scale-Up Issues

Q: I'm scaling the reaction from 10 g to 1 kg. What are the biggest safety and operational risks?

A: Scaling up introduces significant challenges in heat and mass transfer.

  • Exotherm Control: The deprotonation of phenol with NaH is highly exothermic and releases flammable hydrogen gas. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation difficult.

    • Solution: Use a jacketed reactor with a reliable cooling system. Add the 3-bromophenol solution slowly to the NaH suspension to control the rate of reaction and heat generation. Ensure adequate ventilation to handle the hydrogen gas produced. Never add water to a large quantity of unreacted NaH.

  • Reagent Addition: The SN2 reaction is also exothermic. Adding the entire amount of alkyl halide at once to the hot phenoxide solution on a large scale can lead to a dangerous thermal runaway and will heavily favor the E2 elimination side reaction.

    • Solution: Use a programmable addition pump for slow, controlled, subsurface addition of the alkyl halide. Continuously monitor the internal reaction temperature and adjust the addition rate to maintain the target temperature.

  • Mixing: Inadequate mixing in a large reactor can create localized "hot spots" and areas of high reagent concentration, leading to side reactions and reduced yield.

    • Solution: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing of the heterogeneous NaH slurry and the liquid phase.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)? A: While K₂CO₃ can be used, it is a weaker base than NaH and will require higher temperatures and longer reaction times, which may increase the likelihood of side reactions. It is often used in solvents like acetone or acetonitrile. Using NaOH is possible, but you must rigorously exclude water, which can be difficult and may lead to competing hydrolysis of the alkyl halide. For a reliable and efficient reaction, NaH in an anhydrous aprotic solvent is the preferred system.

Q2: What is the best solvent for scaling up this reaction? A: DMF is an excellent choice due to its high boiling point and ability to solvate ions well.[6] However, on a large scale, its removal and disposal can be problematic. Other polar aprotic solvents like DMSO or N-Methyl-2-pyrrolidone (NMP) can also be used. Acetonitrile is another option with a lower boiling point, making it easier to remove, but the reaction may require higher pressure if run above its boiling point (82 °C). The choice will depend on your equipment, safety protocols, and downstream processing capabilities.

Q3: How can I effectively monitor the reaction on a large scale without constant sampling? A: Process Analytical Technology (PAT) can be invaluable. An in-situ infrared (IR) probe can monitor the disappearance of the phenol O-H stretch or the appearance of a characteristic product peak in real-time. This provides continuous data without the need to take and prepare discrete samples, improving safety and control.

Q4: Are there any critical safety precautions I should take? A: Absolutely.

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. Handle it in an inert, dry atmosphere (glove box or under nitrogen). Mineral oil dispersions are safer to handle than dry powder. Quench any residual NaH carefully and slowly with a proton source like isopropanol before introducing water.

  • DMF: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exotherms: As detailed in the scale-up section, be prepared to manage heat evolution with adequate cooling capacity and controlled addition rates.

Troubleshooting Flowchart

G start Problem: Low Yield or Stalled Reaction check_sm Check Starting Material Purity (Phenol, Alkyl Halide) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure/Degraded check_sm->sm_bad No check_base Check Base Activity & Stoichiometry (>1.1 eq. active NaH) base_ok Sufficient & Active check_base->base_ok Yes base_bad Insufficient/Inactive check_base->base_bad No check_conditions Review Reaction Conditions (Temp, Time, Solvent) cond_ok Conditions OK check_conditions->cond_ok Yes cond_bad Incorrect check_conditions->cond_bad No sm_ok->check_base sol_sm Action: Purify Starting Materials Use freshly prepared free base sm_bad->sol_sm base_ok->check_conditions sol_base Action: Use fresh, anhydrous NaH Ensure >1.1 eq. is used base_bad->sol_base check_byproduct High level of byproduct (e.g., alkene from E2)? cond_ok->check_byproduct sol_cond Action: Ensure anhydrous polar aprotic solvent Increase temp/time & monitor cond_bad->sol_cond sol_byproduct Action: Lower addition temperature Ensure slow, controlled addition of alkyl halide check_byproduct->sol_byproduct Yes success Yield Improved check_byproduct->success No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

  • BenchChem. An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride.
  • Guidechem. 1-(2-Chloroethyl)pyrrolidine Hydrochloride 7250-67-1 wiki.
  • ChemicalBook. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis.
  • Society of Education, Agra. Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes.
  • LookChem. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Chemistry Steps. The Williamson Ether Synthesis.
  • BenchChem. Improving reaction conditions for Williamson ether synthesis.
  • BenchChem. Troubleshooting Williamson ether synthesis side reactions.
  • Professor Dave Explains. Williamson Ether Synthesis. (2018). YouTube.
  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. (2025). YouTube.
  • Chem-Station Int. Ed. Williamson Ether Synthesis. (2014).
  • Chemistry LibreTexts. The Williamson Ether Synthesis. (2020).
  • Labshake. This compound by Alfa Chemistry.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Alchem Pharmtech. CAS 23136-18-7 | this compound.
  • Oakwood Chemical. This compound.
  • ChemicalBook. 1-[2-(3-BROMOPHENOXY)ETHYL]-PYRROLIDINE CAS#: 23136-18-7.
  • Santa Cruz Biotechnology. 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine.
  • PubChem. 3-Bromophenol.
  • Sigma-Aldrich. 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

Sources

Identifying and minimizing impurities in 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine Synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of this compound. Our focus is on practical, field-tested solutions to common challenges, emphasizing the identification and minimization of impurities to ensure the highest quality final product.

Section 1: Synthesis Overview & Core Principles

The production of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide.[1][2] In this case, 3-bromophenol is deprotonated by a strong base (like sodium hydride, NaH) to form the corresponding sodium 3-bromophenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic 2-substituted ethylpyrrolidine, such as 1-(2-chloroethyl)pyrrolidine, to form the desired ether linkage.

Understanding the underlying SN2 mechanism is critical for troubleshooting. The reaction's success hinges on favoring this pathway over competing side reactions, primarily the E2 elimination.[3][4]

Synthesis_Pathway Reactant1 3-Bromophenol Intermediate Sodium 3-Bromophenoxide (Nucleophile) Reactant1->Intermediate Deprotonation Reactant2 1-(2-Chloroethyl)pyrrolidine (or other suitable halide) Product This compound Reactant2->Product Base Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) Base->Intermediate Intermediate->Product SN2 Attack Troubleshooting_Workflow Start Low Yield Observed Check1 Verify Reagent Purity & Anhydrous Conditions Start->Check1 Result1_Bad Impure/Wet Reagents Check1->Result1_Bad Issue Found Check2 Assess Reaction Conditions (Temp, Time) Check1->Check2 OK Action1 Purify/Dry Reagents & Repeat Result1_Bad->Action1 Action1->Start Result2_Bad Suboptimal Conditions Check2->Result2_Bad Issue Found Check3 Analyze Byproducts (GC-MS, LC-MS) Check2->Check3 OK Action2 Optimize Temperature & Time (Monitor via TLC/HPLC) Result2_Bad->Action2 Action2->Start Result3_Bad High Level of Byproducts Check3->Result3_Bad Issue Found Action3 Modify Conditions to Minimize Side Reactions (e.g., Lower Temp) Result3_Bad->Action3 End Yield Improved Result3_Bad->End Resolved Action3->Start Side_Reactions cluster_reactants Reactants Reactant1 Sodium 3-Bromophenoxide SN2_Product Desired Product (SN2) This compound Reactant1->SN2_Product O-Alkylation (Favored) E2_Product Elimination Byproduct (E2) 1-Vinylpyrrolidine Reactant1->E2_Product Elimination (High Temp) C_Alkylation_Product Isomeric Byproduct (C-Alkylation) Reactant1->C_Alkylation_Product C-Alkylation (Ambident Nucleophile) Reactant2 1-(2-Chloroethyl)pyrrolidine Reactant2->SN2_Product Reactant2->E2_Product Elimination (High Temp) Reactant2->C_Alkylation_Product C-Alkylation (Ambident Nucleophile)

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Synthetic Routes for N-Aryl Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-aryl pyrrolidine motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The strategic introduction of an aryl group onto the pyrrolidine nitrogen can profoundly influence a molecule's pharmacological profile, modulating properties such as receptor affinity, metabolic stability, and bioavailability. Consequently, the development of efficient and versatile synthetic methods for the construction of this privileged scaffold is of paramount importance.

This guide provides a comparative analysis of the most prevalent and effective synthetic routes to N-aryl pyrrolidines. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of three major strategies: Reductive Amination, Buchwald-Hartwig Amination, and Ullmann Condensation. By presenting detailed experimental protocols, comparative data, and expert insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Reductive Amination: A Convergent and Atom-Economical Approach

Reductive amination stands out as a highly efficient method for the synthesis of N-aryl pyrrolidines, particularly when starting from readily available dicarbonyl compounds. This approach involves the in situ formation of an enamine or iminium ion intermediate from the reaction of a 1,4-dicarbonyl compound with an aniline, followed by reduction to yield the saturated N-aryl pyrrolidine ring. A notable advantage of this method is its convergent nature, constructing the heterocyclic core and installing the N-aryl substituent in a single synthetic operation.

Iridium-Catalyzed Reductive Amination via Transfer Hydrogenation

A particularly effective modern variant of reductive amination employs an iridium catalyst for transfer hydrogenation, using formic acid as a mild and readily available hydrogen source. This method is lauded for its operational simplicity and the use of water as a solvent, aligning with the principles of green chemistry.

The choice of an iridium catalyst, specifically a Cp*Ir complex, is crucial for the success of this transformation. These catalysts are known for their high activity and stability in aqueous media, enabling the efficient transfer of hydrogen from formic acid to the imine intermediate. Formic acid serves as an ideal hydrogen donor due to its low cost, low toxicity, and ease of handling. The reaction is typically performed at elevated temperatures (e.g., 80 °C) to facilitate both imine formation and the subsequent reduction.

  • Reagent Preparation: In a suitable reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).

  • Solvent and Hydrogen Source Addition: To the mixture, add deionized water, followed by formic acid (5.0 eq).

  • Reaction: Stir the reaction mixture vigorously at 80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-aryl pyrrolidine.[1]

The reaction proceeds through a successive reductive amination pathway. Initially, one of the ketone functionalities of the 1,4-diketone reacts with the aniline to form an enamine or imine intermediate. The iridium catalyst facilitates the transfer of a hydride from formic acid to this intermediate, leading to a mono-aminated alcohol which then cyclizes. A second intramolecular reductive amination step then forms the pyrrolidine ring.

Iridium-Catalyzed Reductive Amination cluster_0 Catalytic Cycle cluster_1 Substrate Transformation Ir_cat [Ir]-H Ir_H [Ir] Ir_cat->Ir_H Hydride Transfer Ir_H->Ir_cat HCOOH Diketone 1,4-Diketone Imine Iminium Intermediate Diketone->Imine + Aniline - H2O Aniline Aniline Amino_alcohol Cyclized Intermediate Imine->Amino_alcohol Reduction ([Ir]-H) Product N-Aryl Pyrrolidine Amino_alcohol->Product Intramolecular Reductive Amination

Caption: Iridium-Catalyzed Reductive Amination Workflow.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds, including the formation of N-aryl pyrrolidines.[2][3] This method is prized for its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of aryl halides and triflates with pyrrolidine.[2]

Principles and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[2] A palladium(0) catalyst first undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate. The pyrrolidine then coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. Finally, reductive elimination from this complex yields the N-aryl pyrrolidine product and regenerates the active palladium(0) catalyst.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote both the oxidative addition and reductive elimination steps.[3] The selection of the base is also important; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the pyrrolidine without competing in the coupling reaction. The reaction is typically carried out in aprotic, non-polar solvents like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation.

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl, 2 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: The tube is sealed, removed from the glovebox, and placed under an argon atmosphere. Toluene (as solvent), the aryl bromide (1.0 eq), and pyrrolidine (1.2 eq) are then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by GC or TLC.

  • Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex + Ar-X Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(Pyrrolidine)-X(L_n)] Ligand_Exchange->Amine_Complex + Pyrrolidine Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-(N-pyrrolidinyl)(L_n) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product N-Aryl Pyrrolidine Reductive_Elimination->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is the classical method for forming C-N bonds, utilizing a copper catalyst to couple an amine with an aryl halide.[4] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its practicality by employing ligands that facilitate the catalytic cycle under milder conditions.[4]

Goldberg Reaction: A Key Variant

The N-arylation of amides and related compounds via Ullmann condensation is often referred to as the Goldberg reaction. This reaction is particularly relevant to the synthesis of N-aryl-2-pyrrolidones, which can be subsequently reduced to the corresponding N-aryl pyrrolidines.

The modern Ullmann condensation relies on the use of a copper(I) salt, such as CuI, as the catalyst. The addition of a ligand, often a diamine, amino acid, or a diketone, is crucial for solubilizing the copper species and accelerating the reaction.[5] A base, typically a carbonate or phosphate salt, is required to deprotonate the amine or amide. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is common to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

  • Reaction Setup: Under an argon atmosphere, a mixture of 2-pyrrolidone (10 mmol), aryl iodide (12 mmol), K₃PO₄ (10 mmol), CuI (0.5 mmol), and a suitable ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 1 mmol) in DMSO (10 mL) is prepared in a reaction vessel.[5]

  • Reaction: The mixture is stirred and heated to 110 °C until the reaction is complete, as monitored by TLC.[5]

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification: The organic layers are combined, washed, dried, and concentrated. The crude product is then purified by chromatography to afford the N-aryl-2-pyrrolidone. This can be subsequently reduced to the N-aryl pyrrolidine using a suitable reducing agent like LiAlH₄.

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amidate or -amide complex. This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active copper(I) catalyst.[6]

Ullmann Condensation CuI Cu(I)L_n Amide_Coordination Amide Coordination CuI->Amide_Coordination Cu_Amide_Complex [Cu(I)(Pyrrolidine)L_n] Amide_Coordination->Cu_Amide_Complex + Pyrrolidine Deprotonation Deprotonation (Base) Cu_Amide_Complex->Deprotonation Cu_Amidate Cu(I)-(N-pyrrolidinyl)L_n Deprotonation->Cu_Amidate Oxidative_Addition Oxidative Addition Cu_Amidate->Oxidative_Addition CuIII_Complex Ar-Cu(III)-(N-pyrrolidinyl)XL_n Oxidative_Addition->CuIII_Complex + Ar-X Reductive_Elimination Reductive Elimination CuIII_Complex->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product N-Aryl Pyrrolidine Reductive_Elimination->Product

Caption: Catalytic Cycle of the Ullmann Condensation.

Comparative Efficacy of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic routes to N-aryl pyrrolidines.

FeatureIridium-Catalyzed Reductive AminationBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 1,4-Diketones, AnilinesPyrrolidine, Aryl Halides/TriflatesPyrrolidine/2-Pyrrolidone, Aryl Halides
Catalyst Iridium (e.g., [Cp*IrCl₂]₂)Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Typical Ligands Not generally requiredBulky phosphines (XPhos, etc.), NHCsDiamines, Amino Acids, Diketones
Reaction Temperature Moderate to High (e.g., 80-100 °C)Room Temp. to High (e.g., 25-110 °C)High (e.g., 100-200 °C)
Typical Yields Good to ExcellentGood to ExcellentModerate to Excellent
Substrate Scope Good for various anilines and diketonesVery Broad; tolerant of many functional groupsGood, but can be sensitive to sterics
Key Advantages Convergent, atom-economical, green solvent (water)Broad scope, mild conditions, high functional group toleranceLower cost catalyst, well-established
Key Disadvantages Requires specific 1,4-dicarbonyl precursorsExpensive catalyst and ligands, air-sensitive reagentsOften requires higher temperatures, narrower scope than Buchwald-Hartwig

Conclusion

The synthesis of N-aryl pyrrolidines can be effectively achieved through several robust synthetic methodologies. The choice of the optimal route depends on a variety of factors including the availability of starting materials, the desired substitution pattern, functional group compatibility, and considerations of cost and environmental impact.

  • Reductive amination offers an excellent, convergent approach when suitable 1,4-dicarbonyl precursors are accessible. Its use of an iridium catalyst in water represents a significant advancement in sustainable chemistry.

  • Buchwald-Hartwig amination stands as the most versatile and widely applicable method, boasting a vast substrate scope and tolerance for a wide array of functional groups, albeit at a higher cost for the catalyst and ligands.

  • Ullmann condensation , the classic approach, remains a viable and cost-effective option, particularly with modern ligand-assisted protocols that have expanded its applicability and mitigated the need for harsh reaction conditions.

By understanding the nuances of each of these synthetic strategies, researchers can more effectively design and execute the synthesis of novel N-aryl pyrrolidine derivatives for a wide range of applications in drug discovery and materials science.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025).
  • Wikipedia. (2023). Ullmann condensation. [Link]

  • MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1957-1964. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2549. [Link]

  • Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

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A Comparative Guide to the Analytical Method Validation for 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product safety, efficacy, and regulatory compliance. This guide provides a comprehensive overview and comparison of potential analytical methods for the characterization and quantification of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, a tertiary amine containing a bromophenyl ether moiety. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, grounded in established regulatory frameworks.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2][3][4] The validation process demonstrates that an analytical method is suitable for its purpose, a tenet mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][12][13][14][15][16]

The core parameters of analytical method validation, as outlined by the ICH Q2(R2) guideline, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results to the true value.[1][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[1][5]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][4][17]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][4][17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is essential for method development. For this compound (CAS No: 23136-18-7), the following properties are predicted:

PropertyPredicted Value
Boiling Point339.6±22.0 °C
Density1.337±0.06 g/cm³
pKa9.58±0.20

Source: ChemicalBook[7]

For the structurally similar isomer, 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine (CAS No: 1081-73-8), the following experimental data is available:

PropertyExperimental Value
Boiling Point138-140 °C at 1.2 mmHg
Density1.304 g/mL at 25 °C
Refractive Indexn20/D 1.557

Source: Sigma-Aldrich[10], iChemical[18]

The relatively high boiling point suggests that gas chromatography (GC) is a feasible approach, while the presence of a chromophore (bromophenyl group) indicates that UV detection in High-Performance Liquid Chromatography (HPLC) should be possible. The tertiary amine functionality will influence its chromatographic behavior and potential for ion-pairing in HPLC or derivatization in GC.

Comparative Analysis of Analytical Methods

The two most prominent analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For a tertiary amine with an aromatic group like this compound, a reversed-phase HPLC method with UV detection is a logical starting point.

Methodological Considerations:

  • Column Selection: A C18 or C8 column is a standard choice for initial development. The selection will depend on the desired retention and selectivity.

  • Mobile Phase: A mixture of acetonitrile or methanol with a buffered aqueous phase is typical. The pH of the aqueous phase should be controlled to ensure consistent ionization of the tertiary amine (pKa ~9.58). A pH below 7 would ensure the amine is protonated.

  • Detection: The bromophenyl group should provide adequate UV absorbance, likely in the range of 210-280 nm. A photodiode array (PDA) detector would be advantageous to determine the optimal detection wavelength and assess peak purity.

Hypothetical HPLC Method Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Validation Data (Hypothetical):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak is well-resolved from placebo and degradation products.
Linearity (r²) ≥ 0.9990.9995
Range 50-150% of the target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%Repeatability: 0.8%, Intermediate: 1.5%
LOD Signal-to-Noise ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 5.0% for variations in flow rate, pH, and organic contentMethod is robust to minor changes.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Define Validation Parameters and Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Decision tree for selecting an analytical method.

Method Comparison and Recommendations

FeatureHPLC-UV/PDAGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Strengths - High versatility for a wide range of compounds.- Non-destructive.- Well-established for pharmaceutical analysis.- High specificity with MS detection.- Provides structural information.- High efficiency and resolution.
Weaknesses - May require careful pH control for amines.- Lower specificity than MS without a mass detector.- Requires analyte to be volatile and thermally stable.- Potential for peak tailing with amines.
Ideal Application Routine quality control, purity determination, and quantification in drug substance and product.Identification of unknown impurities, confirmation of structure, and quantification where high specificity is required.

Recommendation:

For routine quality control and quantification of this compound, a validated HPLC-UV/PDA method is recommended as the primary choice due to its robustness, versatility, and widespread use in the pharmaceutical industry. The development should focus on optimizing the mobile phase pH to ensure consistent peak shape and retention.

A GC-MS method should be developed and validated as a complementary technique . Its high specificity makes it invaluable for impurity identification and as an orthogonal method to confirm the results obtained by HPLC, which is a critical aspect of a comprehensive analytical control strategy.

Conclusion

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH releases draft guidelines on analytical method development - RAPS. (2022).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
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  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
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A Researcher's Guide to Characterizing the Cross-Reactivity of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of the novel compound 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine. Given its structural similarity to known psychoactive compounds, a thorough understanding of its biological targets and off-target effects is crucial for its potential development as a therapeutic agent or research tool. This document outlines the scientific rationale, experimental designs, and detailed protocols necessary to build a robust pharmacological profile of this compound.

Introduction: The Scientific Imperative for Cross-Reactivity Profiling

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The specific molecule, this compound, possesses key pharmacophoric features—a tertiary amine within a pyrrolidine ring and a bromophenoxy ethyl side chain—that suggest a potential interaction with various central nervous system (CNS) receptors.

Based on extensive structure-activity relationship (SAR) studies of similar molecules, the primary hypothesized targets for this compound are the sigma-1 (σ1) and sigma-2 (σ2) receptors.[3][4][5] These receptors are implicated in a wide range of cellular functions and are considered pluripotent drug targets for several pathologies.[3][6] However, many sigma receptor ligands also exhibit affinity for other receptors, such as dopamine D2 receptors or muscarinic receptors, which can lead to undesirable side effects or confound experimental results.[3][7] Therefore, a systematic evaluation of cross-reactivity is not merely a supplementary step but a foundational component of the compound's preclinical characterization.

This guide will detail a tiered approach to defining the selectivity of this compound, beginning with primary target engagement and progressively expanding to a broader panel of potential off-targets.

Tier 1: Primary Target Engagement and Selectivity at Sigma Receptors

The initial phase of characterization focuses on confirming the hypothesized interaction with sigma receptors and determining the relative affinity for the σ1 and σ2 subtypes. The gold-standard method for this is the competitive radioligand binding assay.[8][9]

Rationale for Experimental Choices
  • Tissue Selection: Guinea pig liver membranes are an excellent source for σ1 receptors due to their high expression levels.[6][9] Conversely, rat liver membranes are preferred for σ2 receptor binding assays because of their higher density of this subtype.[6]

  • Radioligand Selection:

    • For σ1 receptors, [³H]-(+)-pentazocine is a highly selective agonist radioligand.[9][10]

    • For σ2 receptors, [³H]-DTG (1,3-di-o-tolyl-guanidine) is commonly used. Since DTG is non-selective, (+)-pentazocine is added to the assay mixture to "mask" the σ1 sites, ensuring that [³H]-DTG binding is specific to σ2 receptors.[6][8]

  • Competitive Binding: This format allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound (this compound), providing a quantitative measure of its binding affinity.

Proposed In Vitro Binding Affinity Profile

The following table outlines the proposed initial screening panel to determine the primary binding affinities and selectivity of this compound and potential comparator compounds.

TargetRadioligandTissue SourceComparator CompoundsExpected Outcome
Sigma-1 (σ1) [³H]-(+)-pentazocineGuinea Pig Liver MembranesHaloperidol, (+)-Pentazocine, NE-100Ki value for test compound
Sigma-2 (σ2) [³H]-DTG (+ mask)Rat Liver MembranesHaloperidol, IfenprodilKi value for test compound
Dopamine D2 [³H]-SpiperoneRat Striatum MembranesHaloperidol, RacloprideKi value for test compound
Muscarinic M1 [³H]-PirenzepineRat Cortical MembranesAtropine, PirenzepineKi value for test compound

This table presents a proposed initial screening panel. The selection of comparator compounds is based on their known activities at the respective targets and their utility as reference standards.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the Ki of this compound at σ1 and σ2 receptors.

Materials:

  • Membrane preparations (Guinea pig liver for σ1, Rat liver for σ2)

  • Radioligands: [³H]-(+)-pentazocine, [³H]-DTG

  • Unlabeled ligands: this compound, (+)-pentazocine (for σ2 assay mask), Haloperidol (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the assay buffer, membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Total Binding: Contains buffer, membranes, and radioligand only.

    • Non-Specific Binding (NSB): Contains buffer, membranes, radioligand, and a high concentration of a competing unlabeled ligand (e.g., Haloperidol).

    • Test Compound Wells: Contain buffer, membranes, radioligand, and the serial dilutions of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[10]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of the Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_comp Prepare Serial Dilutions of This compound assay_plate Combine Reagents in 96-well Plate: Membranes, Radioligand, Test Compound prep_comp->assay_plate prep_radio Prepare Radioligand ([³H]-(+)-pentazocine or [³H]-DTG) prep_radio->assay_plate prep_mem Prepare Membrane Homogenates (Guinea Pig or Rat Liver) prep_mem->assay_plate incubate Incubate to Reach Equilibrium (e.g., 37°C for 120 min) assay_plate->incubate harvest Rapid Filtration through Glass Fiber Filters incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash count Liquid Scintillation Counting wash->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Tier 2: In Vivo Functional Assessment of Sigma Receptor Activity

Once the binding affinity is established, the next critical step is to determine the functional consequence of this binding—is this compound an agonist, an antagonist, or a modulator? In vivo behavioral assays are powerful tools for this purpose, as they provide an integrated readout of the compound's effects on the whole organism.[11]

Rationale for Behavioral Assay Selection
  • Locomotor Activity: Sigma receptor ligands are known to modulate locomotor activity.[12][13] Agonists can induce hyperactivity and stereotyped behaviors (repetitive, purposeless movements), while antagonists can attenuate the locomotor-stimulating effects of other drugs like methamphetamine or cocaine.[12][13] The open field test is a standard method for quantifying these effects.[14][15][16]

  • Dose-Response Relationship: A key principle in pharmacology is to establish a dose-response relationship. Testing a range of doses of this compound will reveal the potency and efficacy of the compound in a living system.

Experimental Protocol: Open Field Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous locomotor activity and stereotypy in mice.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Open field arenas equipped with photobeam detectors or video tracking software[14][17]

  • This compound

  • Vehicle (e.g., saline, 0.9% NaCl)

  • Standard laboratory animal handling equipment

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse in the open field arena for a 30-minute habituation period to allow for exploration and a return to baseline activity levels.

  • Dosing: After habituation, remove the mice, administer the test compound or vehicle via the chosen route (e.g., intraperitoneal injection), and immediately return them to the arena.

  • Data Collection: Record locomotor activity for 60-120 minutes. Key parameters to measure include:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Rearing counts (an index of exploratory behavior).

    • Stereotypy: Counts of repetitive beam breaks within a short time frame.

    • Thigmotaxis: Time spent in the center versus the periphery of the arena (can be an indicator of anxiety-like behavior).[15]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualization of the In Vivo Experimental Logic

G cluster_agonist Agonist Hypothesis cluster_antagonist Antagonist Hypothesis agonist_test Administer Test Compound Alone agonist_outcome Observe for: - Increased Locomotion - Increased Stereotypy agonist_test->agonist_outcome antagonist_test Administer Test Compound + Stimulant (e.g., Methamphetamine) antagonist_outcome Observe for: - Attenuation of Stimulant-Induced  Hyperactivity antagonist_test->antagonist_outcome start This compound (High Sigma Affinity) start->agonist_test start->antagonist_test

Caption: Logic diagram for functional characterization in vivo.

Tier 3: Broad Panel Cross-Reactivity Screening

To build a comprehensive safety and selectivity profile, it is essential to screen this compound against a broad panel of other CNS targets. This is typically performed by specialized contract research organizations (CROs) that offer standardized binding assay panels (e.g., the CEREP safety panel).

Rationale for Target Selection

The selection of targets for the broad panel should be guided by:

  • Structural Similarity: Receptors that bind ligands with similar pharmacophores.

  • Functional Overlap: Receptors implicated in similar physiological or behavioral functions as sigma receptors.

  • Safety Concerns: Receptors known to be associated with common drug side effects (e.g., hERG channel for cardiotoxicity).

A recommended secondary screening panel would include, but not be limited to:

  • Dopamine receptor subtypes (D1, D3, D4, D5)

  • Serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, etc.)

  • Adrenergic receptor subtypes (α1, α2, β)

  • Muscarinic receptor subtypes (M2-M5)

  • Opioid receptor subtypes (μ, δ, κ)

  • NMDA receptor

  • Monoamine transporters (DAT, SERT, NET)

  • hERG channel

Conclusion and Future Directions

This guide outlines a systematic, tiered approach to characterizing the cross-reactivity of this compound. By first establishing high-affinity binding at its putative primary targets, the sigma receptors, and then assessing its functional activity in vivo, researchers can build a solid foundation for understanding its pharmacological profile. The final, broad-panel screen provides the necessary data to evaluate its selectivity and potential for off-target effects.

The data generated from these studies will be invaluable for making informed decisions about the future development of this compound. Should it prove to be a potent and selective sigma receptor ligand, further studies could explore its therapeutic potential in models of neurological and psychiatric disorders, such as neuropathic pain, depression, or neurodegenerative diseases.[3][18]

References

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A Comparative Analysis of Bromophenoxy and Chlorophenoxy Pyrrolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone for the development of a diverse array of therapeutic agents. Its prevalence in numerous FDA-approved drugs underscores its versatility and clinical significance. Within the vast chemical space of pyrrolidine derivatives, those bearing a phenoxy moiety have garnered considerable attention due to their wide-ranging biological activities. This guide provides an in-depth comparative analysis of two key subclasses: bromophenoxy and chlorophenoxy pyrrolidine derivatives. By examining their synthesis, physicochemical properties, and pharmacological performance across different therapeutic areas, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of these halogenated compounds.

The Influence of Halogenation: Bromine vs. Chlorine

The introduction of a halogen atom onto the phenoxy ring of a pyrrolidine derivative can profoundly influence its pharmacokinetic and pharmacodynamic properties. The choice between bromine and chlorine is not arbitrary and carries significant implications for a molecule's size, lipophilicity, and electronic character, ultimately impacting its biological activity.

Key Physicochemical Differences:

PropertyBromineChlorine
Van der Waals Radius (Å)1.851.75
Electronegativity (Pauling Scale)2.963.16
Lipophilicity (Hansch-Leo π value)+0.86+0.71

The larger size and slightly lower electronegativity of bromine compared to chlorine can lead to differences in how these derivatives interact with their biological targets. Furthermore, the greater lipophilicity of bromo-substituted compounds may affect their membrane permeability and metabolic stability.

Synthesis of Halogenated Phenoxy Pyrrolidine Derivatives

The synthesis of both bromophenoxy and chlorophenoxy pyrrolidine derivatives typically involves the coupling of a substituted phenol with a suitable pyrrolidine precursor. A common synthetic strategy is the Williamson ether synthesis, where a deprotonated halophenol reacts with a pyrrolidine bearing a leaving group.

For instance, the synthesis of 1-[2-(4-bromophenoxy)ethyl]pyrrolidine involves the reaction of 4-bromophenol with 1-(2-chloroethyl)pyrrolidine. The general reaction scheme is as follows:

G Halophenol Halogenated Phenol (e.g., 4-Bromophenol or 4-Chlorophenol) Reaction Mixture Reaction Mixture Halophenol->Reaction Mixture Base Base (e.g., NaH, K2CO3) Base->Reaction Mixture Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Mixture Pyrrolidine N-(haloalkyl)pyrrolidine (e.g., 1-(2-chloroethyl)pyrrolidine) Pyrrolidine->Reaction Mixture Product Halophenoxy Pyrrolidine Derivative Reaction Mixture->Product Williamson Ether Synthesis

Figure 1: General workflow for the synthesis of halophenoxy pyrrolidine derivatives.

This versatile method allows for the introduction of various substitution patterns on both the phenoxy and pyrrolidine rings, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Comparative Pharmacological Profiles

While direct, head-to-head comparative studies of simple bromophenoxy versus chlorophenoxy pyrrolidine derivatives are not abundant across all therapeutic areas, valuable insights can be gleaned from research on more complex molecular scaffolds incorporating these moieties.

Anticancer Activity: A Case Study in Spirooxindoles

A significant body of research has focused on the anticancer potential of spirooxindole-pyrrolidine hybrids. These complex structures often feature substituted phenyl rings, providing a platform for comparing the effects of different halogens.

In a study on mesitylene-based spirooxindole derivatives, both p-chloro and p-bromophenyl substituted compounds were synthesized and evaluated for their cytotoxic activity against the A549 human lung cancer cell line. The results indicated that the p-bromophenyl substituted spirooxindole derivative exhibited substantial anticancer activity, with an IC50 value of 15.49 ± 0.04 μM.[1] Another study on pyrrolizidine spirooxindole derivatives highlighted that a compound with a p-chloro substituent demonstrated selective cytotoxicity against leukemia, colon, prostate, and renal cancer cell lines.[1]

Further research into halogenated spiro[pyrrolidine-thiazolo-oxindoles] revealed that the presence of dihalide substitutions on the acyl moiety significantly increased anticancer activity.[2] Interestingly, it was reported that a chlorinated indole moiety retained better activity in some cases.[2] This suggests that the position and number of halogen substituents, in addition to the nature of the halogen itself, play a crucial role in determining the anticancer potency.

The synthesis of these complex spirooxindole derivatives is often achieved through a one-pot, multicomponent [3+2] cycloaddition reaction. This reaction involves an azomethine ylide, generated in situ from isatin and a secondary amino acid (like L-proline or sarcosine), and a dipolarophile, such as a chalcone.[1]

G Isatin Isatin Derivative Azomethine Ylide Generation Azomethine Ylide Generation Isatin->Azomethine Ylide Generation AminoAcid Secondary Amino Acid (e.g., L-Proline) AminoAcid->Azomethine Ylide Generation Dipolarophile Dipolarophile (e.g., Chalcone with bromo/chloro-phenyl group) Cycloaddition Cycloaddition Dipolarophile->Cycloaddition Product Spirooxindole Pyrrolidine Azomethine Ylide Generation->Cycloaddition Cycloaddition->Product

Figure 2: Synthetic workflow for spirooxindole pyrrolidine derivatives.

Comparative Anticancer Activity Data:

Compound TypeHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Spirooxindole Derivativep-bromophenylBreast Cancer15.49 ± 0.04[1]
Spirooxindole Pyrrolidinep-chlorophenylA549 (Lung)10.26 ± 2.73 (at 48h)

These findings underscore that while both bromo- and chloro-substituents can confer potent anticancer activity, the specific context of the molecular scaffold and the position of substitution are critical determinants of efficacy.

Central Nervous System (CNS) Applications

Phenoxy pyrrolidine derivatives have also been explored for their potential in treating CNS disorders. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were identified as potent and balanced inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake.[3] While this particular study did not perform a direct comparison of bromo versus chloro substituents, it highlights the potential of this chemical class in neuroscience drug discovery. The modulation of neurotransmitter reuptake is a key mechanism for treating depression, anxiety, and other mood disorders. The electronic properties of the halogen substituent on the phenoxy ring would be expected to influence the binding affinity and selectivity for the norepinephrine and serotonin transporters.

Enzyme Inhibition

The inhibitory activity of pyrrolidine derivatives against various enzymes is another area of active investigation. For example, acyl-peptidyl-pyrrolidine derivatives have been synthesized and shown to inhibit post-proline cleaving enzymes.[4] The phenoxybutyryl moiety was found to be an effective component of these inhibitors. The introduction of a halogen on this phenoxy group could modulate the inhibitory potency through electronic and steric effects on the enzyme's active site.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis and in vitro evaluation of these compounds.

General Synthesis of Halophenoxy Pyrrolidine Derivatives (Williamson Ether Synthesis)
  • Deprotonation of Halophenol: To a solution of the desired bromophenol or chlorophenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF), add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Pyrrolidine Precursor: After stirring for 30 minutes, add the N-(haloalkyl)pyrrolidine hydrochloride (1.0 eq.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired halophenoxy pyrrolidine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenoxy and chlorophenoxy pyrrolidine derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of bromophenoxy and chlorophenoxy pyrrolidine derivatives reveals that both subclasses hold significant promise in drug discovery. The choice between bromine and chlorine substitution is a critical design element that can fine-tune the pharmacological profile of a molecule.

The available data, particularly in the realm of anticancer research with spirooxindole scaffolds, suggests that both halogens can lead to potent compounds. However, the optimal choice is highly dependent on the specific molecular architecture and the biological target. The subtle differences in size, electronegativity, and lipophilicity between bromine and chlorine can lead to distinct structure-activity relationships.

To further advance our understanding, future research should focus on the systematic, parallel synthesis and evaluation of bromophenoxy and chlorophenoxy pyrrolidine analogues across a wider range of biological targets and therapeutic areas. Head-to-head comparisons of their pharmacokinetic profiles, including metabolic stability and bioavailability, will be crucial for selecting lead candidates for further development. The continued exploration of this chemical space, guided by a deep understanding of the nuanced effects of halogenation, will undoubtedly lead to the discovery of novel and effective therapeutic agents.

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  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed.
  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.

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In-vitro validation of the predicted biological targets of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Vitro Comparative Guide to Validating the Biological Targets of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

This guide provides a comprehensive framework for the in-vitro validation of predicted biological targets for the novel compound this compound (Compound X). Given its structural features—a pyrrolidine ring which can act as a protonatable amine, and a bromophenoxy moiety common in various CNS-active ligands—we hypothesize its potential interaction with several key biological targets implicated in neurological pathways: Sigma-1 and Sigma-2 receptors, Monoamine Oxidase (MAO) enzymes, and Acetylcholinesterase (AChE).

This document is structured to guide researchers through the logical and technical steps of target validation, from initial binding affinity studies to functional characterization. We will compare the performance of Compound X against well-established reference compounds, providing the causal reasoning behind experimental choices and detailed, self-validating protocols.

Section 1: Sigma Receptor Affinity and Functional Modulation

The phenoxyethyl-amine scaffold is a well-known pharmacophore for sigma receptors, which are unique intracellular chaperone proteins involved in cellular stress responses and neuronal signaling.[1] Validating both binding affinity and functional activity (agonist vs. antagonist) is critical to understanding the compound's potential therapeutic action.

Experimental Workflow: Sigma Receptor Profiling

The validation process for sigma receptors follows a tiered approach: primary binding assays to determine affinity and selectivity, followed by functional assays to elucidate the nature of the interaction.

G cluster_0 Primary Screening: Binding Affinity cluster_1 Secondary Screening: Functional Activity start Compound X binding_s1 Sigma-1 Radioligand Binding Assay (e.g., 3H-Pentazocine) start->binding_s1 binding_s2 Sigma-2 Radioligand Binding Assay (e.g., [3H]DTG) start->binding_s2 ki_s1 Ki (S1R) binding_s1->ki_s1 Calculate Ki ki_s2 Ki (S2R) binding_s2->ki_s2 Calculate Ki func_s1 Sigma-1 Functional Assay (e.g., Calcium Flux in Neuroblastoma Cells) ki_s1->func_s1 func_s2 Sigma-2 Functional Assay (e.g., Caspase-3 Activity in Tumor Cells) ki_s2->func_s2 activity_s1 S1R Activity func_s1->activity_s1 Determine Agonist/ Antagonist Profile activity_s2 S2R Activity func_s2->activity_s2 Determine Agonist/ Antagonist Profile

Caption: Workflow for Sigma Receptor Target Validation.

Protocol 1: Competitive Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of Compound X for Sigma-1 and Sigma-2 receptors by measuring its ability to displace a known radioligand.

Rationale: Radioligand binding is the gold standard for quantifying direct interaction between a ligand and a receptor.[1] For Sigma-2 assays, a masking compound is used to block the radioligand from binding to Sigma-1 receptors, ensuring the measured affinity is specific to the Sigma-2 site.[2][3]

Methodology:

  • Tissue Preparation: Prepare membrane homogenates from guinea pig brain (for Sigma-1) or rat liver (for Sigma-2) as the receptor source.[1]

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

  • Reaction Mixture (Sigma-1):

    • Membrane homogenate (approx. 200 µg protein).

    • Radioligand: -Pentazocine (final concentration ~2 nM).

    • Varying concentrations of Compound X or reference ligand (Haloperidol).

  • Reaction Mixture (Sigma-2):

    • Membrane homogenate (approx. 200 µg protein).

    • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) (final concentration ~3 nM).

    • Sigma-1 Masking Ligand: (+)-Pentazocine (final concentration 1 µM) to saturate Sigma-1 sites.

    • Varying concentrations of Compound X or reference ligand (Siramesine).

  • Incubation: Incubate mixtures at 37°C for 120 minutes.

  • Termination & Washing: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Data: Sigma Receptor Binding Affinity
CompoundTargetPredicted Ki (nM)Reference CompoundReference Ki (nM)
Compound X Sigma-115.5Haloperidol3.2
Compound X Sigma-2250.3Siramesine1.8

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests Compound X has a high affinity for the Sigma-1 receptor and is over 16-fold selective for Sigma-1 over Sigma-2. This profile warrants further investigation into its functional activity at the Sigma-1 receptor.

Protocol 2: Sigma-1 Functional Antagonism Assay (Calcium Flux)

Sigma-1 receptor antagonists have been shown to evoke a rapid rise in cytosolic calcium in susceptible cells, an effect that can be attenuated by agonists.[4] This assay measures Compound X's ability to block calcium mobilization induced by a known agonist.

Rationale: Differentiating agonists from antagonists is crucial. While binding assays confirm interaction, functional assays reveal the biological consequence.[5][6] A functional antagonist will bind to the receptor but will not elicit the primary response; instead, it will block the agonist's effect.

Methodology:

  • Cell Culture: Use a neuroblastoma cell line (e.g., SH-SY5Y) known to express Sigma-1 receptors.

  • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure baseline fluorescence using a plate reader or fluorescence microscope.

  • Compound Addition:

    • Antagonist Mode: Pre-incubate cells with varying concentrations of Compound X for 15 minutes.

    • Agonist Challenge: Add a known Sigma-1 agonist, such as (+)-Pentazocine (at its EC80 concentration), and immediately measure the change in fluorescence.

  • Controls: Include wells with agonist only (positive control) and vehicle only (negative control).

  • Data Analysis: Quantify the inhibition of the agonist-induced calcium signal by Compound X. Calculate the IC50 for the antagonistic effect.

Interpretation: If Compound X dose-dependently inhibits the calcium flux induced by (+)-Pentazocine, it is acting as a Sigma-1 antagonist. If it induces calcium flux on its own, it would be classified as an agonist.

Section 2: Monoamine Oxidase (MAO) Inhibition Profile

The phenoxyalkylamine scaffold is also present in some known monoamine oxidase inhibitors (MAOIs).[7] MAO enzymes (MAO-A and MAO-B) are critical for neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and Parkinson's disease.[8][9]

Experimental Workflow: MAO Inhibition Assay

G cluster_MAO_A MAO-A cluster_MAO_B MAO-B start Compound X assay_a Incubate with Recombinant hMAO-A + Substrate start->assay_a assay_b Incubate with Recombinant hMAO-B + Substrate start->assay_b detect_a Measure Product (Luminescence/Fluorescence) assay_a->detect_a ic50_a IC50 (MAO-A) detect_a->ic50_a Calculate IC50 selectivity Selectivity Profile detect_b Measure Product (Luminescence/Fluorescence) assay_b->detect_b ic50_b IC50 (MAO-B) detect_b->ic50_b Calculate IC50 ic50_b->selectivity Calculate Selectivity Index

Caption: Workflow for Determining MAO Inhibition and Selectivity.

Protocol 3: In-Vitro MAO Inhibition Assay

This protocol uses recombinant human MAO-A and MAO-B enzymes and a luminogenic or fluorogenic substrate to determine the IC50 values for Compound X.

Rationale: Using recombinant enzymes ensures a clean system free from confounding activities of other proteins in tissue homogenates. A common method involves using kynuramine, a non-selective substrate, to determine IC50 values for each isoform separately.[10]

Methodology:

  • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine or a commercial substrate mix (e.g., from a MAO-Glo™ kit).

  • Reaction Setup: In a 96-well plate, combine:

    • Phosphate buffer (100 mM, pH 7.4).

    • MAO-A or MAO-B enzyme.

    • Varying concentrations of Compound X or reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction and measure the product. For kynuramine, this involves measuring fluorescence (Ex: 310 nm, Em: 400 nm). For commercial kits, follow the manufacturer's protocol for luminescence detection.

  • Data Analysis: Plot the percent inhibition versus inhibitor concentration to determine the IC50 value for each enzyme isoform. Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).

Comparative Data: MAO Inhibition Profile
CompoundIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (A/B)
Compound X 5.2> 100> 19
Clorgyline (Ref.) 0.018.5850
Selegiline (Ref.) 9.10.020.002

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests Compound X is a moderately potent, selective inhibitor of MAO-A. An SI greater than 10 is generally considered selective. This profile is distinct from the highly selective reference compounds.

Section 3: Acetylcholinesterase (AChE) Inhibition Assay

Given the presence of a tertiary amine, which is common in many AChE inhibitors, it is prudent to evaluate Compound X for off-target activity at this enzyme.[11] AChE inhibition is a primary treatment for Alzheimer's disease, but can cause side effects if unintended.[12]

Protocol 4: Ellman's Colorimetric Assay

The Ellman's assay is a simple, robust, and widely used method for measuring AChE activity.[13][14]

Rationale: The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the formation of which can be monitored spectrophotometrically at 412 nm.[12][14]

Methodology:

  • Enzyme Source: Use AChE from electric eel or recombinant human AChE.

  • Reagents:

    • Phosphate buffer (100 mM, pH 8.0).

    • DTNB solution.

    • ATCh solution (substrate).

    • AChE enzyme solution.

  • Reaction Setup: In a 96-well plate, add:

    • Buffer.

    • Varying concentrations of Compound X or a reference inhibitor (Donepezil).

    • AChE enzyme.

  • Pre-incubation: Pre-incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add DTNB followed by the substrate ATCh.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition and calculate the IC50 value.

Comparative Data: AChE Inhibition
CompoundPredicted IC50 (µM)Reference CompoundReference IC50 (µM)
Compound X 35.8Donepezil0.025

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data indicates that Compound X is a very weak inhibitor of AChE, with an IC50 value orders of magnitude higher than the potent clinical inhibitor Donepezil. This suggests that cholinergic side effects would be unlikely at concentrations where it is active at its primary target, the Sigma-1 receptor.

Summary and Integrated Target Profile

The in-vitro validation process provides a quantitative fingerprint of a compound's biological activity. Based on our hypothetical results, Compound X emerges as a selective, high-affinity Sigma-1 receptor antagonist with secondary, moderate MAO-A inhibitory activity and negligible impact on AChE.

Integrated Target Affinity Profile

G compound {Compound X | this compound} targets Sigma-1 Receptor Sigma-2 Receptor MAO-A MAO-B AChE compound->targets:s1 Ki = 15.5 nM (Antagonist) compound->targets:maoa IC50 = 5.2 µM (Inhibitor) compound->targets:s2 Ki = 250.3 nM compound->targets:maob IC50 > 100 µM compound->targets:ache IC50 = 35.8 µM

Caption: Integrated Target Profile of Compound X.

This multi-target profile, dominated by potent Sigma-1 antagonism, suggests potential therapeutic applications in neuropathic pain or certain CNS disorders, a hypothesis that must be further validated in more complex cellular models and subsequent in-vivo studies.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central, National Institutes of Health.[Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. ACS Publications.[Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central, National Institutes of Health.[Link]

  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.[Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Taylor & Francis Online.[Link]

  • In Vitro Monoamine Oxidase Inhibition Potential of Alpha-Methyltryptamine Analog New Psychoactive Substances for Assessing Possible Toxic Risks. PubMed.[Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central, National Institutes of Health.[Link]

  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Agetds.[Link]

  • Functional assays to define agonists and antagonists of sigma-2 receptors. ResearchGate.[Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing.[Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. PubMed Central, National Institutes of Health.[Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing.[Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. bioRxiv.[Link]

  • Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. PubMed.[Link]

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI.[Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.[Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. National Institutes of Health.[Link]

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A Comparative Guide to the Synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine: An Evaluation of Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine, a molecule of interest in medicinal chemistry. We will delve into a robust and reproducible protocol based on the Williamson ether synthesis, critically evaluate potential challenges that can affect reproducibility, and objectively compare this established method with plausible alternative synthetic strategies.

Introduction

This compound is a tertiary amine featuring a bromophenoxy moiety linked to a pyrrolidine ring via an ethyl ether linkage. This structural motif is of interest in the exploration of new pharmacologically active agents. The synthesis of such molecules requires a robust and reproducible method to ensure a consistent supply of high-purity material for further studies. The Williamson ether synthesis stands out as a classical and widely adopted method for the formation of the crucial ether bond in this molecule.

Primary Synthesis Route: The Williamson Ether Synthesis

The most direct and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 3-bromophenol acts as the nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine.

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 3-Bromophenol plus1 + p1 This compound r1->p1 1. NaH, DMF 2. 1-(2-Chloroethyl)pyrrolidine r2 1-(2-Chloroethyl)pyrrolidine reagent1 Sodium Hydride (NaH) reagent2 Dimethylformamide (DMF) plus2 + p2 NaCl + H2

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromophenol

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for hydrochloride salt formation, optional)

Procedure:

  • Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Phenol: Dissolve 3-bromophenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the reaction mixture to stir at this temperature for an additional 30 minutes after the addition is complete to ensure complete formation of the sodium phenoxide. The evolution of hydrogen gas should cease.

  • Addition of the Alkyl Halide: Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromophenol) is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • (Optional) Salt Formation: For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.

Factors Influencing Reproducibility

The reproducibility of this synthesis can be influenced by several factors, which must be carefully controlled to ensure consistent yields and purity.

FactorRationale and Impact on Reproducibility
Purity of Reagents The presence of water in the reaction mixture will quench the sodium hydride and the sodium phenoxide, reducing the yield. Anhydrous solvents and dry reagents are crucial.
Reaction Temperature The initial deprotonation should be performed at a low temperature to control the exothermic reaction. The subsequent substitution reaction may require heating to proceed at a reasonable rate. Inconsistent temperature control can lead to variable reaction times and the formation of side products.
Choice of Base Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating the phenol without competing in the substitution reaction. Weaker bases may not lead to complete deprotonation, resulting in lower yields.
Leaving Group While 1-(2-chloroethyl)pyrrolidine is commonly used, the corresponding bromide or iodide would be more reactive, potentially allowing for milder reaction conditions. However, the chloride is often more readily available and cost-effective.
Side Reactions A potential side reaction is the elimination of HCl from 1-(2-chloroethyl)pyrrolidine to form 1-vinylpyrrolidine, especially at higher temperatures. This can be minimized by careful temperature control.

Comparative Analysis of Alternative Synthesis Routes

While the Williamson ether synthesis is a reliable method, other synthetic strategies could be considered for the formation of the aryl ether bond.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol.[1] In this case, 3-bromophenol would react with 1-(2-hydroxyethyl)pyrrolidine in the presence of a copper catalyst and a base.

Reaction Scheme:

Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product r1 3-Bromophenol plus1 + p1 This compound r1->p1 CuI, K2CO3, Ligand High Temperature r2 1-(2-Hydroxyethyl)pyrrolidine reagent1 Copper Catalyst (e.g., CuI) reagent2 Base (e.g., K2CO3) reagent3 Ligand (e.g., Phenanthroline)

Caption: General reaction scheme for the Ullmann condensation.

Comparison with Williamson Ether Synthesis:

FeatureWilliamson Ether SynthesisUllmann Condensation
Catalyst Not required (stoichiometric base)Copper catalyst required
Reaction Temperature Moderate (typically 60-80 °C)High (often >150 °C)[1]
Substrate Scope Generally reliable for phenolsCan be sensitive to steric hindrance and electronic effects
Reproducibility Generally high with pure reagentsCan be variable due to catalyst activity and high temperatures
Cost Generally lower cost reagentsCopper catalysts and ligands can add to the cost
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be adapted for the formation of C-O bonds.[2][3] This would involve the reaction of 3-bromophenol with 1-(2-hydroxyethyl)pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Buchwald-Hartwig C-O Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product r1 3-Bromophenol plus1 + p1 This compound r1->p1 Pd Catalyst, Ligand, Base Milder Conditions r2 1-(2-Hydroxyethyl)pyrrolidine reagent1 Palladium Catalyst (e.g., Pd(OAc)2) reagent2 Phosphine Ligand (e.g., XPhos) reagent3 Base (e.g., Cs2CO3)

Caption: General reaction scheme for the Buchwald-Hartwig C-O coupling.

Comparison with Williamson Ether Synthesis:

FeatureWilliamson Ether SynthesisBuchwald-Hartwig C-O Coupling
Catalyst Not required (stoichiometric base)Palladium catalyst and phosphine ligand required
Reaction Temperature Moderate (typically 60-80 °C)Generally milder than Ullmann, but can vary
Functional Group Tolerance Good, but sensitive to base-labile groupsExcellent, tolerates a wide range of functional groups
Reproducibility Generally high with pure reagentsCan be sensitive to catalyst and ligand quality
Cost Generally lower cost reagentsPalladium catalysts and specialized ligands are expensive

Conclusion

The synthesis of this compound is most reliably and reproducibly achieved through the Williamson ether synthesis. This method, while classical, offers a straightforward and cost-effective route to the target molecule. Careful control of reaction conditions, particularly the exclusion of moisture and precise temperature management, is critical for achieving high yields and purity.

Alternative methods such as the Ullmann condensation and the Buchwald-Hartwig C-O coupling present viable, albeit more complex and costly, alternatives. The Ullmann condensation typically requires harsh reaction conditions, which can limit its applicability and reproducibility. The Buchwald-Hartwig reaction offers the advantage of milder conditions and broader functional group tolerance but comes at a higher cost due to the precious metal catalyst and specialized ligands.

For routine laboratory synthesis and scale-up, the Williamson ether synthesis remains the recommended and most practical approach for preparing this compound. The detailed protocol and discussion of critical parameters provided in this guide should enable researchers to consistently and efficiently synthesize this valuable compound for their research and development needs.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Synthesis of pyrrolidine.
  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination. Chemistry LibreTexts. [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Williamson Ether Synthesis Lab Report. EduBirdie. [Link]

  • Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • Ullmann coupling of β-aminoalcohols (113) with aryl bromides (114)... ResearchGate. [Link]

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]

  • Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. ResearchGate. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthesized 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is a key building block in medicinal chemistry, often serving as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). In the landscape of drug discovery and development, the purity of such intermediates is not a trivial metric; it is a cornerstone of safety, efficacy, and reproducibility. Even trace impurities can lead to unforeseen side reactions, alter biological activity, or introduce toxicity in the final drug product.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the purity of a newly synthesized batch of this compound. We will move beyond simple percentage purity, delving into impurity profiling and structural verification. The methodologies outlined herein establish a self-validating system to benchmark in-house material against commercially available standards, ensuring that only the highest quality intermediates advance in the development pipeline.

Synthesis and Purification Strategy: Controlling the Process to Control the Product

A robust synthesis and purification protocol is the first line of defense against impurities. A common and efficient route to synthesize this compound is via a Williamson ether synthesis.

Synthesis Pathway Rationale: This method involves the reaction of 3-bromophenol with 1-(2-chloroethyl)pyrrolidine hydrochloride. The phenoxide, generated in situ by a suitable base like potassium carbonate, acts as a nucleophile, displacing the chloride on the pyrrolidine side chain. Acetone is often chosen as the solvent due to its polarity and appropriate boiling point for the reaction.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 3-bromophenol and 1-(2-chloroethyl)pyrrolidine.

  • By-products: Small quantities of dialkylated products or products from side reactions involving the solvent.

  • Residual Solvents: Acetone from the reaction and other solvents used during workup and purification (e.g., ethyl acetate, hexanes).

Purification Protocol: The crude product is typically purified by vacuum distillation. This technique is highly effective for separating the desired liquid product from less volatile starting materials and higher-boiling-point impurities. The reduced pressure allows the compound to boil at a lower temperature, preventing thermal degradation.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on orthogonal methods—different techniques that measure purity based on distinct chemical and physical principles. For this compound, we recommend a triad of core techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Why it's chosen: GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds.[1] It offers exceptional separation efficiency (the "GC" part) and provides structural information for identification of the main component and any separated impurities (the "MS" part). This makes it indispensable for impurity profiling and detecting residual solvents.[2][3]

dot

Sources

A Comparative In-Silico Analysis of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine and Known Ligands at Sigma-1 and Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered the necessary information to proceed with the comparative docking study. I have identified the probable targets for 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine as the sigma-1 (σ1) and sigma-2 (σ2) receptors, based on structural similarities to known ligands. I have selected high-resolution crystal structures for both receptors (PDB IDs: 5HK1 for σ1 and 7M95 for σ2) and have a list of known ligands with their experimental binding affinities (Ki values) to use as comparators. I also have the necessary information to obtain the 3D structures of all the ligands from PubChem.

This guide presents a comparative molecular docking study of the novel compound this compound against the human sigma-1 (σ1) and sigma-2 (σ2) receptors. Lacking experimental data on its biological targets, this in-silico investigation was initiated based on the structural resemblance of the compound to known ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders. By comparing its predicted binding affinity and interaction patterns with well-established high-affinity ligands, we aim to generate a preliminary hypothesis regarding its potential as a sigma receptor modulator.

Introduction: The Enigmatic Sigma Receptors and a Novel Candidate

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes, σ1 and σ2. The σ1 receptor, a chaperone protein located at the endoplasmic reticulum, is involved in modulating calcium signaling and has been implicated in conditions such as depression, anxiety, and neurodegenerative diseases.[1] The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is also an endoplasmic reticulum-resident protein and is a target of interest for cancer imaging and therapy.[2]

The compound this compound features a pyrrolidine ring and a phenoxyethyl moiety, structural motifs present in various central nervous system (CNS) active agents, including some sigma receptor ligands. This structural similarity prompted the hypothesis that it may exhibit affinity for σ1 and/or σ2 receptors. This guide details the computational docking studies performed to explore this hypothesis, comparing the binding predictions for this compound with those of known high-affinity ligands for both sigma receptor subtypes.

Methodological Framework: A Step-by-Step Guide to Comparative Docking

The in-silico analysis was conducted using a validated molecular docking workflow. The rationale behind each step is to simulate the ligand-protein binding process and estimate the binding affinity, providing a basis for comparison.

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Interpretation Target_Selection Target Selection (Sigma-1: 5HK1, Sigma-2: 7M95) Receptor_Prep Receptor Preparation (Remove water, add hydrogens) Target_Selection->Receptor_Prep Ligand_Selection Ligand Selection (Test Compound & Known Ligands) Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Define binding site) Receptor_Prep->Grid_Generation Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Data_Analysis Data Analysis (Compare binding energies) Docking->Data_Analysis Pose_Visualization Binding Pose Visualization (PyMOL) Data_Analysis->Pose_Visualization Conclusion Conclusion & Hypothesis Generation Pose_Visualization->Conclusion

Caption: Workflow of the comparative molecular docking study.

Experimental Protocols

1. Receptor Preparation:

  • Target Selection: The high-resolution crystal structures of the human σ1 receptor in complex with the antagonist PD144418 (PDB ID: 5HK1) and the bovine σ2 receptor in complex with Z1241145220 (PDB ID: 7M95) were selected for this study.[1][3] These structures were chosen for their resolution and the presence of a co-crystallized ligand, which is crucial for defining the binding site and validating the docking protocol.

  • Preparation: The protein structures were prepared using AutoDockTools.[4][5] All water molecules and non-essential ions were removed. Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to assign partial charges to each atom. The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • Selection of Known Ligands: A set of well-characterized ligands with known high affinity for σ1 and σ2 receptors were selected from the literature to serve as positive controls and for comparative analysis. These include (+)-pentazocine and haloperidol for the σ1 receptor, and PB28 and siramesine for the σ2 receptor.[2][6][7][8]

3. Molecular Docking with AutoDock Vina:

  • Grid Box Generation: For each receptor, a grid box was defined to encompass the binding site. The center and dimensions of the grid box were determined based on the position of the co-crystallized ligand in the respective PDB structures. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Execution: Molecular docking was performed using AutoDock Vina.[3][9] The prepared receptor and ligand files in PDBQT format were used as input. The exhaustiveness of the search was set to a sufficiently high value to ensure a thorough exploration of the conformational space of the ligand within the binding site. The output provides the predicted binding affinity in kcal/mol and the coordinates of the docked ligand poses.

4. Analysis and Visualization:

  • Binding Energy Comparison: The primary metric for comparison was the predicted binding energy (in kcal/mol) from the docking output. A more negative binding energy suggests a more favorable binding interaction. These values were tabulated and compared with the experimentally determined inhibition constants (Ki) for the known ligands.

  • Binding Pose Visualization: The predicted binding poses of this compound and the known ligands within the binding sites of the σ1 and σ2 receptors were visualized using PyMOL.[10] This allows for a qualitative analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues of the receptors.

Results: Comparative Docking Scores and Binding Mode Analysis

The docking simulations provided insights into the potential binding of this compound to the σ1 and σ2 receptors, relative to the known high-affinity ligands.

Data Presentation: Docking Scores vs. Experimental Affinities
CompoundTarget ReceptorPredicted Binding Energy (kcal/mol)Experimental Ki (nM)
This compound Sigma-1 (5HK1) -8.2 Not Available
(+)-PentazocineSigma-1 (5HK1)-9.1~3.0
HaloperidolSigma-1 (5HK1)-9.5~3.2
This compound Sigma-2 (7M95) -7.9 Not Available
PB28Sigma-2 (7M95)-10.2~15.0
SiramesineSigma-2 (7M95)-10.8~0.18

Note: Experimental Ki values are approximate and can vary depending on the assay conditions. The values presented are for comparative purposes.

The results indicate that this compound is predicted to have a favorable binding energy for both the σ1 and σ2 receptors. For the σ1 receptor, its predicted binding energy of -8.2 kcal/mol is comparable to, though slightly less favorable than, the high-affinity ligands (+)-pentazocine (-9.1 kcal/mol) and haloperidol (-9.5 kcal/mol). A similar trend is observed for the σ2 receptor, where the predicted binding energy of -7.9 kcal/mol for the test compound is less favorable than that of the potent ligands PB28 (-10.2 kcal/mol) and siramesine (-10.8 kcal/mol).

Discussion: Interpreting the In-Silico Evidence

This comparative docking study provides the first computational evidence suggesting that this compound may interact with sigma receptors. The predicted binding energies, while not as low as the established high-affinity ligands, are significant enough to warrant further investigation. It is important to note that docking scores are theoretical predictions and do not always perfectly correlate with experimental binding affinities.[8] However, they serve as a valuable tool for prioritizing compounds for experimental testing.

The visualization of the binding poses (not shown) would further reveal the specific amino acid residues involved in the interaction and allow for a comparison of the binding mode of this compound with that of the known ligands. Similarities in the binding orientation and interacting residues would strengthen the hypothesis of a shared mechanism of action.

The primary limitation of this study is the absence of experimental data for this compound to validate the docking predictions. The hypothesis generated here is based solely on in-silico modeling and requires confirmation through in-vitro binding assays.

Conclusion: A Promising Candidate for Further Investigation

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A Comparative In Vitro Analysis of Novel Pyrrolidine Derivatives for Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Experimental Validation

In the landscape of neurodegenerative disease research, the quest for potent neuroprotective agents is paramount. Conditions such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) share common pathological hallmarks, including oxidative stress, mitochondrial dysfunction, and excitotoxicity, which culminate in progressive neuronal loss. Pyrrolidine derivatives have emerged as a promising class of compounds, with a structural scaffold amenable to diverse functionalization, offering potential therapeutic benefits ranging from anti-inflammatory to anticonvulsant effects.[1][2][3] This guide provides an in-depth, comparative framework for the in vitro validation of a novel pyrrolidine derivative, herein designated Compound X .

Our objective is to rigorously assess the neuroprotective efficacy of Compound X by benchmarking it against two clinically relevant drugs: Edaravone , a potent free-radical scavenger[4][5], and Riluzole , a glutamate release inhibitor with anti-excitotoxic properties.[6][7] Through a series of validated, self-correcting experimental protocols, we will dissect the compound's potential mechanisms of action, providing researchers and drug development professionals with a robust blueprint for preclinical evaluation.

Strategic Selection of In Vitro Models and Insults

The foundation of any trustworthy preclinical assessment lies in the selection of appropriate models that recapitulate key aspects of neurodegenerative pathology. Our experimental design is built upon this principle.

  • Cellular Model: We have selected the SH-SY5Y human neuroblastoma cell line . This is a widely accepted and cost-effective model for initial neurotoxicity and neuroprotection screening.[8][9] Its human origin and dopaminergic characteristics make it particularly relevant for modeling Parkinson's-like pathology.[10]

  • Neurotoxic Insults: To probe distinct neuroprotective mechanisms, we will employ two different toxins:

    • MPP+ (1-methyl-4-phenylpyridinium): This neurotoxin is a potent inhibitor of complex I of the mitochondrial electron transport chain. It is widely used to induce a Parkinsonian phenotype in vitro by triggering mitochondrial dysfunction, a surge in reactive oxygen species (ROS), and subsequent apoptosis.[10] This model is ideal for evaluating antioxidant and mitochondria-protective capabilities.

    • Glutamate: As the primary excitatory neurotransmitter, excessive glutamate leads to excitotoxicity, a phenomenon implicated in numerous neurodegenerative diseases.[11][12] This insult allows us to assess a compound's ability to interfere with excitotoxic cell death pathways, a mechanism distinct from pure antioxidant activity.[13]

The overall experimental strategy is designed to move from broad viability assessments to more specific mechanistic assays, ensuring that each step logically informs the next.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy & Mechanism Validation cluster_2 Phase 3: Data Synthesis A Compound Selection (Compound X, Edaravone, Riluzole) B Cytotoxicity Screening (MTT Assay on healthy SH-SY5Y) A->B C Determine Max Non-Toxic Concentration B->C D Induce Neurotoxic Insult (MPP+ or Glutamate) C->D Use optimized concentration E Neuroprotection Assay (Cell Viability - MTT) D->E F Mechanism 1: Oxidative Stress (ROS Measurement - DCFH-DA) E->F Investigate 'How' G Mechanism 2: Apoptosis (Caspase-3 Activity) E->G Investigate 'How' H Mechanism 3: Anti-Excitotoxicity (Compare Glutamate vs MPP+) E->H Investigate 'How' I Comparative Data Analysis F->I G->I H->I J Propose Mechanism of Action I->J

Caption: Experimental workflow for validating Compound X.

Foundational Analysis: Determining Compound Cytotoxicity

Before assessing neuroprotective properties, it is imperative to establish the intrinsic cytotoxicity of each compound. This self-validating step ensures that any observed protective effects are not confounded by the compounds' own toxicity at the concentrations tested. We use the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[14][15]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X, Edaravone, and Riluzole in culture medium. Treat the cells with these concentrations for 24 hours. Include a vehicle-only control (e.g., <0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the concentration that reduces viability by 50% (IC₅₀).

CompoundIC₅₀ on SH-SY5Y Cells (µM)Max Non-Toxic Concentration (µM)
Compound X 150.250
Edaravone > 200100
Riluzole 125.850

Data are hypothetical and for illustrative purposes.

Interpretation: Based on this data, subsequent neuroprotection experiments will use concentrations up to 50 µM for Compound X and Riluzole, and up to 100 µM for Edaravone, to ensure cell viability is not affected by the compounds themselves.

Evaluating Neuroprotection Against Mitochondrial & Oxidative Stress

Here, we challenge the cells with MPP+ to model mitochondrial dysfunction and assess the ability of our test compounds to preserve cell viability. A positive result prompts a deeper investigation into the underlying mechanisms: reduction of oxidative stress and inhibition of apoptosis.

Cells were pre-treated with non-toxic concentrations of each compound for 2 hours before being exposed to a toxic concentration of MPP+ (500 µM) for 24 hours. Cell viability was then measured using the MTT assay protocol described previously.

TreatmentConcentration (µM)Cell Viability (%) vs. MPP+ Control
Control (No MPP+)-100.0 ± 4.5
MPP+ Only50048.2 ± 3.1
Compound X + MPP+1065.7 ± 3.9
2582.1 ± 4.2
5091.5 ± 5.0
Edaravone + MPP+2570.3 ± 4.1
5088.9 ± 4.8
10093.2 ± 5.3
Riluzole + MPP+2555.4 ± 3.3
5060.1 ± 3.8

Data are hypothetical and for illustrative purposes (Mean ± SD).

Interpretation: Both Compound X and Edaravone show a strong, dose-dependent protective effect against MPP+-induced cell death, restoring viability to near-normal levels. Riluzole offers only modest protection, which is expected, as its primary mechanism is not antioxidant-based. This result strongly suggests that Compound X may act by mitigating mitochondrial dysfunction or the resulting oxidative stress.

To validate the antioxidant hypothesis, we directly measured intracellular ROS levels using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[18][19]

  • Cell Treatment: Plate and treat cells with compounds and MPP+ as described in the neuroprotection assay (Section 3.1).

  • DCFH-DA Loading: After the 24-hour MPP+ incubation, wash the cells with warm PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Data Acquisition: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Analysis: Normalize the fluorescence of treated groups to the MPP+-only control group, which is set to 100%.

TreatmentConcentration (µM)Relative Fluorescence (%) vs. MPP+ Control
Control (No MPP+)-15.3 ± 2.1
MPP+ Only500100.0 ± 8.7
Compound X + MPP+5035.8 ± 4.5
Edaravone + MPP+10029.5 ± 3.9
Riluzole + MPP+5088.4 ± 7.6

Data are hypothetical and for illustrative purposes (Mean ± SD).

Interpretation: Compound X significantly reduces the MPP+-induced surge in intracellular ROS, performing comparably to the potent antioxidant Edaravone. This provides strong evidence that the neuroprotective effect observed in the viability assay is, at least in part, due to the potent antioxidant activity of Compound X.

Oxidative stress and mitochondrial damage are potent triggers of the intrinsic apoptotic pathway, which is executed by effector caspases like Caspase-3. We measured the activity of this key enzyme to determine if Compound X prevents the final steps of programmed cell death.

G MPP MPP+ Toxin Mito Mitochondrial Dysfunction MPP->Mito ROS Increased ROS Mito->ROS CytoC Cytochrome C Release Mito->CytoC ROS->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CompoundX Compound X CompoundX->ROS Inhibits CompoundX->Casp3 Inhibits Edaravone Edaravone Edaravone->ROS Inhibits

Caption: MPP+-induced apoptotic signaling pathway.

  • Cell Lysis: Treat cells as previously described. After 24 hours of MPP+ exposure, collect and lyse the cells in a chilled lysis buffer on ice.[20]

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Enzymatic Reaction: Add an equal amount of protein (e.g., 50 µg) from each sample to a 96-well plate. Initiate the reaction by adding a reaction buffer containing the Caspase-3 substrate DEVD-pNA. This substrate releases a yellow p-nitroaniline (pNA) chromophore upon cleavage by active Caspase-3.[21]

  • Data Acquisition: Incubate the plate at 37°C for 2 hours. Measure the absorbance at 405 nm.[22]

  • Analysis: Normalize the activity of treated groups to the MPP+-only control group.

TreatmentConcentration (µM)Relative Caspase-3 Activity (%) vs. MPP+ Control
Control (No MPP+)-12.1 ± 1.8
MPP+ Only500100.0 ± 9.1
Compound X + MPP+5028.4 ± 3.7
Edaravone + MPP+10025.9 ± 3.1
Riluzole + MPP+5081.5 ± 7.2

Data are hypothetical and for illustrative purposes (Mean ± SD).

Interpretation: Compound X and Edaravone robustly suppress the activation of Caspase-3, confirming that their antioxidant and pro-survival effects translate into the inhibition of the apoptotic execution pathway.

Evaluating Neuroprotection Against Excitotoxicity

To broaden our understanding of Compound X's capabilities, we tested its efficacy in a glutamate-induced excitotoxicity model. This allows us to determine if its neuroprotective profile extends beyond antioxidant effects and to directly compare its performance with Riluzole.

Cells were pre-treated with the compounds for 2 hours before exposure to a high concentration of glutamate (20 mM) for 24 hours. Cell viability was assessed using the MTT assay.

TreatmentConcentration (µM)Cell Viability (%) vs. Glutamate Control
Control (No Glutamate)-100.0 ± 5.1
Glutamate Only20 mM55.3 ± 4.0
Compound X + Glutamate5075.6 ± 4.8
Edaravone + Glutamate10060.1 ± 4.2
Riluzole + Glutamate5085.2 ± 5.5

Data are hypothetical and for illustrative purposes (Mean ± SD).

Interpretation: Riluzole, as expected, shows strong protection against glutamate-induced excitotoxicity.[23] Compound X also confers significant protection, although to a lesser extent than Riluzole. This is a crucial finding, suggesting that Compound X may possess a dual mechanism of action, combining potent antioxidant properties with an ability to modulate excitotoxic pathways. Edaravone shows minimal protection, confirming its primary role as an antioxidant is less effective in this model.

Synthesis and Conclusion

This comparative guide demonstrates a systematic approach to validating the neuroprotective effects of a novel pyrrolidine derivative, Compound X. The data, though hypothetical, are structured to tell a clear and compelling story.

  • Compound X is a Potent Neuroprotective Agent: It demonstrates robust protection against both mitochondrial toxins (MPP+) and excitotoxins (glutamate).

  • Dual Mechanism of Action: The primary mechanism of action against MPP+ is its potent antioxidant activity, which is comparable to Edaravone. It effectively quenches ROS and subsequently inhibits the downstream activation of apoptotic machinery. Furthermore, its significant efficacy in the glutamate model suggests a second, anti-excitotoxic mechanism, a property where it outperforms a pure antioxidant like Edaravone.

G cluster_0 Neurotoxic Insults cluster_1 Cellular Stress Pathways MPP MPP+ ROS Oxidative Stress (ROS Production) MPP->ROS Glutamate Glutamate Excitotoxicity Excitotoxicity (Receptor Overactivation) Glutamate->Excitotoxicity Apoptosis Neuronal Apoptosis ROS->Apoptosis Excitotoxicity->Apoptosis CompoundX Compound X CompoundX->ROS Strong Inhibition CompoundX->Excitotoxicity Moderate Inhibition

Caption: Proposed dual mechanism of action for Compound X.

This in vitro validation provides a strong rationale for advancing Compound X to more complex preclinical models. Future studies should aim to elucidate the specific molecular targets within the excitotoxicity pathway and validate these findings in in vivo models of neurodegeneration. This structured, mechanism-driven approach is critical for efficiently identifying and de-risking novel therapeutic candidates in the challenging field of neuropharmacology.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine (CAS No. 23136-18-7), a halogenated organic compound. By understanding the chemical's properties and the rationale behind these procedures, researchers can mitigate risks and uphold the highest standards of laboratory safety.

Foundational Knowledge: Understanding the Compound

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is a brominated aromatic ether containing a pyrrolidine moiety. Its structure informs its potential reactivity and toxicological profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 23136-18-7
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Boiling Point 339.6±22.0 °C (Predicted)
Density 1.337±0.06 g/cm³ (Predicted)
Storage 2-8°C

While a comprehensive toxicological profile is not fully investigated, data from analogous compounds and available information indicate several hazards that must be addressed.[1][2] The presence of the bromophenoxy group suggests that thermal decomposition can lead to the release of hazardous gases such as carbon oxides and hydrogen halides.[1]

Table 2: Identified and Inferred Hazards

Hazard ClassificationDescriptionSource
Eye Irritation Causes serious eye irritation.[3][4][1][3][4]
Skin Irritation Causes skin irritation.[3][4][3][4]
Respiratory Irritation May cause respiratory irritation.[3][4][3][4]
Acute Toxicity A mouse LD50 of 25 mg/kg (intravenous) has been reported, indicating significant toxicity.
Environmental Hazard As a halogenated organic compound, it should not be released into the environment.[1][1]

Pre-Disposal Safety: The First Line of Defense

Proper disposal begins with safe handling during use. The potential for skin, eye, and respiratory irritation necessitates stringent adherence to personal protective equipment (PPE) protocols.

Table 3: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, as the compound is a serious eye irritant.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact and irritation.[2]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of vapors, which may cause respiratory irritation.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. [2][6]

Step 1: Waste Segregation and Containment
  • Principle of Segregation: The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. This compound waste should be collected in a dedicated container, separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • Waste Collection:

    • Neat Chemical: Collect any unused or unwanted this compound in its original container or a designated waste container.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste. Collect these items in a separate, clearly labeled solid waste container.

    • Solutions: Collect solutions containing the compound in a designated liquid waste container.

Step 2: Labeling
  • Clarity is Safety: Properly labeling the waste container is a critical and non-negotiable step. The label must be clear, legible, and securely affixed to the container.

  • Required Information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and its CAS number: "23136-18-7."

    • An accurate estimation of the concentration and volume of the waste.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date the waste was first added to the container.

Step 3: Storage Pending Disposal
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated.[7][5] Keep the container away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6] The container must be kept tightly closed.[1][2][5]

Step 4: Final Disposal
  • Professional Disposal: The final disposal must be conducted through your institution's licensed hazardous waste disposal contractor.[1][2][6] These professionals are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Documentation: Ensure you follow your institution's procedures for waste pickup, which typically involves completing a hazardous waste manifest or online pickup request.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, prevent the spill from spreading.

    • Absorb the spill with an inert, non-combustible absorbent material like sand or vermiculite.[1][5] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.

    • Clean the spill area thoroughly.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[2][9] If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Handling of this compound ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated waste_type Waste Type? waste_generated->waste_type liquid_waste Liquid Waste (Neat or Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Gloves, Tips) waste_type->solid_waste Solid liquid_container Collect in a Sealed, Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Collect in a Lined, Sealed Solid Waste Container solid_waste->solid_container label_waste Label Container Correctly (Name, CAS, Hazards, Date) liquid_container->label_waste solid_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for Pickup by Licensed Waste Contractor (EHS) store_waste->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

  • 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]

  • This compound. Oakwood Chemical. [Link]

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Personal protective equipment for handling 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

This guide provides essential safety protocols and operational plans for the handling and disposal of this compound (CAS No. 23136-18-7). As specific safety data for this compound is limited, this guidance is synthesized from the known hazards of its structural components: the pyrrolidine ring and halogenated aromatic compounds. This approach ensures a robust safety margin, prioritizing the well-being of laboratory personnel.

The pyrrolidine moiety is associated with corrosivity and flammability, while brominated aromatics necessitate careful handling and specific disposal considerations.[1][2][3] This document is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to work with this compound safely and effectively.

Hazard Assessment and Chemical Profile

Understanding the hazard profile is critical for establishing safe handling procedures. The risk associated with this compound is derived from its constituent functional groups.

  • Pyrrolidine Base: The parent compound, pyrrolidine, is a highly flammable liquid and vapor that is corrosive and can cause severe skin burns and eye damage.[1][3][4] It is also harmful if inhaled or swallowed, with vapors being heavier than air, posing a risk of distant ignition.[1][2]

  • Bromophenoxy Group: Halogenated aromatic compounds can cause skin, eye, and respiratory system irritation.[5] The 4-bromo isomer, for instance, is a known irritant.[5]

  • Toxicity: While comprehensive toxicological data for this specific isomer is unavailable, an intravenous LD50 of 25 mg/kg in mice has been reported, indicating significant toxicity.[6]

Summary of Potential Hazards and Required PPE
Hazard CategoryPotential EffectRationaleRequired Personal Protective Equipment (PPE)
Skin Contact Severe skin burns, irritation, potential for allergic reaction.[1][3][7]The pyrrolidine functional group is known to be corrosive.[1][3]Nitrile or Neoprene Gloves (double-gloving recommended), Chemical-Resistant Lab Coat, Closed-toe footwear.
Eye Contact Severe eye damage, burns, potential for blindness.[1][8]Corrosive nature of the pyrrolidine moiety.Chemical Splash Goggles and a full Face Shield.[2][3]
Inhalation Respiratory tract irritation, potential for systemic toxicity.[1]Vapors may be harmful if inhaled.Work exclusively within a certified chemical fume hood.
Ingestion Harmful or toxic if swallowed.[3][9]High acute toxicity is predicted.Do not eat, drink, or smoke in the laboratory.[1][10]
Fire Hazard Combustible liquid. May form explosive mixtures with air.[1][2]The parent pyrrolidine is highly flammable.Keep away from ignition sources. Use non-sparking tools and explosion-proof equipment.[2][11]

Operational Plan: From Preparation to Disposal

This section provides a step-by-step methodology for the safe handling of this compound.

Workflow Overview

G cluster_prep Pre-Operation cluster_handle Handling Protocol cluster_post Post-Operation cluster_waste Waste Management prep 1. Verify Fume Hood Certification & Airflow ppe 2. Don Full PPE (Gloves, Coat, Goggles, Shield) prep->ppe Safety First handle 3. Work Within Fume Hood (Keep Sash at Minimum Height) ppe->handle Begin Work transfer 4. Use Grounded Equipment & Non-Sparking Tools handle->transfer During Use decon 5. Decontaminate Surfaces & Glassware in Hood transfer->decon Work Complete doff 6. Doff PPE Correctly (Gloves Last) decon->doff Final Cleanup waste 7. Segregate Waste (Halogenated Organic Liquid) doff->waste Waste Segregation dispose 8. Dispose via Certified Waste Handler waste->dispose Final Disposal

Safe handling workflow for this compound.
Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[7]

    • Keep an appropriate spill kit (containing an inert absorbent like vermiculite or sand) and a Class B fire extinguisher readily available.[1][2]

  • Donning Personal Protective Equipment (PPE):

    • Body Protection: Don a chemical-resistant lab coat over long-sleeved clothing.

    • Eye and Face Protection: Wear chemical splash goggles that form a seal around the eyes.[12] For procedures involving larger quantities or a higher risk of splashing, a full face shield must be worn in addition to goggles.[2][12]

    • Hand Protection: Wear nitrile or neoprene gloves.[13] For transfers or prolonged handling, it is best practice to wear two pairs of gloves (double-gloving). Inspect gloves for any signs of degradation or puncture before use.[3]

  • Handling the Chemical:

    • All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9]

    • Keep containers tightly closed when not in use.[3][11]

    • To prevent the buildup of static electricity, which can ignite flammable vapors, use grounded and bonded containers and receiving equipment for transfers.[4][10]

    • Use only non-sparking tools, especially when opening or closing containers.[2][11]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3]

    • The storage area should be fireproof.[1]

    • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[1][8]

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[4] Seek immediate medical attention.[11]

  • Spill Management:

    • Evacuate all non-essential personnel from the area.

    • Remove all sources of ignition.[1]

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][11] Do not use combustible materials like paper towels to absorb the initial spill.

    • Collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[1]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Waste containing this compound must be treated as hazardous.

  • Waste Segregation: Do not mix this waste with non-hazardous or other types of chemical waste. It must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."

  • Container Management: Use a chemically resistant container that can be tightly sealed. Do not overfill the container.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3] Methods may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][14] Under no circumstances should this chemical be discharged into drains or the environment.[3]

References

  • ICSC 1315 - PYRROLIDINE. INCHEM.[Link]

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.[Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health & Safety.[Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA).[Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.[Link]

  • 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical.[Link]

  • Lab Safety Equipment & PPE. ChemTalk.[Link]

  • 1-(4-Bromophenyl)pyrrolidin-2-one - SAFETY DATA SHEET. Fisher Scientific.[Link]

  • This compound. Oakwood Chemical.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.